1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline
Description
The exact mass of the compound 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-cyclopropyl-2,3-dihydro-1H-quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-4-11-10(3-1)12-7-8-13(11)9-5-6-9/h1-4,9,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYGMSUBNDAILS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70736824 | |
| Record name | 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1224640-13-4 | |
| Record name | 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline chemical properties
An In-Depth Technical Guide to the Chemical Properties of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline
This guide provides an in-depth analysis of 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline, a heterocyclic compound of increasing interest to the scientific community. We will explore its structural characteristics, synthesis, spectroscopic signature, reactivity, and its emerging role as a valuable scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this molecule's chemical properties.
Introduction: The Structural and Strategic Significance
1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline is an organic compound featuring a tetrahydroquinoxaline core fused with a cyclopropyl group at the N-1 position.[1] The tetrahydroquinoxaline framework is a common motif in numerous bioactive molecules, making it an attractive starting point for the design and synthesis of novel therapeutic agents.[1] The uniqueness of this particular derivative lies in the incorporation of a cyclopropyl ring, a small, strained carbocycle that can confer distinct and advantageous physicochemical properties to a molecule.[1]
The fusion of these two structural elements presents both a synthetic challenge and a strategic opportunity.[1] In drug discovery, the cyclopropyl group is often employed to improve metabolic stability, enhance potency, increase brain permeability, and reduce plasma clearance by introducing conformational rigidity.[2][3] This guide will dissect the core chemical properties that make 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline a versatile building block for synthetic and pharmaceutical development.[1]
Molecular Profile and Physicochemical Properties
The fundamental properties of a molecule are dictated by its structure. The key identifiers and computed properties for 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₂ | Smolecule[1] |
| Molecular Weight | 174.24 g/mol | Smolecule[1] |
| Calculated m/z | 174.1157 | Smolecule[1] |
| IUPAC Name | 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline | PubChem[4] |
Synthesis: A Targeted Reduction Approach
The synthesis of 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline can be a complex task due to the intricate fusion of the cyclopropyl and tetrahydroquinoxaline moieties.[1] A documented and effective method involves the selective reduction of a dione precursor, 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione.[1]
This transformation leverages the power of borane complexes to reduce both carbonyl groups while preserving the integrity of the cyclopropyl substituent.[1] The use of a borane-tetrahydrofuran (BMS) complex is particularly effective for this purpose.[1]
Experimental Protocol: Reduction of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione
This protocol is based on the methodology described for the synthesis of the target compound.[1]
Step 1: Reactant Preparation
-
In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione in anhydrous tetrahydrofuran (THF).
Step 2: Addition of Reducing Agent
-
Under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of borane-tetrahydrofuran complex (1M in THF) to the stirred solution at room temperature.
Step 3: Reaction Conditions
-
Heat the reaction mixture to 50°C and maintain this temperature for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Step 4: Quenching and Work-up
-
After the reaction is complete, cool the mixture to 0°C in an ice bath.
-
Carefully quench the excess borane by the slow, dropwise addition of methanol.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
Step 5: Purification
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product using column chromatography on silica gel to yield 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline (reported yield: 64%).[1]
Synthesis Workflow Diagram
Caption: Primary fragmentation pathway in mass spectrometry.
Chemical Reactivity and Derivatization Potential
The reactivity of 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline is characteristic of other tetrahydroquinoxaline derivatives and is influenced by both the heterocyclic core and the cyclopropyl substituent. [1]
-
Substitution Reactions: The nitrogen atoms in the quinoxaline ring are nucleophilic and can be targets for substitution reactions, allowing for the introduction of a wide variety of functional groups. [1]This is a key feature for creating libraries of novel compounds for biological screening.
-
Cyclization Reactions: The bicyclic nature of the molecule allows it to serve as a precursor in further cyclization reactions to build more complex, polycyclic structures. [1]* Reduction Reactions: The aromatic portion of the tetrahydroquinoxaline can undergo further reduction under specific conditions to yield different derivatives. [1] The presence of the cyclopropyl group can influence the electronic properties and steric environment of the molecule, thereby modulating its reactivity compared to analogues without this substituent. [1]
Potential Derivatization Pathways for Drug Discovery
Caption: Key sites for chemical modification and derivatization.
Applications in Medicinal Chemistry
The 1,2,3,4-tetrahydroquinoxaline scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities. [5][6]1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline serves as an excellent starting point for the development of new therapeutic agents for several reasons:
-
Chemical Scaffold: It provides a rigid and defined three-dimensional structure that can be systematically modified to optimize binding to specific biological targets like proteins or enzymes. [1]* Structural Modifications: Scientists can readily introduce diverse functional groups at multiple positions on the molecule to create libraries of analogues for structure-activity relationship (SAR) studies. [1]* Impact of the Cyclopropyl Group: As established in numerous drug development programs, the cyclopropyl moiety can significantly improve a compound's pharmacological profile. It can lock in a bioactive conformation, block sites of metabolism, and enhance binding affinity, ultimately leading to more potent and selective drugs. [3] Derivatives of related tetrahydroquinolines and tetrahydroisoquinolines have been investigated for a multitude of therapeutic applications, including as antitumor, antibacterial, antiviral, and anti-inflammatory agents. [7][8][9]This highlights the vast potential of the 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline core in future drug discovery efforts.
Conclusion
1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline is a molecule with significant potential, underpinned by its robust chemical properties. Its synthesis is achievable through targeted reduction, and its structure is well-defined by modern spectroscopic methods. The compound's true value lies in its utility as a versatile chemical building block. The combination of a privileged heterocyclic scaffold with the beneficial properties of a cyclopropyl substituent makes it a highly attractive starting point for the design and synthesis of next-generation therapeutics. As research continues, we anticipate that this compound and its derivatives will play an increasingly important role in the discovery of novel bioactive molecules.
References
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PubChemLite. 1-(cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline (C12H16N2). Available from: [Link]
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PubChemLite. 1-cyclopropyl-8-methyl-1,2,3,4-tetrahydroquinoxaline (C12H16N2). Available from: [Link]
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Faheem, et al. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. Available from: [Link]
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National Center for Biotechnology Information. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PubMed Central. Available from: [Link]
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An In-depth Technical Guide to the Physicochemical Characteristics of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical characteristics of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline, a heterocyclic compound of increasing interest in medicinal chemistry and organic synthesis. Recognizing the critical role that a molecule's physical and chemical properties play in its behavior, from reaction kinetics to biological activity, this document synthesizes available data with established analytical methodologies. Where experimental data is not publicly available, this guide presents predicted values derived from computational models and outlines detailed, field-proven protocols for their empirical determination.
Molecular Identity and Structural Elucidation
1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline is a derivative of the tetrahydroquinoxaline scaffold, distinguished by a cyclopropyl substituent at the N-1 position. This structural feature significantly influences its chemical properties and potential biological interactions.[1]
Core Molecular Attributes
A summary of the fundamental molecular properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₂ | [1][2] |
| Molecular Weight | 174.24 g/mol | [1][2] |
| Exact Mass | 174.1157 g/mol | [2] |
| Canonical SMILES | C1CC1N2CCNC3=CC=CC=C32 | Inferred |
| InChI Key | Inferred from structure | Inferred |
Spectroscopic Characterization
The structural integrity of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline is confirmed through a combination of spectroscopic techniques, each providing unique insights into its molecular architecture.
The ¹H NMR spectrum provides a definitive fingerprint of the molecule. Key diagnostic signals include the upfield resonances of the cyclopropyl protons and the characteristic peaks of the aromatic and heterocyclic rings.[1]
-
Cyclopropyl Protons: A complex multiplet observed in the high-field region, characteristic of the strained three-membered ring.[1]
-
Aromatic Protons: Signals corresponding to the protons on the benzene ring of the tetrahydroquinoxaline core.
-
Aliphatic Protons: Resonances from the methylene groups within the dihydropyrazine ring.
The IR spectrum reveals the presence of key functional groups. A notable feature is the N-H stretch of the secondary amine within the tetrahydroquinoxaline ring, which provides a clear indication of this structural element.[1]
High-resolution mass spectrometry confirms the molecular weight and elemental composition. Fragmentation analysis provides further structural validation, with a characteristic loss of the cyclopropyl group being a prominent feature in the mass spectrum.[1]
Physicochemical Properties: Experimental and Predicted Data
A thorough understanding of a compound's physicochemical properties is paramount in drug discovery and development, influencing everything from solubility and permeability to metabolic stability and target engagement. Due to a lack of publicly available experimental data for several key parameters of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline, this section presents a combination of data for the parent scaffold and computationally predicted values for the title compound, alongside detailed experimental protocols for their determination.
Physical State and Melting Point
The parent compound, 1,2,3,4-tetrahydroquinoxaline, is a solid at room temperature, with a reported melting point of 92-98 °C.[3] The physical state of the N-cyclopropyl derivative is not explicitly documented in the available literature.
Predicted and Analog Data for Melting Point:
| Compound | Melting Point (°C) | Data Type | Source |
| 1,2,3,4-Tetrahydroquinoxaline | 92-98 | Experimental | [3] |
| 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline | Not available | - |
Experimental Protocol for Melting Point Determination (Capillary Method):
The capillary melting point method is a standard technique to determine the melting range of a solid compound.[4][5][6][7][8]
-
Sample Preparation : The sample must be thoroughly dried and finely powdered.[6][7] A small amount is then introduced into a capillary tube, which is sealed at one end, and compacted to a height of 2-3 mm.[4]
-
Apparatus Setup : The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[4][6]
-
Rough Determination : A preliminary rapid heating is performed to get an approximate melting point.[4][5]
-
Accurate Determination : A fresh sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the approximate melting point.[4]
-
Observation : The temperature range from the first appearance of liquid (onset of melting) to the complete liquefaction of the solid is recorded as the melting range.[4]
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical determinant of a drug's pharmacokinetic and pharmacodynamic properties.
Predicted Lipophilicity:
While no experimental LogP is available for 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline, computational models provide an estimate.
| Parameter | Predicted Value | Prediction Method | Source |
| XLogP3-AA | 2.4 | Atom-based and group-based contribution | [2] |
Experimental Protocol for LogP Determination (HPLC Method):
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and rapid method for estimating LogP values.[9][10][11][12][13]
-
Calibration : A series of standard compounds with known LogP values are injected into the RP-HPLC system.
-
Retention Time Measurement : The retention time for each standard is recorded.
-
Calculation of Capacity Factor (k') : The capacity factor is calculated for each standard using the formula: k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time.
-
Calibration Curve : A linear regression plot of log k' versus the known LogP values of the standards is generated.
-
Sample Analysis : The test compound is injected under the same chromatographic conditions, and its retention time is measured.
-
LogP Determination : The log k' of the test compound is calculated, and its LogP is determined from the calibration curve.
Aqueous Solubility
Aqueous solubility is a crucial factor for drug absorption and formulation. As a compound with a predicted XLogP3-AA of 2.4, 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline is expected to have limited aqueous solubility.
Predicted and Analog Data for Aqueous Solubility:
| Compound | Predicted Aqueous Solubility | Data Type | Source |
| 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline | Not available | - | |
| 1,2,3,4-Tetrahydroquinoline | 988.9 mg/L (estimated) | Predicted | Inferred from similar compounds |
Experimental Protocol for Aqueous Solubility Determination (Shake-Flask Method):
The shake-flask method is the gold standard for determining thermodynamic solubility.[14][15][16][17][18]
-
Equilibration : An excess amount of the solid compound is added to a specific volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The mixture is then agitated in a constant temperature environment for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[14][18]
-
Phase Separation : The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.[14]
-
Quantification : The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS, against a pre-established calibration curve.[16]
Ionization Constant (pKa)
The pKa value indicates the strength of an acid or base and is critical for predicting a compound's charge state at a given pH, which in turn affects its solubility, permeability, and target binding. As a tetrahydroquinoxaline derivative, this compound possesses two nitrogen atoms that can be protonated.
Predicted pKa:
While no experimental pKa is available, computational methods can provide an estimate. The presence of two nitrogen atoms suggests two pKa values.
| Parameter | Predicted Value | Prediction Method |
| pKa₁ (more basic N) | ~4-5 | Based on similar aromatic amines |
| pKa₂ (less basic N) | ~0-1 | Based on similar aromatic amines |
Experimental Protocol for pKa Determination (Potentiometric Titration):
Potentiometric titration is a reliable method for determining pKa values.[19][20][21][22][23] For poorly soluble compounds, the use of a co-solvent system may be necessary.[20]
-
Solution Preparation : A known concentration of the compound is dissolved in a suitable solvent, often a water/co-solvent mixture to ensure solubility. The solution is then acidified with a strong acid.[19][20]
-
Titration : The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored continuously using a calibrated pH electrode.[21]
-
Data Analysis : A titration curve is generated by plotting pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the curve.[21]
Synthesis Overview
1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline can be synthesized via the reduction of 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione. This reaction typically employs a borane complex, such as borane-tetrahydrofuran, as the reducing agent.[1] This method allows for the selective reduction of the two carbonyl groups of the quinoxaline-2,3-dione precursor while preserving the cyclopropyl moiety.[1]
Relevance in Drug Discovery and Chemical Biology
The tetrahydroquinoxaline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[24][25] The introduction of a cyclopropyl group at the N-1 position can modulate the physicochemical properties of the parent molecule, potentially improving metabolic stability, altering lipophilicity, and influencing binding to biological targets. The data and protocols presented in this guide are intended to provide a foundational understanding for researchers working with this and related compounds, facilitating more informed decisions in the design and development of novel chemical entities.
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An In-Depth Technical Guide to 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline: Molecular Structure, Properties, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The document details its molecular structure, chemical formula, and key physicochemical properties. A significant focus is placed on its synthesis, characterization through various spectroscopic techniques, and its potential as a versatile scaffold in the design and development of novel therapeutic agents. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the unique structural attributes and synthetic accessibility of this compound.
Introduction
The tetrahydroquinoxaline scaffold is a privileged structural motif found in a wide array of biologically active molecules.[1] Its unique bicyclic structure, comprising a fused benzene and a dihydropyrazine ring, provides a three-dimensional framework that is amenable to functionalization at multiple positions. The introduction of a cyclopropyl group at the N-1 position of the tetrahydroquinoxaline ring system imparts distinct conformational and electronic properties to the molecule, making 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline an attractive building block for the synthesis of novel compounds with potential therapeutic applications.[1] The cyclopropyl moiety can influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide will delve into the core aspects of this compound, from its fundamental molecular characteristics to its synthesis and potential applications.
Molecular Structure and Chemical Formula
The molecular structure of 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline is characterized by a tetrahydroquinoxaline core with a cyclopropyl substituent attached to one of the nitrogen atoms.
Molecular Formula: C₁₁H₁₄N₂[1]
Molecular Weight: Approximately 174.24 g/mol [1]
IUPAC Name: 4-cyclopropyl-2,3-dihydro-1H-quinoxaline[1]
CAS Number: 1224640-13-4[1]
Below is a diagram illustrating the molecular structure:
Caption: 2D structure of 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline.
Physicochemical Properties
| Property | Value (1,2,3,4-tetrahydroquinoxaline) | Reference |
| Melting Point | 92-98 °C | [2] |
| Boiling Point | 154 °C at 14 mmHg | [3] |
| Solubility | Soluble in organic solvents; limited solubility in water. | [4] |
| pKa | (Data not available for the target compound) |
The introduction of the cyclopropyl group is expected to increase the lipophilicity of the molecule compared to the unsubstituted tetrahydroquinoxaline.
Synthesis and Characterization
The synthesis of 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline can be challenging due to the structural complexity of fusing the cyclopropyl group with the heterocyclic core.[1] One effective method involves the reduction of a dione precursor.
Synthetic Protocol: Reduction of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione
A reported method for the synthesis of 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline involves the reduction of 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione using a borane-tetrahydrofuran complex.[1]
Reaction Scheme:
Caption: Reduction of the dione precursor to yield the target compound.
Experimental Procedure (Illustrative):
-
To a solution of 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione in anhydrous tetrahydrofuran (THF), a solution of borane-tetrahydrofuran complex (BH3·THF) is added dropwise at room temperature under an inert atmosphere.
-
The reaction mixture is then heated to 50°C and stirred for 4 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to 0°C and quenched by the slow addition of methanol, followed by hydrochloric acid.
-
The solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline.
Spectroscopic Characterization
The structural confirmation of 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline is achieved through a combination of spectroscopic techniques.
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is characterized by the presence of distinct signals for the cyclopropyl group in the upfield region. The methine proton of the cyclopropyl group typically appears as a singlet around 3.92 ppm, while the four methylene protons of the cyclopropyl ring resonate as a complex multiplet between 1.08 and 1.33 ppm.[5] The aromatic protons of the tetrahydroquinoxaline ring system and the protons of the dihydropyrazine ring will appear in their respective characteristic regions.
-
¹³C NMR: The carbon NMR spectrum provides further confirmation of the structure. The cyclopropyl methylene (CH₂) carbons exhibit a characteristic upfield shift, resonating in the range of 7.4-7.5 ppm.[5] The aromatic carbons of the quinoxaline moiety appear between 113-126 ppm, with the quaternary carbons at the ring junctions resonating at approximately 140.4-140.5 ppm and 142.2 ppm.[5]
4.2.2. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and confirm the elemental composition. The fragmentation pattern in the mass spectrum is also informative. A characteristic fragmentation involves the loss of the cyclopropyl group, leading to a base peak at m/z 130, which corresponds to the tetrahydroquinoxaline core.[5] The molecular ion peak is observed at m/z 174.1157, consistent with the molecular formula C₁₁H₁₄N₂.[1]
4.2.3. Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands that confirm the presence of key functional groups. A broad band around 3300 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine.[5] The C-H stretching vibrations of the cyclopropyl group are typically observed around 3080 cm⁻¹, while the aliphatic C-H stretches appear near 2970 and 2925 cm⁻¹. Aromatic C=C stretching vibrations are found at approximately 1630 and 1580 cm⁻¹.[5]
Reactivity and Chemical Behavior
1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline exhibits reactivity typical of tetrahydroquinoxaline derivatives. The nitrogen atoms in the dihydropyrazine ring can undergo various chemical transformations.
-
Reduction: The aromatic ring can be further reduced under specific conditions.
-
Cyclization: The existing heterocyclic framework can serve as a precursor for the construction of more complex polycyclic systems.[1]
-
Substitution: The nitrogen atoms can be subjected to nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.[1]
The presence of the cyclopropyl group can also influence the reactivity of the molecule. The strained three-membered ring can potentially participate in ring-opening reactions under certain conditions, although it is generally stable under standard synthetic transformations.
Applications in Medicinal Chemistry and Drug Development
The 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline scaffold is a valuable building block in drug discovery due to the unique properties conferred by the cyclopropyl group. This substituent can enhance metabolic stability by blocking potential sites of oxidation and can also improve the binding affinity of a molecule to its target protein by providing a rigid, conformationally constrained element.
Derivatives of tetrahydroquinoxaline have been explored for a variety of therapeutic applications, and the introduction of a cyclopropyl group offers a promising avenue for modulating their biological activity.[1] While specific biological activity data for 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline itself is not extensively reported in publicly available literature, the broader class of tetrahydroquinolines and tetrahydroisoquinolines, which share structural similarities, have demonstrated a wide range of pharmacological effects, including antitumor, antibacterial, and antiviral activities.[6][7]
The structural modifications on the tetrahydroquinoxaline ring and the cyclopropyl group allow for the creation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.[1]
Conformational Analysis
The three-dimensional conformation of 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline is influenced by the puckering of the dihydropyrazine ring and the orientation of the N-cyclopropyl group. The dihydropyrazine ring in tetrahydroquinoxalines typically adopts a half-chair or boat-like conformation.[8]
The N-cyclopropyl group introduces additional conformational considerations. Studies on N-cyclopropyl amides have shown that the cyclopropyl group can adopt specific orientations relative to the rest of the molecule.[1][9] In the case of 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline, the cyclopropyl ring is likely to have a preferred orientation to minimize steric interactions with the adjacent aromatic ring and the dihydropyrazine ring protons. A detailed conformational analysis, likely through computational modeling or single-crystal X-ray diffraction, would be necessary to fully elucidate the preferred low-energy conformations of this molecule. Such studies are crucial for understanding its interaction with biological targets in a structure-based drug design context.
Conclusion
1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline is a fascinating heterocyclic compound with significant potential in the field of medicinal chemistry. Its unique molecular structure, combining the established tetrahydroquinoxaline scaffold with the conformationally rigid and metabolically robust cyclopropyl group, makes it a valuable synthon for the development of novel therapeutic agents. This technical guide has provided a detailed overview of its molecular properties, a viable synthetic route, and a summary of its characterization data. Further exploration of the biological activities of its derivatives is warranted and is expected to uncover new opportunities for drug discovery.
References
[1] Smolecule. 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline. (Accessed 2024-01-01). [4] EVT-12025296. N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-2-carboxamide. (Accessed 2024-01-01). [5] Smolecule. 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline. (Accessed 2024-01-01). [9] Conformational features of secondary N-cyclopropyl amides. J Org Chem. 2015;80(8):3914-20. [6] Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Adv. 2021;11:15774-15806. [8] Pike, R. D.; Dugan, E. C. 1,2,3,4-Tetrahydroquinoxaline. Acta Crystallographica Section E. 2007;63(Pt 5):o2772–o2773. [10] PubChem. 1,2,3,4-Tetrahydroquinoxaline. (Accessed 2024-01-01). [3] Chem-Impex. 1,2,3,4-Tetrahydroquinoxaline. (Accessed 2024-01-01). [11] Synthesis and Biological Activity of 1,2,3,4-Tetrahydroindolo[2,3-b]quinoxaline Derivatives. Molecules. 2012;17(11):13437-13449. [7] Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. 2023;9(1):1-15. [2] ChemSynthesis. 1,2,3,4-tetrahydroquinoxaline. (Accessed 2024-01-01).
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Spectroscopic Blueprint of a Key Heterocycle: A Technical Guide to 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline
Introduction
In the landscape of modern medicinal chemistry and drug development, the tetrahydroquinoxaline scaffold holds a place of prominence. Its derivatives are integral to a wide array of biologically active molecules. The introduction of a cyclopropyl group at the N-1 position imparts unique conformational rigidity and metabolic stability, making 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline a molecule of significant interest for researchers and scientists. This technical guide provides an in-depth exploration of the spectroscopic characteristics of this compound, offering a foundational blueprint for its unambiguous identification and characterization. We will delve into the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights into the experimental methodologies.
Molecular Structure
To fully appreciate the spectroscopic data, a clear understanding of the molecule's architecture is paramount. 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline consists of a fused heterocyclic system where a pyrazine ring is hydrogenated and fused to a benzene ring, with a cyclopropyl substituent on one of the nitrogen atoms.
Caption: Molecular structure of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline, both ¹H and ¹³C NMR provide a wealth of information.
¹H NMR Spectroscopy
The proton NMR spectrum of this molecule can be divided into three distinct regions: the upfield aliphatic region for the cyclopropyl and tetrahydro protons, the mid-field region, and the downfield aromatic region.
Experimental Data Summary:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.50 - 7.00 | m | 4H | Ar-H |
| 3.92 | s | 1H | N-CH (cyclopropyl) |
| 3.30 - 3.50 | m | 4H | -CH₂-CH₂- |
| 1.08 - 1.33 | m | 4H | -CH₂-CH₂- (cyclopropyl) |
Data Interpretation:
The most striking feature is the upfield multiplet between 1.08-1.33 ppm, characteristic of the cyclopropyl methylene protons. The methine proton of the cyclopropyl group appears as a singlet at 3.92 ppm[1]. The four protons of the tetrahydroquinoxaline core's ethylenediamine bridge are expected to appear as a multiplet in the 3.30-3.50 ppm range. The aromatic protons on the benzene ring typically resonate in the 6.50-7.00 ppm region as a complex multiplet. The proton on the second nitrogen (N-H) would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good general-purpose solvent, while DMSO-d₆ can be useful for observing exchangeable protons like N-H.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.
-
Acquisition Parameters:
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Employ a standard pulse sequence (e.g., zg30).
-
Use a relaxation delay of at least 5 seconds to ensure full relaxation of all protons, which is crucial for accurate integration.
-
Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data with a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.
Caption: Workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Predicted ¹³C NMR Data Summary:
| Chemical Shift (δ) ppm | Assignment |
| 140 - 145 | Ar-C (quaternary) |
| 115 - 130 | Ar-CH |
| 40 - 45 | -CH₂- (tetrahydroquinoxaline) |
| 35 - 40 | N-CH (cyclopropyl) |
| 5 - 10 | -CH₂- (cyclopropyl) |
Data Interpretation:
The spectrum is expected to show distinct signals for the aromatic carbons, with the quaternary carbons appearing further downfield. The aliphatic carbons of the tetrahydroquinoxaline and cyclopropyl groups will resonate in the upfield region. The methylene carbons of the cyclopropyl group are characteristically found at a very high field (5-10 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Data Summary:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 | Medium, Broad | N-H Stretch |
| 3000 - 3100 | Medium | Aromatic C-H Stretch |
| 2850 - 2960 | Medium | Aliphatic C-H Stretch |
| 1600 - 1450 | Strong | Aromatic C=C Stretch |
Data Interpretation:
The most prominent feature in the IR spectrum of 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline is the broad absorption band around 3300 cm⁻¹, which is characteristic of the N-H stretching vibration of the secondary amine in the tetrahydroquinoxaline ring[1]. The presence of both aromatic and aliphatic C-H bonds is confirmed by the stretching vibrations observed just above and below 3000 cm⁻¹, respectively. The strong absorptions in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic ring.
Experimental Protocol: IR Spectroscopy (ATR)
-
Sample Preparation: As a solid or oil, the compound can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. A small amount of the sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is ideal for this analysis.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place the sample on the crystal and apply pressure to ensure good contact.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Experimental Data Summary:
| m/z | Relative Intensity | Assignment |
| 174.1157 | High | [M]⁺ (Molecular Ion) |
| 130 | Base Peak | [M - C₃H₄]⁺ |
Data Interpretation:
The high-resolution mass spectrum shows a molecular ion peak at an m/z of 174.1157, which corresponds to the exact mass of 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline (C₁₁H₁₄N₂)[1]. The most significant fragmentation pathway involves the loss of the cyclopropyl group (mass of 40) to give the base peak at m/z 130[1]. This fragmentation is a characteristic feature of N-cyclopropyl amines.
Caption: Primary fragmentation pathway of 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline.
Experimental Protocol: Mass Spectrometry (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source is recommended for accurate mass determination.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 50-500).
-
For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (m/z 174) as the precursor ion and subjecting it to collision-induced dissociation (CID).
-
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and multi-faceted characterization of 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline. The combination of NMR, IR, and Mass Spectrometry allows for the unambiguous confirmation of its structure. The characteristic signals in the ¹H NMR arising from the cyclopropyl group, the N-H stretch in the IR spectrum, and the facile loss of the cyclopropyl moiety in the mass spectrum are all key identifiers for this important heterocyclic compound. The experimental protocols detailed herein offer a robust framework for researchers and scientists to reliably obtain high-quality spectroscopic data for this and related molecules, thereby facilitating its use in drug discovery and development.
References
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The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Tetrahydroquinoxaline Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrahydroquinoxaline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. This guide navigates the historical landscape of its discovery, from the seminal synthesis of its aromatic precursor to the elucidation of its diverse pharmacological potential. We will delve into the evolution of synthetic methodologies, providing detailed protocols for key transformations, and explore the pivotal moments that have cemented the tetrahydroquinoxaline core as a privileged structure in the pursuit of novel therapeutics.
The Precursor's Debut: The Dawn of Quinoxaline Chemistry
The story of tetrahydroquinoxalines begins with their aromatic counterparts, the quinoxalines. The first documented synthesis of a quinoxaline derivative is credited to Otto Hinsberg in 1884.[1] His pioneering work involved the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound, a reaction that has since become a fundamental method in heterocyclic chemistry and is now famously known as the Hinsberg quinoxaline synthesis.[1] This discovery laid the essential groundwork for the subsequent exploration of its reduced forms.
Diagram 1: The Hinsberg Quinoxaline Synthesis
Caption: The foundational Hinsberg reaction for quinoxaline synthesis.
Unveiling the Saturated Core: The Emergence of Tetrahydroquinoxalines
While the precise first synthesis of a 1,2,3,4-tetrahydroquinoxaline is not definitively documented in a single seminal publication, their preparation logically followed the discovery of quinoxalines. The most direct route to tetrahydroquinoxalines is through the reduction of the corresponding quinoxaline. Early methods for this transformation included the Bouveault-Blanc reduction, which employed sodium metal in the presence of an alcohol.
A significant advancement in the synthesis of these reduced heterocycles came with the advent of catalytic hydrogenation. The use of transition metal catalysts, such as rhodium on alumina, provided a more efficient and milder route to obtaining the tetrahydroquinoxaline core.[2]
Experimental Protocol: Catalytic Hydrogenation of Quinoxaline
This protocol provides a general procedure for the reduction of quinoxaline to 1,2,3,4-tetrahydroquinoxaline using a rhodium catalyst.
Materials:
-
Quinoxaline
-
5% Rhodium on alumina catalyst
-
Ethanol (absolute)
-
Hydrogen gas
-
Parr hydrogenation apparatus or similar high-pressure reactor
Procedure:
-
In a suitable high-pressure reactor vessel, dissolve quinoxaline (e.g., 1.24 g, 9.51 mmol) in absolute ethanol (e.g., 100 mL).[2]
-
Carefully add the 5% rhodium on alumina catalyst (e.g., 198 mg) to the solution.[2]
-
Seal the reactor and purge the system with nitrogen gas several times to remove any residual oxygen.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for a specified time (e.g., 12-24 hours), or until hydrogen uptake ceases.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 1,2,3,4-tetrahydroquinoxaline.
-
The crude product can be further purified by recrystallization or column chromatography.
The Evolution of Synthesis: Modern Methodologies
The foundational reduction methods have been significantly refined over the decades, leading to a diverse array of highly efficient and selective synthetic strategies.
Hydride Reductions
The use of complex metal hydrides, such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4), became a mainstay for the reduction of quinoxalines.[3] While powerful, these reagents often require careful handling and specific solvent systems.
Experimental Protocol: Sodium Borohydride Reduction of Quinoxaline
This protocol details a straightforward method for the reduction of quinoxaline using sodium borohydride.
Materials:
-
Quinoxaline
-
Sodium borohydride (NaBH4)
-
Ethanol
-
Acetic acid (optional, for activation)
Procedure:
-
Dissolve the quinoxaline (1.0 mmol) in ethanol (10 mL).[1]
-
To the stirred solution, add solid sodium borohydride (2.5 mmol) portion-wise.[1]
-
The reaction can be slow at room temperature, often requiring several days for completion.[1] In some cases, the addition of an acid like acetic acid can accelerate the reaction.[4]
-
Monitor the reaction by TLC. If the reaction is sluggish, a second portion of sodium borohydride may be added.[1]
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Transfer Hydrogenation
More recently, transfer hydrogenation has emerged as a safer and more convenient alternative to using high-pressure hydrogen gas. These methods utilize a hydrogen donor molecule, such as Hantzsch esters or pinacolborane (HBpin), in the presence of a catalyst.[5]
Diagram 2: Evolution of Tetrahydroquinoxaline Synthesis
Caption: A timeline of key advancements in tetrahydroquinoxaline synthesis.
Asymmetric Synthesis
A significant leap in the field has been the development of asymmetric methods to produce enantiomerically pure tetrahydroquinoxalines. Chiral catalysts, often based on iridium, ruthenium, or rhodium complexes with chiral ligands, have enabled highly enantioselective hydrogenations of quinoxalines.[6] This has been crucial for the development of chiral drugs, where a single enantiomer often possesses the desired therapeutic activity.
From Bench to Bedside: The Discovery of Biological Activity
The initial impetus for the extensive investigation of quinoxaline and its derivatives stemmed from the discovery of the antibacterial properties of quinoxaline-1,4-dioxides in the 1940s.[7] This finding opened the floodgates to exploring the biological potential of the broader quinoxaline family, including the tetrahydroquinoxalines.
Subsequent research has unveiled a remarkable spectrum of pharmacological activities associated with the tetrahydroquinoxaline scaffold.
Table 1: Key Biological Activities of Tetrahydroquinoxaline Derivatives
| Biological Activity | Therapeutic Area | Example/Mechanism of Action |
| Anticancer | Oncology | Inhibition of tubulin polymerization, acting as colchicine binding site inhibitors.[6] |
| Antibacterial | Infectious Diseases | Disruption of bacterial DNA synthesis.[7] |
| Antiviral | Infectious Diseases | Inhibition of viral replication enzymes. |
| Neuroprotective | Neurology | Modulation of neurotransmitter systems, potential for treating neurodegenerative diseases. |
| Antihypertensive | Cardiology | Vasorelaxant properties. |
The development of tetrahydroquinoxaline-based drugs has been a dynamic area of research. For instance, certain derivatives have shown potent anticancer activity by targeting microtubule dynamics, a critical process in cell division.[6] These compounds act as colchicine binding site inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis in cancer cells.
Conclusion and Future Perspectives
From its humble beginnings as a reduced derivative of a classic heterocycle, the tetrahydroquinoxaline scaffold has evolved into a molecule of immense significance in the scientific community. The journey from Hinsberg's initial synthesis of quinoxalines to the modern era of asymmetric catalysis and targeted drug design highlights the enduring power of chemical synthesis in driving biomedical innovation. The inherent structural features of the tetrahydroquinoxaline core, combined with the ever-expanding toolkit of synthetic organic chemistry, ensure that this remarkable scaffold will continue to be a fertile ground for the discovery of new and improved therapeutic agents for years to come.
References
- Hinsberg, O. Ueber die Einwirkung von Phenanthrenchinon auf Diamine. Berichte der deutschen chemischen Gesellschaft1884, 17 (1), 318-323.
- Guo, Q.; Chen, J.; Shen, G.; Lu, G.; Yang, X.; Tang, Y.; Zhu, Y.; Wu, S.; Fan, B. Tetrabutylammonium Bromide-Catalyzed Transfer Hydrogenation of Quinoxaline with HBpin as a Hydrogen Source. The Journal of Organic Chemistry2022, 87 (1), 540–546.
- Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega2017, 2 (10), 7118-7126.
- Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Advances2023, 13 (42), 29435-29447.
- Recent Advances in Synthetic Routes for Biologically Active Tetrahydroquinoxalines and Derivatives: A Comprehensive Review. Current Organic Chemistry2024, 28 (3), 161-175.
- A Rapid and Efficient Method for the Reduction of Quinoxalines. Journal of Heterocyclic Chemistry2005, 42 (5), 1031-1034.
- The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry2021, 21 (17), 1587-1622.
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Organic Chemistry2013, 3 (3), 1-28.
- 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. World Journal of Pharmacy and Pharmaceutical Sciences2017, 6 (9), 651-664.
- Development of Tetrahydroquinoline-Based Inhibitors for Chronic Pain. ACS Chemical Neuroscience2024.
- Pike, R. D.; Dugan, E. C. 1,2,3,4-Tetrahydroquinoxaline. Acta Crystallographica Section E: Structure Reports Online2007, 63 (5), o2772-o2773.
- McIlwain, H. The anti-bacterial action of quinoxaline-1:4-dioxide. Journal of the Chemical Society (Resumed)1943, 322-325.
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- 7. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
The Cyclopropyl Moiety: A Small Ring with a Large Impact on the Biological Activity of Heterocycles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The incorporation of a cyclopropyl group into heterocyclic scaffolds is a powerful and increasingly utilized strategy in modern drug discovery. This small, strained carbocycle imparts a unique combination of conformational rigidity, metabolic stability, and electronic properties that can profoundly influence the biological activity of a molecule. This guide provides a comprehensive technical overview of the diverse biological activities of cyclopropyl-containing heterocycles, with a focus on their applications in antibacterial, antiviral, anticancer, and central nervous system (CNS) therapies. We will delve into the mechanistic underpinnings of their activity, provide exemplary experimental protocols for their evaluation, and present key data to inform future drug design and development efforts.
The Cyclopropyl Group: A Privileged Scaffold in Medicinal Chemistry
The cyclopropyl ring, despite its simple three-carbon structure, is far from being a mere passive linker. Its inherent ring strain (~27.5 kcal/mol) leads to unique physicochemical properties that medicinal chemists can strategically exploit.[1]
-
Conformational Restriction: The rigid nature of the cyclopropyl ring restricts the rotational freedom of the molecule, locking it into a specific conformation. This pre-organization can enhance binding affinity to the target protein by reducing the entropic penalty of binding.[2][3]
-
Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in linear alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][4] This can lead to an improved pharmacokinetic profile, including a longer half-life.
-
Modulation of Physicochemical Properties: The cyclopropyl group can serve as a bioisostere for other chemical groups like gem-dimethyl or vinyl groups, allowing for the fine-tuning of properties such as lipophilicity and pKa to optimize a compound's ADME (absorption, distribution, metabolism, and excretion) profile.[1][3]
-
Enhanced Potency and Selectivity: By enforcing a specific conformation and improving metabolic stability, the cyclopropyl moiety can lead to increased potency and reduced off-target effects.[2][5]
Antibacterial Activity: The Legacy of Fluoroquinolones
Cyclopropyl-containing heterocycles are perhaps most famously represented by the fluoroquinolone class of antibiotics. The introduction of a cyclopropyl group at the N-1 position of the quinolone core was a pivotal discovery that significantly enhanced their antibacterial potency.
Mechanism of Action: Fluoroquinolones exert their bactericidal effect by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6] These enzymes are crucial for DNA replication, transcription, and repair. By forming a stable ternary complex with the enzyme and bacterial DNA, fluoroquinolones trap the enzyme in the process of cleaving DNA, leading to double-strand breaks and ultimately cell death.
Signaling Pathway: Fluoroquinolone Inhibition of Bacterial DNA Replication
Caption: Inhibition of bacterial DNA replication by cyclopropyl-fluoroquinolones.
Quantitative Data Summary: Antibacterial Activity
| Compound | Heterocycle | Target Organism | MIC (µg/mL) | Reference |
| Ciprofloxacin | Fluoroquinolone | Escherichia coli | 0.004-0.015 | [6] |
| Staphylococcus aureus | 0.12-0.5 | [6] | ||
| Moxifloxacin | Fluoroquinolone | Streptococcus pneumoniae | 0.12 | [6] |
| Haemophilus influenzae | 0.03 | [6] | ||
| Antibiotic PF 1052 | Fungal Metabolite | Staphylococcus aureus | 3.13 | [7] |
| Clostridium perfringens | 0.39 | [7] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of a cyclopropyl-containing heterocyclic compound against a bacterial strain.[7][8][9][10]
1. Preparation of Materials:
-
Test compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO).
-
Sterile 96-well round-bottom microtiter plates.
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Bacterial strain for testing (e.g., S. aureus ATCC 29213).
-
Sterile saline solution (0.85% NaCl).
-
0.5 McFarland turbidity standard.
-
Spectrophotometer or nephelometer.
2. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, pick 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7]
-
Dilute this adjusted suspension 1:150 in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
3. Serial Dilution of the Test Compound:
-
Add 100 µL of sterile growth medium to wells 2-12 of a 96-well plate.
-
Add 200 µL of the test compound stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 100 µL from well 10.[7]
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).
4. Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 35-37°C for 16-20 hours.[8]
5. Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[9]
Antiviral Activity: A Broad-Spectrum Approach
Cyclopropyl-containing heterocycles have demonstrated significant potential as antiviral agents, with activity against a range of viruses including herpesviruses and coronaviruses.
Mechanism of Action: The mechanisms of antiviral action are diverse and depend on the specific heterocyclic scaffold and the virus being targeted. For example, some cyclopropyl nucleoside analogs act as chain terminators during viral DNA or RNA synthesis. More recently, cyclopropyl-containing compounds have been developed as inhibitors of key viral enzymes, such as the SARS-CoV-2 main protease (3CLpro).
Signaling Pathway: Inhibition of SARS-CoV-2 Replication by a 3CLpro Inhibitor
Caption: Inhibition of SARS-CoV-2 replication via 3CLpro inhibition.
Quantitative Data Summary: Antiviral Activity
| Compound | Heterocycle | Target Virus | Assay | IC50/EC50 | Reference |
| 9-[[cis-1',2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]guanine | Nucleoside Analog | HSV-1 | Plaque Reduction | 0.020 µg/mL | [11] |
| Grazoprevir | Macrocycle | Hepatitis C Virus | Replicon | 0.009 nM | [12] |
| Glecaprevir | Macrocycle | Hepatitis C Virus | Replicon | 0.013 nM | [12] |
| Voxilaprevir | Macrocycle | Hepatitis C Virus | Replicon | 0.035 nM | [12] |
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
This protocol describes a method to determine the antiviral activity of a test compound by quantifying the reduction in viral plaques.[13][14][15]
1. Preparation of Materials:
-
Test compound stock solution.
-
Confluent monolayer of susceptible host cells in 6-well plates.
-
Virus stock with a known titer.
-
Infection medium (e.g., DMEM with 2% FBS).
-
Overlay medium (e.g., 1:1 mixture of 2X infection medium and 1.2% low-melting-point agarose).
-
Fixative solution (e.g., 10% formalin).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
2. Cell Seeding:
-
Seed host cells in 6-well plates to achieve a confluent monolayer on the day of infection. Incubate overnight.
3. Infection and Treatment:
-
Prepare serial dilutions of the test compound in infection medium.
-
Aspirate the growth medium from the cell monolayers and wash with sterile PBS.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Incubate for 1-2 hours to allow for viral adsorption.
4. Overlay Application:
-
After the adsorption period, aspirate the virus inoculum.
-
Gently add 2 mL of the overlay medium containing the respective concentrations of the test compound to each well.
-
Allow the overlay to solidify at room temperature.
5. Incubation and Plaque Visualization:
-
Incubate the plates at the optimal temperature for the virus until plaques are visible in the control wells (typically 2-5 days).
-
Fix the cells with the fixative solution for at least 30 minutes.
-
Remove the fixative and stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
6. Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound).
-
Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.
Anticancer Activity: Targeting Diverse Pathways
The unique structural features of cyclopropyl-containing heterocycles have been leveraged to develop novel anticancer agents that target various signaling pathways involved in tumor growth and proliferation.[6]
Mechanism of Action: Cyclopropyl-containing anticancer agents exhibit a range of mechanisms, including:
-
Kinase Inhibition: Many cyclopropyl-fused heterocycles act as inhibitors of protein kinases that are dysregulated in cancer, such as receptor tyrosine kinases (e.g., MET, VEGFR-2, EGFR) and checkpoint kinases (e.g., CHK1).[6][12]
-
Hedgehog Pathway Inhibition: The natural product cyclopamine, which contains a cyclopropane ring within a complex heterocyclic system, is a potent inhibitor of the Hedgehog signaling pathway, which is aberrantly activated in several cancers.[16]
-
Bioreductive Alkylation: Some cyclopropamitosenes function as bioreductive agents that are activated under hypoxic conditions in tumors to become potent DNA alkylating agents.[17]
Signaling Pathway: Inhibition of a Generic Kinase Signaling Pathway
Caption: Inhibition of a generic kinase signaling pathway by a cyclopropyl-containing inhibitor.
Quantitative Data Summary: Anticancer Activity
| Compound | Heterocycle Class | Target/Cell Line | IC50 | Reference |
| Cabozantinib | Quinolone | MET, VEGFR2 | 0.001-0.005 µM | [12] |
| Olaparib | Phthalazinone | PARP | 0.001-0.005 µM | [12] |
| Prexasertib | Pyrazinecarbonitrile | CHK1 | (Varies by cell line) | [18] |
| Volasertib | Dihydropteridinone | PLK1 | 6.0-34.5 nM (NB cell lines) | [18] |
Central Nervous System Activity: Modulating Neuronal Signaling
The ability of the cyclopropyl group to increase metabolic stability and brain permeability has made it an attractive feature in the design of CNS-active agents.[2]
Mechanism of Action: Cyclopropyl-containing heterocycles have been developed to modulate the activity of various CNS targets, including:
-
GABAA Receptors: Some cyclopropyl-containing compounds act as positive allosteric modulators (PAMs) of GABAA receptors, enhancing the inhibitory effects of the neurotransmitter GABA.
-
Metabotropic Glutamate Receptors (mGluRs): Novel PAMs of mGluR5 containing a cyclopropyl scaffold have shown potential as neuroprotective agents.[19]
-
Voltage-Gated Sodium Channels: Cyclopropyl-spiro-piperidines have been designed as blockers of voltage-gated sodium channels for the potential treatment of chronic and neuropathic pain.
Logical Relationship: Modulation of GABAA Receptor Activity
Caption: Positive allosteric modulation of the GABAA receptor by a cyclopropyl-containing compound.
Quantitative Data Summary: CNS Activity
| Compound | Heterocycle Class | Target | Activity | Reference |
| 3a (trans-2-phenylcyclopropane amide derivative) | Phenylcyclopropane amide | mGluR5 PAM | IC50 = 30 µM (NO production inhibition) | [19] |
| Tasimelteon | Dihydrofuran | Melatonin Receptor Agonist | FDA Approved for Non-24-Hour Sleep-Wake Disorder | [12] |
Metabolism of Cyclopropyl-Containing Heterocycles: A Double-Edged Sword
While the cyclopropyl group often enhances metabolic stability, it is not metabolically inert. The metabolic fate of a cyclopropyl-containing compound is highly dependent on its chemical context, particularly its proximity to heteroatoms.
-
Resistance to Oxidation: The high C-H bond dissociation energy of the cyclopropyl ring generally makes it resistant to CYP-mediated oxidation.[4]
-
Metabolism of Cyclopropylamines: When attached to a nitrogen atom, the cyclopropyl group can undergo CYP-mediated oxidation, which can lead to the formation of reactive intermediates through ring-opening.[4][20][21][22] This can be a potential liability, as seen with the hepatotoxicity of the fluoroquinolone antibiotic trovafloxacin.[4]
Metabolic Pathway: Potential Fates of a Cyclopropylamine Moiety
Caption: Potential metabolic pathways of a cyclopropylamine-containing drug.
Conclusion and Future Perspectives
The cyclopropyl group has firmly established itself as a valuable component in the medicinal chemist's toolbox. Its ability to impart favorable pharmacokinetic and pharmacodynamic properties has led to the development of numerous successful drugs and promising clinical candidates across a wide range of therapeutic areas. The continued exploration of novel cyclopropyl-containing heterocyclic scaffolds, coupled with a deeper understanding of their mechanisms of action and metabolic pathways, will undoubtedly pave the way for the discovery of next-generation therapeutics with improved efficacy and safety profiles. As synthetic methodologies for the stereoselective synthesis of complex cyclopropanes continue to advance, we can anticipate even more innovative applications of this small but powerful ring system in the future of drug discovery.
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Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). WorldFish. [Link]
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Yang, B., et al. (2018). Adventures in Scaffold Morphing: Discovery of Fused Ring Heterocyclic Checkpoint Kinase 1 (CHK1) Inhibitors. Washington University School of Medicine in St. Louis. [Link]
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Ioven, V., et al. (2021). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. MDPI. [Link]
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The Cyclopropyl Group: A Small Ring with a Big Impact in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropyl group, a seemingly simple three-membered carbocycle, has emerged as a powerful and versatile tool in the medicinal chemist's armamentarium. Its unique stereoelectronic properties impart profound effects on the metabolic stability, potency, selectivity, and physicochemical characteristics of drug candidates. This in-depth technical guide provides a comprehensive overview of the strategic application of the cyclopropyl moiety in drug design and development. We will delve into the mechanistic underpinnings of its influence, provide detailed experimental protocols for its incorporation and evaluation, and present case studies of its successful application in FDA-approved drugs. This guide is intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage the cyclopropyl group to overcome common challenges in medicinal chemistry and accelerate the discovery of novel therapeutics.
The Unique Physicochemical and Stereoelectronic Landscape of the Cyclopropyl Group
The cyclopropyl ring's distinct properties stem from its inherent ring strain, which leads to a unique hybridization state of its carbon atoms and unusual bond characteristics. The carbon-carbon bonds possess enhanced p-character, and the carbon-hydrogen bonds are shorter and stronger than those in typical alkanes.[1][2] These features give rise to a lipophilic, conformationally rigid moiety that can significantly influence a molecule's behavior in a biological system.[3][4]
Conformational Rigidity: A Double-Edged Sword
The rigid nature of the cyclopropyl group can be a significant advantage in drug design.[5] By locking a flexible portion of a molecule into a specific bioactive conformation, it can reduce the entropic penalty upon binding to a biological target, thereby enhancing potency.[3] This conformational restriction can also improve selectivity by disfavoring binding to off-target proteins that require a different conformation for interaction.
However, this rigidity can also be a liability. If the constrained conformation is not optimal for binding to the desired target, a significant loss in potency can occur. Therefore, a thorough understanding of the target's binding pocket and the desired ligand conformation is crucial before incorporating a cyclopropyl group.
A Bioisosteric Chameleon: Mimicking and Modifying
The cyclopropyl group is frequently employed as a bioisostere for various common functional groups in drug molecules, including gem-dimethyl groups, alkenes, and even phenyl rings.[5][6][7] This bioisosteric replacement can lead to improvements in metabolic stability, solubility, and other pharmacokinetic properties.
-
gem-Dimethyl Group: Replacing a gem-dimethyl group with a cyclopropyl ring can maintain or even improve binding affinity while reducing lipophilicity and potentially blocking metabolic oxidation at the benzylic position.[6]
-
Alkene Group: As an isostere for an alkene, the cyclopropyl group offers a more metabolically stable alternative, as it is not susceptible to epoxidation or other oxidative metabolic pathways that can affect double bonds.[8]
-
Phenyl Group: In certain contexts, a cyclopropyl group can mimic the spatial orientation of a phenyl ring's substituents, offering a smaller, less lipophilic, and more metabolically stable alternative.[7]
Enhancing Metabolic Stability: Blocking the Paths of Biotransformation
One of the most celebrated roles of the cyclopropyl group in medicinal chemistry is its ability to enhance metabolic stability.[3][9] The strong C-H bonds of the cyclopropyl ring are less susceptible to oxidation by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.[9]
Mechanism of Metabolic Protection
The high bond dissociation energy of the C-H bonds on a cyclopropyl ring makes hydrogen atom abstraction, the initial and often rate-limiting step in CYP-mediated oxidation, more energetically demanding.[9] This effectively "shields" that part of the molecule from metabolic attack, leading to a longer in vivo half-life and improved oral bioavailability.[9]
Case Study: Pitavastatin
A classic example is the statin drug Pitavastatin, which contains a cyclopropyl group. This feature diverts its metabolism away from the highly variable and drug-drug interaction-prone CYP3A4 enzyme towards the less clinically significant CYP2C9, resulting in a more predictable pharmacokinetic profile.[9]
A Word of Caution: Potential for Bioactivation
While generally enhancing metabolic stability, cyclopropylamines can sometimes be susceptible to bioactivation. In some instances, CYP-mediated oxidation of a cyclopropylamine moiety can lead to the formation of reactive intermediates that can covalently bind to cellular macromolecules, potentially leading to toxicity.[9] A notable example is the antibiotic trovafloxacin, where the bioactivation of its cyclopropylamine group was linked to hepatotoxicity.[9]
Impact on Potency and Selectivity: A Tale of Two Kinase Inhibitors
The introduction of a cyclopropyl group can have a dramatic impact on a drug's potency and selectivity. This is often achieved by enforcing a bioactive conformation that optimizes interactions with the target protein while simultaneously preventing binding to off-target proteins.
| Compound | Target Kinase | IC50 (nM) | Fold Improvement with Cyclopropyl | Reference |
| Analog 1 (without cyclopropyl) | CDK2 | 500 | - | Fictionalized Data for Illustration |
| Analog 2 (with cyclopropyl) | CDK2 | 10 | 50x | Fictionalized Data for Illustration |
| Analog 3 (without cyclopropyl) | Aurora A | 200 | - | Fictionalized Data for Illustration |
| Analog 4 (with cyclopropyl) | Aurora A | 150 | 1.3x | Fictionalized Data for Illustration |
Table 1: Hypothetical data illustrating the potential impact of a cyclopropyl group on kinase inhibitor potency. Actual data should be sourced from specific studies.
Experimental Protocols
Synthesis of Key Cyclopropyl Building Blocks
Cyclopropylamine is a versatile building block for introducing the cyclopropyl moiety. Several synthetic routes are available, with one common method being the Hofmann rearrangement of cyclopropanecarboxamide.
Protocol: Hofmann Rearrangement for Cyclopropylamine Synthesis
-
Preparation of Cyclopropanecarboxamide: React cyclopropanecarbonyl chloride with an excess of aqueous ammonia.
-
Hofmann Rearrangement:
-
Dissolve cyclopropanecarboxamide in a solution of sodium hypobromite (prepared by adding bromine to a cold solution of sodium hydroxide).
-
Gently warm the reaction mixture. The reaction is exothermic and should be controlled.
-
The cyclopropylamine product can be isolated by steam distillation from the reaction mixture.
-
Further purification can be achieved by fractional distillation.
-
For more detailed and alternative synthetic procedures, refer to specialized organic synthesis literature.[1]
Cyclopropanecarboxylic acid is another key precursor for various cyclopropyl-containing compounds. A common laboratory-scale synthesis involves the oxidation of cyclopropyl methyl ketone.
Protocol: Hypobromite Oxidation for Cyclopropanecarboxylic Acid Synthesis
-
Preparation of Sodium Hypobromite Solution: Slowly add bromine to a cold, stirred solution of sodium hydroxide.
-
Oxidation:
-
Add cyclopropyl methyl ketone dropwise to the cold hypobromite solution.
-
Stir the mixture vigorously. The reaction progress can be monitored by TLC.
-
After the reaction is complete, destroy the excess hypobromite with a reducing agent (e.g., sodium bisulfite).
-
Acidify the solution with a strong acid (e.g., HCl) to precipitate the cyclopropanecarboxylic acid.
-
The product can be collected by filtration and purified by recrystallization.
-
For scalable and alternative synthetic routes, consult organic synthesis journals and databases.
Evaluation of Metabolic Stability: The Microsomal Stability Assay
The in vitro microsomal stability assay is a cornerstone for assessing the metabolic lability of drug candidates.
Protocol: Liver Microsomal Stability Assay
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Liver microsomes (human, rat, etc.) suspended in buffer.
-
NADPH regenerating system (to ensure a constant supply of the necessary cofactor for CYP enzymes).
-
Phosphate buffer (pH 7.4).
-
-
Incubation:
-
Pre-warm the microsomal suspension and buffer to 37°C.
-
Add the test compound to the microsomal suspension to achieve the desired final concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the proteins and stops the enzymatic activity.
-
-
Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Intrinsic clearance (CLint) can also be calculated from this data.
-
Determination of Potency: The IC50 Assay
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Protocol: General Enzyme Inhibition IC50 Assay
-
Preparation of Reagents:
-
Enzyme solution of a known concentration.
-
Substrate solution at a concentration typically at or below its Michaelis-Menten constant (Km).
-
Serial dilutions of the inhibitor (test compound).
-
Assay buffer.
-
-
Assay Procedure:
-
In a microplate, add the enzyme, buffer, and the inhibitor at various concentrations.
-
Pre-incubate the enzyme and inhibitor for a specific period to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the formation of a product or the depletion of the substrate using a suitable detection method (e.g., absorbance, fluorescence, luminescence).
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rate (or percentage of inhibition) as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, Origin).
-
The IC50 value is the concentration of the inhibitor that corresponds to 50% of the maximal inhibition.
-
Visualizing the Role of the Cyclopropyl Group
Metabolic Pathway of a Cyclopropyl-Containing Drug: Grazoprevir
Grazoprevir, an antiviral drug used to treat Hepatitis C, contains a cyclopropyl group. Its metabolism is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[10][11]
Caption: Simplified metabolic pathway of Grazoprevir.
Conformational Restriction in a Kinase Binding Pocket
The cyclopropyl group can act as a rigid scaffold, orienting key pharmacophoric elements for optimal interaction with the amino acid residues in a kinase's ATP-binding pocket.
Caption: Conceptual diagram of a cyclopropyl-containing kinase inhibitor.
Conclusion
The cyclopropyl group is a testament to the principle that small structural modifications can lead to profound changes in the biological activity and pharmacokinetic properties of a molecule.[5][12] Its ability to enhance metabolic stability, modulate potency and selectivity, and serve as a versatile bioisostere makes it an invaluable tool in modern drug discovery.[3] However, its successful application requires a deep understanding of its stereoelectronic properties and the specific requirements of the biological target. By combining rational design with rigorous experimental evaluation, medicinal chemists can continue to unlock the full potential of this remarkable "small ring with a big impact" to develop safer and more effective medicines.
References
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Grazoprevir. (2023, October 26). In Wikipedia. [Link]
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The Cyclopropyl Group in Medicinal Chemistry. (2020, August 26). Scientific Update. [Link]
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What is the mechanism of Grazoprevir Hydrate? (2024, July 17). Patsnap Synapse. [Link]
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Shanu-Wilson, J. (2021, October 14). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
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The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. (n.d.). ResearchGate. [Link]
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Protein Abundance of Drug Metabolizing Enzymes in Human Hepatitis C Livers. (2020). MDPI. [Link]
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The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Semantic Scholar. [Link]
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Examples of lipophilicity modulation for geminal dimethyl to cyclopropyl and oxetane modifications (measured experimentally via shake-flask method). (n.d.). ResearchGate. [Link]
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Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (2018). PubMed Central. [Link]
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Bauer, M. R., et al. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. PubMed Central. [Link]
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Heatmaps showing the targets of the 41 KIs. Values in (A) are showed in ‐log10(IC50, Ki, Kd). (n.d.). ResearchGate. [Link]
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IC50 values of CDK5 inhibitors. (n.d.). ResearchGate. [Link]
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Quinoxaline Derivatives: A Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide for Drug Discovery Professionals
Abstract
Quinoxaline, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazine ring, represents a quintessential "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its structural versatility and ability to modulate a wide array of biological targets have cemented its importance in the development of novel therapeutic agents.[5][6] This guide provides an in-depth technical exploration of quinoxaline derivatives in drug discovery, moving from core synthetic principles to multifaceted pharmacological applications. We will dissect key mechanisms of action, present validated experimental protocols, and analyze structure-activity relationships (SAR) to provide researchers, scientists, and drug development professionals with a robust framework for leveraging this versatile chemical entity.
The Quinoxaline Core: Structural Significance and Physicochemical Properties
The quinoxaline nucleus, also known as benzopyrazine, is a nitrogen-containing heterocyclic system that is bioisosteric with structures like quinoline, naphthalene, and benzothiophene.[5][7] This structural similarity allows it to interact with a diverse range of biological targets, often mimicking endogenous ligands. The two nitrogen atoms within the pyrazine ring are key to its pharmacological prowess; they act as hydrogen bond acceptors and coordination sites, enhancing the molecule's ability to bind with high affinity to enzyme active sites and receptors.[8] This inherent binding capability is a primary reason for its "privileged" status.
Chemically, quinoxaline is a weak base with the molecular formula C₈H₆N₂.[5][9] It is typically a white crystalline solid soluble in water.[9] The aromatic system provides a stable, relatively rigid backbone that can be readily functionalized at various positions, particularly C-2, C-3, C-6, and C-7. This allows for systematic chemical modifications to fine-tune pharmacokinetic and pharmacodynamic properties—a critical aspect of rational drug design.
Synthetic Strategies: From Classical Condensation to Modern Catalysis
The accessibility of diverse quinoxaline derivatives is fundamental to their exploration in drug discovery. A multitude of synthetic routes have been developed, each with distinct advantages concerning yield, scalability, and environmental impact.[2][10]
The Cornerstone: Classical Synthesis via Condensation
The most traditional and widely employed method for synthesizing the quinoxaline core is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[2][4][11][12] This reaction is robust, straightforward, and generally provides good yields.[11]
The causality behind this reaction lies in the nucleophilicity of the amino groups on the o-phenylenediamine and the electrophilicity of the carbonyl carbons. The reaction typically proceeds via a two-step mechanism: initial condensation to form a diimine intermediate, followed by an intramolecular cyclization and subsequent aromatization (often through oxidation) to yield the stable quinoxaline ring.
Caption: Classical quinoxaline synthesis workflow.
Protocol 1: Synthesis of 2,3-Diphenylquinoxaline
This protocol, adapted from established methods, describes a standard laboratory-scale synthesis.[11]
-
Principle: This procedure exemplifies the acid-catalyzed condensation reaction. Glacial acetic acid protonates a carbonyl oxygen of benzil, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amino group of o-phenylenediamine. Refluxing provides the necessary thermal energy to overcome the activation barriers for both the initial condensation and the subsequent cyclization steps.
-
Materials:
-
o-Phenylenediamine (1.0 mmol, 108.1 mg)
-
Benzil (1.0 mmol, 210.2 mg)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (catalytic amount, ~2 drops)
-
Round-bottom flask with reflux condenser
-
Thin Layer Chromatography (TLC) apparatus
-
-
Procedure:
-
Combine o-phenylenediamine and benzil in a round-bottom flask.
-
Add 10 mL of ethanol and stir until the solids are mostly dissolved.
-
Add 2 drops of glacial acetic acid to the mixture. The acid acts as a catalyst.
-
Attach the reflux condenser and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction's progress by TLC. A common mobile phase is ethyl acetate/hexane (e.g., 30:70 v/v). The product spot should be significantly less polar than the starting materials.
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), cool the flask to room temperature.
-
The product will often crystallize upon cooling. If not, slowly add cold water to induce precipitation.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
The crude product can be purified further by recrystallization from ethanol to yield pure 2,3-diphenylquinoxaline.
-
-
Self-Validation: The identity and purity of the synthesized compound must be confirmed.
-
Melting Point: Compare the observed melting point with the literature value.
-
Spectroscopic Characterization: Utilize ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the molecular structure.[13] The ¹H NMR should show characteristic aromatic proton signals, and the mass spectrum should display the correct molecular ion peak.
-
Modern and Green Synthetic Approaches
While classical methods are reliable, modern drug discovery demands greater efficiency and sustainability. Recent developments focus on green chemistry principles, such as using microwave irradiation to reduce reaction times, employing recyclable catalysts, or conducting reactions in aqueous media.[1][4][10][12] For instance, iodine-catalyzed oxidative cyclization provides a metal-free alternative for certain substrates.[11] These advanced methods are crucial for rapidly generating diverse compound libraries for high-throughput screening.[11]
The Broad Spectrum of Biological Activity
Quinoxaline derivatives exhibit an astonishingly wide range of pharmacological activities, making them invaluable in multiple therapeutic areas.[1][6][14]
Anticancer Activity
Quinoxalines are a significant class of anticancer agents, with derivatives showing potent activity against a wide range of cancer cell lines.[3][15][16] Their mechanisms are diverse, often targeting key cellular processes that are dysregulated in cancer.[17]
-
Mechanism of Action: Kinase Inhibition: Many human cancers are driven by aberrant activity of protein kinases.[18] Quinoxalines have proven to be excellent scaffolds for designing selective ATP-competitive kinase inhibitors.[8][18][19] The nitrogen atoms of the quinoxaline ring can form critical hydrogen bonds in the hinge region of the kinase ATP-binding pocket, a common interaction pattern for potent inhibitors.[8] They have been successfully developed as inhibitors of VEGFR, EGFR, PDGFR, and others in the PI3K/AKT/mTOR pathway.[18][20]
Caption: Quinoxaline derivatives inhibiting key oncogenic signaling pathways.
-
Mechanism of Action: Apoptosis Induction and Topoisomerase Inhibition: Beyond kinase inhibition, certain derivatives induce apoptosis (programmed cell death) in cancer cells.[21] For instance, studies have shown that specific quinoxaline compounds can arrest the cell cycle and upregulate pro-apoptotic proteins like p53 and caspases while downregulating anti-apoptotic proteins like Bcl-2.[22] Some have also been identified as potent inhibitors of Topoisomerase II, an enzyme critical for DNA replication in rapidly dividing cancer cells.[22]
-
Quantitative Data & Structure-Activity Relationship (SAR): SAR studies are critical for optimizing the anticancer potency of the quinoxaline scaffold.[20] Modifications at the C-2, C-3, and C-6/C-7 positions significantly impact activity. For example, studies on 2,3-substituted quinoxalin-6-amine analogs revealed that heteroaromatic substitutions (like furanyl groups) at the 2 and 3 positions conferred significantly greater antiproliferative activity than phenyl groups.[20] This suggests that the heteroatoms may form additional beneficial interactions with the biological target.[20]
| Compound Type | Substitution Pattern | Target Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| Quinoxaline Derivative (IV) | Varies | PC-3 (Prostate) | 2.11 | [3][22] |
| Quinoxaline Derivative (III) | Varies | PC-3 (Prostate) | 4.11 | [3][22] |
| Pyrrolo[1,2-a]quinoxaline | Varies | HCT 116 (Colon) | 2.5 | [3] |
| 2,3-di(furan-2-yl)quinoxalin-6-amine | R2, R3 = Furanyl | Multiple | 0.02 - 0.20 | [20] |
| 2,3-diphenylquinoxalin-6-amine | R2, R3 = Phenyl | Multiple | >10 | [20] |
| Amide Derivative (XVa) | Phenyl at Ring B | HCT116 (Colon) | 10.27 | [18] |
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines a standard colorimetric assay to determine the cytotoxic effects of newly synthesized quinoxaline derivatives on a cancer cell line.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals via mitochondrial reductase enzymes. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cell viability after exposure to a test compound.
-
Materials:
-
Cancer cell line (e.g., PC-3, HCT 116)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
Synthesized quinoxaline derivatives (dissolved in DMSO to create stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader (absorbance at ~570 nm)
-
-
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoxaline test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO at the highest concentration used) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).[3]
-
Antimicrobial and Antiviral Activity
The quinoxaline scaffold is a cornerstone of many antimicrobial and antiviral agents.[7][23][24][25] Synthetic quinoxalines are found in antibiotics like echinomycin, which are known to inhibit Gram-positive bacteria.[5][7]
-
Mechanism of Action (Antibacterial): The antibacterial action of quinoxaline 1,4-di-N-oxides (QdNOs) is particularly noteworthy.[26] These compounds are bioreductive prodrugs.[27] In anaerobic environments, such as those created by certain pathogenic bacteria, QdNOs are metabolized. This reduction generates reactive oxygen species (ROS) and free radicals that cause oxidative damage to bacterial DNA, cell walls, and membranes, ultimately leading to cell death.[26][28] The synthesis of DNA is often completely inhibited.[26]
-
Structure-Activity Relationship (Antimicrobial): For QdNOs, the 1,4-di-N-oxide groups are often crucial for potent activity.[26] However, the side chains on the quinoxaline ring are also key determinants of the activity spectrum and potency.[26] For general quinoxaline derivatives, their simple and flexible structure, bioisosteric to quinoline and naphthalene, offers a promising avenue to circumvent bacterial resistance developed against more established antibiotic classes.[23]
-
Antiviral Potential: Quinoxaline derivatives have shown significant promise as antiviral agents, particularly against respiratory pathogens.[9] Compounds like 6H-indolo-(2,3-b)-quinoxaline have demonstrated anti-herpes activity, and other derivatives are being investigated as inhibitors of influenza and coronaviruses.[1][5][9] The antiviral drug Glecaprevir, used to treat Hepatitis C, features a quinoxaline moiety, highlighting its clinical relevance.[9][29]
Conclusion and Future Outlook
The quinoxaline scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. Its synthetic tractability allows for the creation of vast and diverse chemical libraries, while its inherent ability to interact with a multitude of biological targets provides a rich starting point for drug design. The broad spectrum of activity—spanning oncology, infectious diseases, and inflammation—ensures its continued relevance in medicinal chemistry.[1][14][30]
Future research will likely focus on the development of highly selective inhibitors by leveraging advanced computational modeling to refine SAR insights.[8] Furthermore, the application of modern synthetic methodologies will be crucial for creating novel derivatives with improved potency and optimized pharmacokinetic profiles, paving the way for the next generation of quinoxaline-based drugs to enter clinical development.[29]
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- 30. mdpi.com [mdpi.com]
Navigating the MAPK Pathway: A Technical Guide to Ravoxertinib (GDC-0994), a Selective ERK1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a critical pathway that regulates a multitude of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway, often through activating mutations in key components like BRAF and RAS, is a hallmark of many human cancers. While targeting upstream nodes such as RAF and MEK has shown clinical efficacy, the development of resistance, frequently through pathway reactivation, remains a significant challenge. This has spurred the development of inhibitors that target the terminal kinases of the cascade, ERK1 and ERK2. Ravoxertinib, also known as GDC-0994, is a potent, orally bioavailable, and highly selective small-molecule inhibitor of ERK1/2 that has entered clinical development. This guide provides a comprehensive overview of the technical properties, mechanism of action, and practical considerations for researchers utilizing Ravoxertinib in preclinical and translational studies.
Physicochemical Properties and Identification
Ravoxertinib (GDC-0994) is a well-characterized small molecule with the following key identifiers:
| Property | Value |
| IUPAC Name | (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one |
| CAS Number | 1453848-26-4[1][2] |
| Synonyms | GDC-0994, RG-7842[2][3] |
| Molecular Formula | C21H18ClFN6O2[4] |
| Molecular Weight | 439.85 g/mol [1][5] |
Mechanism of Action: Targeting the Terminal Node of the MAPK Pathway
Ravoxertinib exerts its therapeutic effect by directly inhibiting the kinase activity of ERK1 and ERK2, the final effectors of the MAPK signaling cascade.[6] This pathway is a crucial transducer of extracellular signals to the nucleus, ultimately controlling gene expression and cellular fate.
The RAS/RAF/MEK/ERK Signaling Cascade
The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface, which in turn activate the small GTPase RAS. Activated RAS then recruits and activates RAF kinases (A-RAF, B-RAF, C-RAF), which subsequently phosphorylate and activate MEK1 and MEK2. MEK1/2 are dual-specificity kinases that phosphorylate and activate ERK1 and ERK2. Activated ERK1/2 then translocate to the nucleus to phosphorylate a host of transcription factors, leading to the expression of genes involved in cell proliferation and survival. In many cancers, mutations in BRAF (e.g., V600E) or RAS lead to constitutive activation of this pathway.[7]
Below is a diagram illustrating the MAPK signaling pathway and the point of intervention for Ravoxertinib.
Caption: The MAPK signaling pathway and the point of intervention for Ravoxertinib (GDC-0994).
Ravoxertinib is highly selective for ERK1 and ERK2, with biochemical potencies in the low nanomolar range.[6][7] Unlike some other ERK inhibitors, Ravoxertinib does not cause an increase or decrease in the phosphorylation of ERK itself, suggesting a distinct mechanism of action regarding feedback signaling.[6][7] A key pharmacodynamic biomarker for assessing Ravoxertinib activity is the inhibition of phosphorylation of p90 ribosomal S6 kinase (p90RSK), a direct substrate of ERK.[1][6]
Biological Activity and Potency
Ravoxertinib has demonstrated significant single-agent activity in a variety of preclinical cancer models, particularly those harboring KRAS or BRAF mutations.[1][4]
In Vitro Potency
The inhibitory activity of Ravoxertinib has been quantified in various assays:
| Target/Assay | IC50 | Reference |
| ERK1 (biochemical) | 1.1 nM | [1][6] |
| ERK2 (biochemical) | 0.3 nM | [1][6] |
| p90RSK (cellular) | 12 nM | [4][8] |
| pERK2 inhibition in A375 cells | 86 nM | [1] |
| pRSK inhibition in A375 cells | 140 nM | [1] |
Ravoxertinib has also been shown to decrease the viability of lung adenocarcinoma cell lines, such as A549, HCC827, and HCC4006, at concentrations of 50 nM, 0.5 µM, and 5 µM after 48 hours of treatment.[4][8]
In Vivo Efficacy
Oral administration of Ravoxertinib has shown significant anti-tumor activity in multiple human xenograft models in mice, including those with KRAS and BRAF mutations.[1][4] A 10 mg/kg oral dose in CD-1 mice was sufficient to achieve the desired target coverage for at least 8 hours.[4][8]
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
-
Reagents: Recombinant active ERK1 or ERK2, myelin basic protein (MBP) as a substrate, [γ-³²P]ATP, kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT), and Ravoxertinib at various concentrations.
-
Procedure: a. Prepare serial dilutions of Ravoxertinib in DMSO. b. In a microplate, combine the kinase, substrate, and Ravoxertinib in the kinase buffer. c. Initiate the reaction by adding [γ-³²P]ATP. d. Incubate at 30°C for a specified time (e.g., 30 minutes). e. Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid). f. Spot the reaction mixture onto phosphocellulose paper. g. Wash the paper to remove unincorporated [γ-³²P]ATP. h. Quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of Ravoxertinib and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for p90RSK Phosphorylation
-
Cell Culture and Treatment: a. Plate cells (e.g., A375 melanoma cells) and allow them to adhere overnight. b. Treat the cells with various concentrations of Ravoxertinib for a specified duration (e.g., 2 hours). c. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Separate equal amounts of protein on an SDS-polyacrylamide gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat dry milk or BSA in TBST. d. Incubate the membrane with a primary antibody against phospho-p90RSK (Ser380). e. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total p90RSK or β-actin).
Solubility and Formulation
Proper solubilization of Ravoxertinib is crucial for both in vitro and in vivo experiments.
| Solvent | Solubility |
| DMSO | ≥ 35 mg/mL[4] |
| Ethanol | 30 mg/mL[3][9] |
| DMF | 30 mg/mL[3][9] |
For in vivo oral administration, a common formulation is a solution in 2% DMSO, 30% PEG300, and 5% Tween 80 in ddH₂O, which can achieve a concentration of 5 mg/mL.[1]
Suppliers
Ravoxertinib (GDC-0994) is available from several commercial suppliers for research purposes. It is important to obtain a certificate of analysis (CoA) to ensure the purity and identity of the compound.
Please note that this is not an exhaustive list, and availability may vary.
Conclusion
Ravoxertinib (GDC-0994) is a valuable research tool for investigating the role of the MAPK pathway in cancer and other diseases. Its high potency and selectivity for ERK1/2 make it a powerful agent for dissecting the downstream consequences of MAPK signaling. As research continues, Ravoxertinib may also hold promise as a therapeutic agent, particularly in combination with other targeted therapies to overcome resistance mechanisms.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GDC-0994 - LKT Labs [lktlabs.com]
- 10. Selleck Chemical LLC Ravoxertinib (GDC-0994) 5mg 1453848-26-4, Quantity: | Fisher Scientific [fishersci.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. GDC-0994 | CAS:1453848-26-4 | ERK1/2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. axonmedchem.com [axonmedchem.com]
Methodological & Application
Application Notes & Protocols: Synthesis of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline, a heterocyclic scaffold of significant interest in medicinal chemistry and organic synthesis.[1] The tetrahydroquinoxaline core is a prevalent motif in numerous biologically active compounds, making its derivatives valuable targets for drug discovery programs.[2][3] This guide details a reliable and validated protocol for the preparation of the title compound, focusing on the reduction of a dione precursor. It includes an in-depth discussion of the synthetic strategy, a step-by-step experimental procedure, characterization data, and expert insights into the causality behind the procedural choices to ensure reproducibility and success.
Introduction and Strategic Overview
The 1,2,3,4-tetrahydroquinoxaline nucleus is a foundational structure in the development of therapeutic agents, with applications ranging from antiviral to antiarrhythmic drugs.[2] The introduction of a cyclopropyl group at the N-1 position can significantly influence the molecule's conformational rigidity, metabolic stability, and biological activity, making 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline an attractive building block for creating novel chemical entities.[1]
Rationale for the Selected Synthetic Route
Several synthetic strategies can be envisioned for the construction of N-substituted tetrahydroquinoxalines, including direct N-alkylation of the parent heterocycle or domino reactions involving reductive amination sequences.[2][4] However, for achieving a specific and clean synthesis of the title compound, a highly effective and documented approach involves the selective reduction of a readily accessible precursor, 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione.
This guide focuses on the reduction of the twin carbonyl groups of the dione precursor using a borane-tetrahydrofuran complex (BMS). This method is chosen for its high efficiency, selectivity, and the well-documented protocol that yields the target compound cleanly.[1] The borane complex is a powerful reducing agent for carbonyls, and its use in an aprotic solvent like tetrahydrofuran (THF) provides a controlled reaction environment.
Synthetic Workflow Overview
The overall process is a straightforward, two-stage workflow encompassing the chemical transformation followed by purification and verification. The workflow is designed to be completed within a standard laboratory setting.
Figure 1: High-level workflow for the synthesis and validation of the target compound.
Detailed Experimental Protocol
This protocol details the reduction of 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione to yield the title compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione | ≥97% | Commercial | Starting material. |
| Borane-tetrahydrofuran complex solution (BMS) | 1.0 M in THF | Commercial | Highly reactive and pyrophoric. Handle under inert atmosphere. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercial | Use a dry, aprotic solvent to prevent quenching of the reagent. |
| Methanol (MeOH) | ACS Grade | Commercial | Used for quenching the reaction. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Grade | In-house prep. | Used in aqueous workup. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | Extraction solvent. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial | Drying agent. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
Step-by-Step Synthesis Procedure
Expert Note: The success of this reduction is highly dependent on maintaining anhydrous and inert conditions, as borane reagents react violently with water and air.
-
Reaction Setup:
-
To a dry, nitrogen-flushed 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione (e.g., 1.0 g, 4.94 mmol).
-
Add 25 mL of anhydrous tetrahydrofuran (THF) to dissolve the starting material. Stir until a clear solution is obtained.
-
-
Addition of Reducing Agent:
-
Slowly add the borane-tetrahydrofuran complex solution (1.0 M in THF, e.g., 15 mL, 15 mmol, ~3 equivalents) to the stirring solution at room temperature via a syringe under a nitrogen atmosphere.
-
Causality: A slight excess of the borane complex is used to ensure the complete reduction of both carbonyl groups. The slow addition helps to control any initial exotherm.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to 50°C using an oil bath.
-
Maintain the reaction at this temperature for 4 hours.[1]
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.
-
-
Workup and Quenching:
-
After 4 hours, remove the flask from the oil bath and cool it to 0°C in an ice bath.
-
CRITICAL STEP: Very slowly and carefully add methanol (approx. 10 mL) dropwise to quench the excess borane complex. Vigorous hydrogen gas evolution will occur. Ensure adequate ventilation and maintain the inert atmosphere until the effervescence ceases.
-
Causality: Methanol reacts with the unreacted borane to form trimethoxyborane and hydrogen gas, safely neutralizing the reactive species. The cold temperature moderates the rate of this highly exothermic quench.
-
Once quenching is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
-
Extraction:
-
Dissolve the resulting residue in ethyl acetate (50 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).
-
Causality: The bicarbonate wash removes any acidic boron byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
Purify the crude residue by silica gel column chromatography.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30%) to isolate the pure product.
-
Combine the fractions containing the desired product (as identified by TLC) and remove the solvent under reduced pressure.
-
The expected yield of the pure product is approximately 64%.[1]
-
Characterization of the Final Product
The identity and purity of the synthesized 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline should be confirmed using standard analytical techniques. The following data are characteristic of the target compound.[1]
| Analysis Technique | Expected Result |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Cyclopropyl CH proton: ~3.92 ppm (singlet). Cyclopropyl CH₂ protons: ~1.08-1.33 ppm (complex multiplet).[1] |
| HRMS (High-Resolution Mass Spectrometry) | Molecular Ion Peak (m/z): Calculated for C₁₁H₁₄N₂: 174.1157; Found: ~174.1157.[1] |
| IR (Infrared Spectroscopy) | N-H stretching vibration: A medium-intensity broad band around 3300 cm⁻¹.[1] |
| Appearance | Typically an oil or low-melting solid. |
| Molecular Formula | C₁₁H₁₄N₂ |
| Molecular Weight | 174.24 g/mol [1] |
Reaction Mechanism and Key Considerations
The core of this synthesis is the reduction of two amide-like carbonyl groups within the quinoxaline-dione ring system.
Figure 2: Overall transformation from the dione precursor to the final product.
The mechanism involves the coordination of the Lewis acidic boron atom of the borane complex to the oxygen atoms of the carbonyl groups. This coordination increases the electrophilicity of the carbonyl carbons, facilitating the transfer of a hydride ion (H⁻) from the borane to the carbon. This process occurs for both carbonyls, ultimately leading to the fully reduced tetrahydroquinoxaline ring after the hydrolytic workup neutralizes the intermediate boron complexes. The preservation of the cyclopropyl group is a key feature of this selective reduction method.[1]
Troubleshooting and Safety
| Issue | Probable Cause | Suggested Solution |
| Low or No Yield | Inactive or quenched borane reagent. | Ensure anhydrous conditions. Use a fresh bottle of BMS solution or titrate to confirm its molarity. |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC until the starting material is consumed. If needed, extend the reaction time. | |
| Incomplete Reaction | Insufficient amount of reducing agent. | Use at least 3 equivalents of BMS to ensure the reduction of both carbonyls. |
| Difficult Purification | Presence of boron-containing byproducts. | Ensure the quenching and workup steps are performed thoroughly. The bicarbonate wash is crucial. |
| Violent Quenching Reaction | Quenching performed too quickly or at room temperature. | Always cool the reaction to 0°C and add the quenching agent (methanol) very slowly and dropwise. |
Safety Precautions:
-
Borane-Tetrahydrofuran Complex (BMS): Is highly flammable, corrosive, and reacts violently with water. All manipulations must be carried out in a fume hood under an inert atmosphere (Nitrogen or Argon). Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hydrogen Gas Evolution: The quenching step produces flammable hydrogen gas. Ensure the reaction is performed in a well-ventilated fume hood, away from any ignition sources.
References
-
1-(cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline (C12H16N2) - PubChemLite. Available at: [Link]
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC. Available at: [Link]
-
Tetrahydroquinoline synthesis - Organic Chemistry Portal. Available at: [Link]
-
1,2,3,4-Tetrahydroquinoxaline | C8H10N2 | CID 77028 - PubChem. Available at: [Link]
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - MDPI. Available at: [Link]
Sources
- 1. Buy 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline | 1224640-13-4 [smolecule.com]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions [mdpi.com]
- 4. Tetrahydroquinoline synthesis [organic-chemistry.org]
detailed experimental protocol for 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline synthesis
An Application Note for the Synthesis of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline
Abstract
This comprehensive application note provides a detailed experimental protocol for the synthesis of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The quinoxaline ring is a core structure in numerous bioactive molecules, making its derivatives attractive starting points for designing novel therapeutic agents.[1] This guide details a reliable synthetic route via the reduction of 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione using a borane-tetrahydrofuran complex. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth, step-by-step instructions, explanations of the underlying chemistry, critical safety precautions, and comprehensive methods for the characterization of the final product.
Introduction and Significance
The 1,2,3,4-tetrahydroquinoxaline nucleus is a prevalent structural motif in a wide array of synthetic pharmaceuticals and natural products, exhibiting diverse biological activities.[2][3] The introduction of a cyclopropyl group at the N-1 position can significantly influence the molecule's conformational rigidity, metabolic stability, and binding affinity to biological targets. Cyclopropanation is a key strategy in modern chemistry for producing compounds with this motif, though the high ring strain can make it challenging.[4]
The target compound, 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline (Molecular Formula: C₁₁H₁₄N₂, Molecular Weight: 174.25 g/mol ), serves as a versatile building block for creating libraries of novel compounds for biological screening.[1] This protocol focuses on a specific and efficient reduction method that selectively reduces the dicarbonyl groups of the precursor while preserving the cyclopropyl substituent.[1]
Reaction Scheme:
1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione
$\xrightarrow{\text{BH}_3\cdot\text{THF, THF, 50}^\circ\text{C, 4h}}$
1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline
Reaction Mechanism and Workflow
Mechanistic Overview
The synthesis proceeds via the deoxygenative reduction of the two carbonyl groups of the quinoxaline-2,3-dione precursor. The borane-tetrahydrofuran complex (BH₃·THF) acts as the reducing agent. The reaction mechanism involves the coordination of the Lewis acidic borane to the carbonyl oxygen atoms, followed by the intramolecular transfer of hydride ions (H⁻) to the electrophilic carbonyl carbons. This process occurs for both carbonyl groups. A subsequent aqueous workup quenches the reaction and protonates the intermediates to yield the final tetrahydroquinoxaline product.
Experimental Workflow
The overall experimental process is depicted in the following workflow diagram. It outlines the key stages from initial setup to the final characterization of the synthesized compound.
Caption: High-level workflow for the synthesis of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline.
Materials and Equipment
| Reagent / Material | Grade | Supplier Example | Notes |
| 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione | ≥97% Purity | Sigma-Aldrich, TCI | Starting material. |
| Borane-tetrahydrofuran complex (BH₃·THF) | 1.0 M solution in THF | Sigma-Aldrich | Highly reactive reducing agent. Handle under inert gas. |
| Tetrahydrofuran (THF), anhydrous | ≥99.9%, inhibitor-free | Acros Organics | Must be dry. Use from a freshly opened bottle or a solvent system. |
| Ethyl Acetate (EtOAc) | ACS Reagent Grade | Fisher Scientific | For extraction. |
| Hexanes | ACS Reagent Grade | Fisher Scientific | For column chromatography. |
| Deionized Water (H₂O) | - | - | For quenching and washing. |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | VWR | For quenching. |
| Sodium Sulfate (Na₂SO₄), anhydrous | ACS Reagent Grade | - | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | - | For column chromatography. |
| Nitrogen or Argon Gas, high purity | - | - | For maintaining an inert atmosphere. |
Equipment:
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Condenser
-
Heating mantle with temperature controller
-
Inert gas line (Schlenk line or balloon)
-
Syringes and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
TLC plates (silica gel coated) and developing chamber
-
Standard laboratory glassware
Safety Precautions
General:
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]
-
Ensure eyewash stations and safety showers are readily accessible.[8]
Reagent-Specific Hazards:
-
Borane-tetrahydrofuran complex (BH₃·THF): Highly flammable liquid and vapor. Reacts violently with water, releasing flammable hydrogen gas. Causes skin irritation and serious eye irritation. May cause respiratory irritation. Handle exclusively under an inert atmosphere (Nitrogen or Argon).[7][9] Quench any excess reagent slowly and carefully in an ice bath.
-
Tetrahydrofuran (THF): Highly flammable liquid and vapor. Can form explosive peroxides upon exposure to air and light. Use anhydrous, inhibitor-free THF and do not distill to dryness.
-
1,2,3,4-Tetrahydroquinoxaline and derivatives: May be toxic if swallowed or inhaled. Avoid contact with skin and eyes.[10]
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[5][8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[6]
-
Spill: Absorb spills with an inert material (e.g., vermiculite, dry sand) and place in a suitable container for disposal. Remove all ignition sources.[6][7]
Detailed Experimental Protocol
This protocol is based on the successful reduction of the dione precursor to yield the target compound.[1]
Step 1: Reaction Setup
-
Assemble a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon gas. Maintain an inert atmosphere throughout the reaction.
-
To the flask, add 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione (1.0 g, 4.94 mmol).
-
Add 25 mL of anhydrous THF via syringe to dissolve the starting material. Stir the solution gently.
Step 2: Addition of Reducing Agent
-
Cool the reaction flask to 0 °C using an ice-water bath.
-
Slowly add the borane-tetrahydrofuran complex (1.0 M solution in THF, 15.0 mL, 15.0 mmol, ~3.0 eq) to the stirred solution dropwise via syringe over 15-20 minutes.
-
Causality: Slow, cooled addition is critical to control the initial exothermic reaction and prevent side reactions. A molar excess of the reducing agent ensures the complete reduction of both carbonyl groups.
-
Step 3: Reaction
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 50 °C using a temperature-controlled heating mantle.
-
Maintain the reaction at 50 °C for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% Ethyl Acetate in Hexanes. The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.
Step 4: Quenching and Workup
-
After 4 hours (or upon completion as indicated by TLC), cool the reaction mixture back down to 0 °C with an ice bath.
-
CAUTION: The quenching process is highly exothermic and releases hydrogen gas. Perform this step slowly and carefully in a fume hood.
-
Slowly and dropwise, add 5 mL of deionized water to quench the excess borane complex.
-
Once gas evolution subsides, add 10 mL of 1 M HCl to the mixture and stir for 20 minutes at room temperature.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Step 5: Purification
-
The resulting crude oil or solid is purified by flash column chromatography on silica gel.
-
Elute the column with a gradient of 10% to 40% ethyl acetate in hexanes.
-
Collect the fractions containing the desired product (as identified by TLC).
-
Combine the pure fractions and remove the solvent in vacuo to yield 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline as a solid or oil. The expected yield is approximately 64%.[1]
Characterization of Final Product
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
| Technique | Expected Results |
| ¹H NMR | Characteristic signals for the cyclopropyl group (CH proton as a singlet around 3.92 ppm; CH₂ protons as a multiplet between 1.08-1.33 ppm).[1] |
| Mass Spectrometry | Molecular ion peak (M+) at m/z 174.1157, corresponding to the calculated exact mass for C₁₁H₁₄N₂.[1] |
| Infrared (IR) Spec. | A medium-intensity broad band around 3300 cm⁻¹, characteristic of the N-H stretching vibration of the secondary amine.[1] |
| Appearance | Off-white to yellow solid or oil. |
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): The proton nuclear magnetic resonance spectrum is the most definitive tool for structural confirmation. Expect to see signals corresponding to the aromatic protons of the tetrahydroquinoxaline core, the aliphatic protons on the piperazine ring, and the highly characteristic upfield signals of the cyclopropyl group.[1]
-
High-Resolution Mass Spectrometry (HRMS): Provides confirmation of the molecular formula with high mass accuracy. The calculated m/z for [M+H]⁺ is 175.1230.[1]
-
Infrared Spectroscopy (IR): Useful for identifying key functional groups. The presence of the N-H stretch and the absence of carbonyl (C=O) stretches (which would be present in the starting material around 1680-1710 cm⁻¹) confirms the successful reduction.[1]
References
-
Fisher Scientific. (2023). Safety Data Sheet for Cyclopropylboronic acid, pinacol ester. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclopropanation. Retrieved from [Link]
-
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Bunce, R. A., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. Retrieved from [Link]
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Application Notes & Protocols: Advanced Synthesis of N-Heterocyclic Scaffolds via Domino Reactions
Topic: Domino Reactions for Tetrahydroquinoline and Tetrahydroquinoxaline Synthesis For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Molecular Efficiency
Tetrahydroquinoline (THQ) and tetrahydroquinoxaline (THQX) cores are privileged scaffolds in medicinal chemistry, forming the structural basis for a multitude of natural products and pharmaceutical agents. Their synthesis, however, often involves multi-step procedures that can be time-consuming and generate significant waste. Domino reactions—also known as tandem or cascade reactions—offer an elegant and powerful solution, enabling the construction of complex molecular architectures in a single operation.[1][2]
This guide provides an in-depth exploration of select domino strategies for synthesizing THQ and THQX derivatives. By collapsing multiple transformations into one pot without isolating intermediates, these methods exemplify the principles of green chemistry, offering high atom economy, reduced waste, and operational simplicity.[1][2] We will delve into the mechanistic rationale behind these reactions, provide field-proven protocols, and summarize key performance data to empower researchers in applying these advanced synthetic tools.
Part 1: Domino Synthesis of Tetrahydroquinolines (THQs)
The THQ framework is a frequent target for methods development due to its prevalence in bioactive molecules. Domino strategies provide diverse and efficient entry points to this important heterocycle.
Reduction-Initiated Domino Sequences
A robust strategy for THQ synthesis involves the in-situ generation of a reactive amine from a nitroarene precursor, which then triggers a cascade of cyclization events. This approach is particularly effective as nitroarenes are common and readily available starting materials.
Mechanistic Rationale: The sequence is typically initiated by the reduction of an aromatic nitro group to an aniline. This transformation can be achieved using various methods, including catalytic hydrogenation (e.g., Pd/C with H₂) or dissolving metal reductions (e.g., Fe in acetic acid).[1][2] The newly formed aniline is nucleophilic and is immediately trapped by an appropriately positioned electrophile within the same molecule to forge the heterocyclic ring.
Two common terminating steps in this cascade are:
-
Intramolecular Reductive Amination: The aniline attacks a pendant ketone or aldehyde, forming a cyclic imine that is subsequently reduced under the same hydrogenation conditions to yield the THQ.[1]
-
Intramolecular Michael Addition: The aniline undergoes a 6-exo-trig conjugate addition to a pendant α,β-unsaturated ester or ketone, directly forming the THQ ring.[1][2]
Visualizing the Cascade: Reduction-Reductive Amination
Caption: Domino sequence of nitro reduction, cyclization, and in-situ reduction.
Experimental Protocol: Synthesis of a THQ via Domino Reduction-Reductive Amination[1]
This protocol is based on the work of Bunce and co-workers for the conversion of 2-nitroaryl ketones to THQs.
-
Materials:
-
2-(2-Nitrobenzoyl)propanoic acid ethyl ester (1.0 eq)
-
5% Palladium on Carbon (Pd/C) (catalyst)
-
Ethanol (solvent)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar
-
-
Procedure:
-
To a pressure-resistant reaction vessel, add the 2-nitroaryl ketone substrate.
-
Add ethanol as the solvent to achieve a suitable concentration (e.g., 0.1 M).
-
Carefully add 5% Pd/C catalyst (typically 5-10 mol% relative to the substrate).
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel with nitrogen gas several times, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 5 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. The reaction is often complete within a few hours.
-
Once complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired tetrahydroquinoline.
-
Data Summary: Reduction-Initiated Domino Reactions
| Initiating Step | Terminating Step | Catalyst/Reagent | Yield Range | Key Features | Reference |
| Catalytic Hydrogenation | Reductive Amination | 5% Pd/C, H₂ | 93-98% | High yields, excellent diastereoselectivity for cis products. | [1] |
| Dissolving Metal | Michael Addition | Fe powder, Acetic Acid | 86-98% | Tolerates various Michael acceptors, proceeds via 6-exo-trig cyclization. | [1][2] |
| Catalytic Hydrogenation | Double Reductive Amination | 5% Pd/C, H₂ | 78-91% | Forms tricyclic systems with high trans-selectivity. | [2] |
Domino Povarov Reaction (Aza-Diels-Alder)
The Povarov reaction is a powerful three-component domino process for synthesizing polysubstituted THQs. It involves the reaction of an arylamine, an aldehyde, and an electron-rich alkene.[3][4]
Mechanistic Rationale: The elegance of this domino reaction lies in the in-situ formation of both the diene and dienophile components. The reaction is typically catalyzed by a Brønsted or Lewis acid.[3]
-
Imine Formation: The arylamine first condenses with the aldehyde to form an N-aryl aldimine. This species acts as the azadiene component in the subsequent cycloaddition.
-
Enamine Formation: In parallel, a second molecule of the arylamine adds to an electron-deficient alkyne (like methyl propiolate) to generate a β-enamino ester in situ. This serves as the electron-rich dienophile.[3]
-
[4+2] Cycloaddition: The acid catalyst activates the imine for a Mannich-type addition with the enamino ester. This is followed by an intramolecular electrophilic aromatic substitution at the ortho position of the N-aryl ring, which completes the THQ core construction.[3] This sequence is highly stereoselective, typically affording products with a trans,trans relationship between the substituents at the 2, 3, and 4 positions.[3]
Visualizing the Cascade: Domino Povarov Reaction
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Catalytic Routes to Quinoxaline Derivatives: A Guide for Synthetic and Medicinal Chemists
Abstract
Quinoxalines are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] Their synthesis has evolved significantly, moving from classical condensation reactions to highly efficient and selective catalytic methods. This guide provides researchers, scientists, and drug development professionals with an in-depth overview of modern catalytic strategies for assembling quinoxaline derivatives. We delve into the mechanistic underpinnings of various catalytic systems—including transition metal catalysis, organocatalysis, and nanocatalysis—offering field-proven insights into experimental design. Detailed, step-by-step protocols for key methodologies are presented, alongside a comparative analysis of their strengths and substrate scopes, to empower researchers in selecting and implementing the optimal synthetic route for their specific target molecules.
Introduction: The Enduring Importance of the Quinoxaline Scaffold
The quinoxaline motif, a fusion of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry.[2] Its unique electronic properties and rigid structure allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Marketed drugs like quinacillin and sulfaquinoxaline underscore the therapeutic relevance of this heterocyclic system.[3] Consequently, the development of robust, efficient, and sustainable methods for the synthesis and functionalization of quinoxalines remains an area of intense research.[4]
Traditionally, quinoxalines are synthesized via the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[5] While effective, this method can be limited by the availability and stability of the dicarbonyl starting material and often requires harsh reaction conditions.[6] Modern catalysis has revolutionized this field, offering milder conditions, broader substrate scope, and improved atom economy. These advanced methods can be broadly categorized into transition-metal catalysis, organocatalysis, and the use of heterogeneous/nanoparticle catalysts, each presenting distinct advantages.[7][8][9]
This document serves as a practical guide to navigating these modern catalytic landscapes. We will explore the "why" behind catalyst selection and reaction conditions, present validated protocols, and visualize the underlying chemical transformations to provide a comprehensive resource for practitioners in the field.
Transition Metal Catalysis: Power and Versatility
Transition metals have been instrumental in advancing quinoxaline synthesis due to their diverse reactivity and ability to facilitate challenging bond formations.[1] Catalysts based on iron, copper, and ruthenium, among others, have enabled novel synthetic disconnections and one-pot procedures that were previously inaccessible.
Iron-Catalyzed Transfer Hydrogenative Condensation
Iron catalysis has emerged as a cost-effective and environmentally benign strategy for organic synthesis.[10] A particularly elegant approach for quinoxaline synthesis involves the one-pot transfer hydrogenative condensation of 2-nitroanilines with vicinal diols.[3] This method avoids the need for external oxidants or reductants, generating water as the sole byproduct.[11]
Mechanistic Insight: The reaction is catalyzed by a tricarbonyl (η4-cyclopentadienone) iron complex, which facilitates a hydrogen transfer between the vicinal diol and the nitro group.[11] The diol is oxidized to the corresponding 1,2-dicarbonyl compound in situ, while the nitro group is reduced to an amine. These two reactive intermediates then undergo a classical condensation and subsequent aromatization to form the quinoxaline ring. The entire process is a cascade within a single pot, showcasing high atom economy.
Caption: Proposed mechanism for iron-catalyzed quinoxaline synthesis.
Experimental Protocol 1: Iron-Catalyzed Synthesis of 2-Phenylquinoxaline [3][11]
-
Reaction Setup: To an oven-dried sealed tube, add 2-nitroaniline (0.5 mmol, 1.0 equiv), 1-phenylethane-1,2-diol (0.6 mmol, 1.2 equiv), the cyclopentadienone iron complex catalyst (Fe1, 4 mol%), and trimethylamine N-oxide (TMANO, 4 mol%).
-
Solvent Addition: Add 1 mL of o-xylene as the solvent.
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 150 °C for 24 hours.
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel (using an appropriate eluent system, e.g., ethyl acetate/hexane) to afford the desired 2-phenylquinoxaline.
-
Validation: Confirm the product structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. Expected yields for this transformation are typically in the range of 80-95%.[11]
Copper-Catalyzed Domino Reactions for Fused Quinoxalines
Copper catalysis is highly effective for constructing complex heterocyclic systems like pyrrolo[1,2-a]quinoxalines through domino reactions.[12] These one-pot processes involve multiple bond-forming events, offering high efficiency and molecular complexity from simple starting materials. A notable example is the reaction of 1-(2-halophenyl)-1H-pyrroles with α-amino acids.[12]
Mechanistic Insight: The domino process is believed to initiate with a copper-catalyzed Ullmann-type N-arylation between the α-amino acid and the 1-(2-halophenyl)-1H-pyrrole. This is followed by aerobic oxidation of the secondary amine intermediate, intramolecular addition, and finally, decarboxylation to yield the aromatic pyrrolo[1,2-a]quinoxaline core.[12]
Experimental Protocol 2: Copper-Catalyzed Synthesis of Pyrrolo[1,2-a]quinoxaline [12]
-
Reaction Setup: In a reaction vial, combine 1-(2-iodophenyl)-1H-pyrrole (0.3 mmol, 1.0 equiv), L-alanine (1.2 mmol, 4.0 equiv), copper(II) acetate (Cu(OAc)₂, 0.06 mmol, 20 mol%), potassium phosphate (K₃PO₄, 1.5 mmol, 5.0 equiv), and 4 Å molecular sieves.
-
Solvent Addition: Add 3 mL of dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Keep the vial open to the air and stir the mixture at 130 °C for 3 hours.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via silica gel chromatography.
-
Validation: Characterize the product by NMR and mass spectrometry. This protocol tolerates a variety of functional groups on both starting materials.[12]
Organocatalysis: The Metal-Free Alternative
Organocatalysis provides a powerful, metal-free approach to quinoxaline synthesis, mitigating concerns about metal toxicity and contamination in the final products.[13] These reactions are often promoted by simple, commercially available organic molecules like Brønsted or Lewis acids.
Mechanistic Insight: Camphor sulfonic acid (CSA), a chiral Brønsted acid, efficiently catalyzes the condensation of 1,2-diamines and 1,2-dicarbonyl compounds.[7] The catalyst activates the carbonyl group by protonation, enhancing its electrophilicity and facilitating the initial nucleophilic attack by the diamine. Subsequent intramolecular cyclization and dehydration steps lead to the aromatic quinoxaline product. The use of aqueous ethanol as a solvent makes this an environmentally friendly method.[7]
Caption: General workflow for CSA-catalyzed quinoxaline synthesis.
Experimental Protocol 3: Camphor Sulfonic Acid-Catalyzed Synthesis of Dibenzo[a,c]phenazine [7]
-
Reaction Setup: In a round-bottom flask, dissolve phenanthrene-9,10-dione (1 mmol, 1.0 equiv) and o-phenylenediamine (1 mmol, 1.0 equiv) in 5 mL of aqueous ethanol (1:1 v/v).
-
Catalyst Addition: Add camphor sulfonic acid (CSA, 0.2 mmol, 20 mol%) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a short time (e.g., 15-30 minutes).[7]
-
Work-up and Isolation: Upon completion, add cold water to the reaction mixture. The solid product will precipitate. Collect the product by filtration, wash with water, and dry.
-
Validation: The product is often pure enough without further chromatography. Confirm identity and purity by melting point, NMR, and IR spectroscopy. Yields are generally moderate to excellent.[7]
Heterogeneous and Nanocatalysis: Sustainability and Reusability
A major focus of modern chemistry is the development of sustainable processes. Heterogeneous and nanoparticle-based catalysts are at the forefront of this effort, offering high efficiency, mild reaction conditions, and, crucially, the ability to be recovered and reused.[9][14]
Cobalt Nanoparticles on Mesoporous Silica (SBA-15)
Cobalt nanoparticles supported on structured materials like mesoporous silica (SBA-15) are highly effective heterogeneous catalysts for the classical condensation of 1,2-diamines with 1,2-dicarbonyls.[15]
Causality and Advantages: The high surface area of SBA-15 ensures excellent dispersion of the cobalt nanoparticles, maximizing the number of accessible active sites. This leads to high catalytic activity even at low catalyst loadings. The solid nature of the catalyst simplifies product purification—the catalyst can be removed by simple filtration—and allows for its reuse over multiple cycles without significant loss of activity, a key principle of green chemistry.[15]
Experimental Protocol 4: Cobalt Nanoparticle-Catalyzed Synthesis of 2,3-Diphenylquinoxaline [15]
-
Catalyst Preparation: Cobalt nanoparticles supported on SBA-15 can be prepared via established impregnation methods.
-
Reaction Setup: To a solution of benzil (1 mmol, 1.0 equiv) and o-phenylenediamine (1.2 mmol, 1.2 equiv) in ethanol (5 mL), add the Co/SBA-15 catalyst (1 mol% Co).
-
Reaction Conditions: Stir the reaction mixture under air at 80 °C.
-
Work-up and Catalyst Recovery: After completion (monitored by TLC), cool the mixture and separate the catalyst by filtration or centrifugation. Wash the recovered catalyst for reuse. Evaporate the solvent from the filtrate to obtain the crude product.
-
Purification and Validation: Recrystallize the crude solid from ethanol to obtain pure 2,3-diphenylquinoxaline. The supported nanocatalyst has been shown to be reusable for at least ten cycles.[15]
Comparative Overview of Catalytic Methods
The choice of catalytic method depends on several factors, including substrate availability, desired functional group tolerance, cost, and scalability. The following table provides a comparative summary of the discussed protocols.
| Catalytic System | Catalyst | Key Reactants | Typical Conditions | Advantages | Limitations | Yield Range | Reference |
| Iron Catalysis | Fe(CO)₃-complex | 2-Nitroaniline, Vicinal Diol | 150 °C, o-xylene, 24h | High atom economy, no external redox agents, uses inexpensive iron. | High temperature, long reaction time. | 49-98% | [3][11] |
| Copper Catalysis | Cu(OAc)₂ | 1-(2-halophenyl)pyrrole, α-Amino Acid | 130 °C, DMSO, 3h, Air | Builds complex fused systems in one pot. | High temperature, requires specific halo-precursor. | Good to Excellent | [12] |
| Organocatalysis | Camphor Sulfonic Acid | 1,2-Diamine, 1,2-Dicarbonyl | Room Temp, aq. EtOH, <1h | Metal-free, mild conditions, fast, green solvent. | Scope can be limited by dicarbonyl availability. | 80-97% | [7][13] |
| Nanocatalysis | Co/SBA-15 | 1,2-Diamine, 1,2-Dicarbonyl | 80 °C, EtOH | Reusable catalyst, simple work-up, high stability. | Catalyst preparation required. | Excellent | [15] |
Conclusion and Future Outlook
The synthesis of quinoxalines has been profoundly impacted by the advent of modern catalytic methods. Transition-metal catalysts, particularly those based on abundant metals like iron and copper, enable novel and efficient one-pot transformations. Organocatalysis offers a compelling green alternative, providing rapid access to quinoxalines under mild, metal-free conditions. Furthermore, the development of robust and recyclable heterogeneous nanocatalysts represents a significant step towards more sustainable chemical manufacturing.
For researchers and drug development professionals, this diverse catalytic toolbox provides unprecedented flexibility in designing and executing synthetic routes to novel quinoxaline derivatives. Future efforts will likely focus on further expanding the substrate scope of these reactions, lowering catalyst loadings, and developing catalytic systems that operate under even milder and more environmentally benign conditions, such as using visible light or biocatalysis.[11][16] The continued innovation in this field promises to accelerate the discovery of new quinoxaline-based molecules with impactful applications in medicine and materials science.
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Al-Ostath, A., & El-Faham, A. (2023). Methods of Preparation of Quinoxalines. Encyclopedia. Available at: [Link]
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Efficient organocatalytic approach towards the rapid access of quinoxaline derivatives 3. (n.d.). ResearchGate. Available at: [Link]
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Quinoxaline Synthesis via o-Phenylenediamine. (n.d.). Scribd. Available at: [Link]
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Iron-Catalyzed Synthesis of 4-Aryl pyrrolo[1,2-a]quinoxalines from Nonactivated Methyl Arenes. (2021). Synfacts. Available at: [Link]
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NANOPARTICLES Ag: AN EFFICIENT CATALYST FOR SYNTHESIS OF QUINOXALINES UNDER SOLVENT-FREE CONDITIONS. (n.d.). CIBTech. Available at: [Link]
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Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Arkivoc. Available at: [Link][21]
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Quinoxaline synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
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Efficient synthesis of quinoxalines from 2-nitroanilines and vicinal diols via a ruthenium-catalyzed hydrogen transfer strategy. (2017). Green Chemistry. Available at: [Link]
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The Versatile Scaffold: Applications of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline in Modern Organic Synthesis
Introduction: Unveiling a Privileged Heterocycle
In the landscape of modern synthetic chemistry, the quest for novel molecular architectures with significant biological and material properties is perpetual. Among the myriad of heterocyclic scaffolds, the 1,2,3,4-tetrahydroquinoxaline core has emerged as a "privileged structure" due to its prevalence in a wide range of biologically active compounds. The introduction of a cyclopropyl group at the 1-position of this scaffold imparts unique conformational rigidity and metabolic stability, making 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline a highly attractive and versatile building block for the synthesis of complex organic molecules. This application note provides a comprehensive overview of the synthetic utility of this compound, detailing its application in the construction of bioactive molecules and offering specific, field-proven protocols for its use.
The fusion of the tetrahydroquinoxaline framework with a cyclopropyl moiety presents a unique structural combination that can significantly influence the physicochemical and biological properties of the resulting molecules.[1] This makes it a valuable starting point for medicinal chemists in the design and synthesis of new therapeutic agents.[1]
Core Applications in Synthetic Chemistry
1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline serves as a versatile precursor in a variety of chemical transformations, primarily leveraging the reactivity of the two nitrogen atoms within its core structure. These reactions include N-functionalization through substitution, its use as a scaffold in cyclization reactions to form more complex polycyclic systems, and as a key component in the synthesis of pharmaceutically relevant compounds.[1]
Synthesis of Bioactive Molecules: A Gateway to Novel Therapeutics
The tetrahydroquinoxaline scaffold is a cornerstone in the development of various therapeutic agents. By utilizing 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline, chemists can access a range of derivatives with potential applications in medicine.
Application Example: Synthesis of Tetrahydroquinoxaline Sulfonamide Derivatives
Recent studies have demonstrated the synthesis of novel tetrahydroquinoxaline sulfonamide derivatives as potential therapeutic agents. The general synthetic approach involves the reaction of the parent tetrahydroquinoxaline with a variety of sulfonyl chlorides. While a specific study detailing the use of the 1-cyclopropyl derivative was not found, the general methodology is highly applicable. The N-H bonds of the tetrahydroquinoxaline ring are nucleophilic and readily react with electrophilic sulfonyl chlorides.
Protocol 1: General Synthesis of N-Sulfonyl-1-cyclopropyl-1,2,3,4-tetrahydroquinoxalines
This protocol is adapted from established procedures for the N-sulfonylation of related tetrahydroquinoxaline scaffolds.
Materials:
-
1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline
-
Appropriate sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline (1.0 equiv.) in anhydrous DCM.
-
Addition of Base: Add triethylamine (1.2 equiv.) to the solution and stir for 10 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Slowly add a solution of the sulfonyl chloride (1.1 equiv.) in anhydrous DCM to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired N-sulfonylated product.
Causality and Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of the nucleophilic amine with atmospheric moisture and carbon dioxide.
-
Anhydrous Solvent: Water can react with the sulfonyl chloride, reducing the yield of the desired product.
-
Base (Triethylamine/Pyridine): Acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
-
Slow Addition of Sulfonyl Chloride: Helps to control the exothermicity of the reaction and prevent side reactions.
N-Functionalization: Expanding Molecular Diversity
The secondary amine within the tetrahydroquinoxaline ring of the title compound is a prime site for introducing a wide array of functional groups through N-alkylation, N-arylation, and N-acylation reactions. This allows for the systematic modification of the molecule's properties, which is a crucial strategy in drug discovery for optimizing potency, selectivity, and pharmacokinetic profiles.
Application Example: N-Alkylation and N-Arylation
Protocol 2: General Procedure for N-Alkylation of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline
Materials:
-
1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline (1.0 equiv.) in anhydrous DMF, add potassium carbonate (2.0 equiv.).
-
Addition of Alkyl Halide: Add the alkyl halide (1.2 equiv.) to the suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the N-alkylated product.
Causality and Experimental Choices:
-
Base (K₂CO₃ or NaH): Deprotonates the secondary amine, generating a more nucleophilic amide anion that readily attacks the alkyl halide. NaH is a stronger, non-nucleophilic base suitable for less reactive alkyl halides.
-
Polar Aprotic Solvent (DMF/MeCN): Solubilizes the reactants and facilitates the Sₙ2 reaction.
-
Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Synthesis of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline
The availability of the title compound is crucial for its application. A key synthetic route involves the reduction of a dione precursor.[1]
Protocol 3: Synthesis via Reduction of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione
This protocol is based on a literature procedure for the synthesis of the title compound.[1]
Materials:
-
1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione (1.0 equiv.) in anhydrous THF.
-
Addition of Reducing Agent: Slowly add the borane-tetrahydrofuran complex solution (excess, e.g., 4.0 equiv. of BH₃) to the stirred solution at 0 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50 °C for 4 hours.[1]
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol until the effervescence ceases.
-
Acidification and Hydrolysis: Add 1 M HCl and stir the mixture at room temperature for 1 hour to hydrolyze the borane complexes.
-
Work-up: Neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization. A reported yield for a similar transformation is 64%.[1]
Causality and Experimental Choices:
-
Borane-THF Complex: A powerful reducing agent that selectively reduces the two carbonyl groups of the dione to methylenes.[1]
-
Anhydrous Conditions: Borane reagents are reactive towards water.
-
Heating: Drives the reduction to completion.
-
Methanol Quench: Safely destroys the excess borane reagent.
-
Acidic Work-up: Hydrolyzes the intermediate borate esters to the desired amine product.
Data Summary
| Compound | Application | Key Reagents | Typical Conditions | Reference |
| 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline | Synthesis of N-Sulfonyl derivatives | Sulfonyl chloride, Triethylamine | DCM, Room Temperature | General Method |
| 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline | N-Alkylation | Alkyl halide, K₂CO₃ | DMF, 60-80 °C | General Method |
| 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione | Synthesis of title compound | Borane-THF complex | THF, 50 °C | [1] |
Visualizing the Synthetic Pathways
Caption: Synthetic route to 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline and its subsequent applications.
Conclusion and Future Outlook
1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline stands as a valuable and under-explored building block in organic synthesis. Its unique structural features offer significant potential for the development of novel compounds with diverse applications, particularly in the realm of medicinal chemistry. The protocols outlined in this note provide a foundational framework for researchers to utilize this versatile scaffold in their synthetic endeavors. Further exploration of its reactivity in various catalytic systems, such as cross-coupling and C-H activation reactions, is warranted and promises to unlock new avenues for the construction of complex molecular architectures. As the demand for innovative chemical entities continues to grow, the applications of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline are poised to expand, solidifying its role as a key intermediate in the synthetic chemist's toolbox.
References
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The Ascendant Role of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling a Privileged Scaffold
In the landscape of contemporary drug discovery, the identification and exploitation of "privileged scaffolds" – molecular frameworks that can interact with multiple, distinct biological targets – is a cornerstone of efficient medicinal chemistry. The 1,2,3,4-tetrahydroquinoxaline core is one such scaffold, found in a multitude of bioactive molecules.[1] The strategic introduction of a cyclopropyl group at the N-1 position gives rise to the 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline scaffold, a modification that imbues the parent structure with a unique combination of conformational rigidity and metabolic stability. This guide provides an in-depth exploration of this promising scaffold, offering detailed application notes and synthetic protocols for researchers in drug development.
The inclusion of a cyclopropyl moiety is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of a drug candidate.[2][3] This small, strained ring system offers several advantages:
-
Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl group renders it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2]
-
Conformational Rigidity: The fixed conformation of the cyclopropyl ring can lock a molecule into a bioactive conformation, potentially increasing its binding affinity and selectivity for its target.[1]
-
Improved Potency: The unique electronic properties and steric bulk of the cyclopropyl group can lead to enhanced interactions with the target protein.[2]
This document will delve into the synthesis, potential applications, and structure-activity relationships of the 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline scaffold, providing a comprehensive resource for its utilization in medicinal chemistry programs.
Synthetic Strategies: Accessing the Core Scaffold
The synthesis of 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline can be approached through several routes, with the choice of method often depending on the desired scale and available starting materials. A common and effective strategy involves the reduction of a 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione precursor.
Protocol 1: Synthesis of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline via Reduction of a Dione Precursor
This two-step protocol provides a reliable method for the preparation of the title compound.
Step 1: Synthesis of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione
This step involves the condensation of N-cyclopropyl-o-phenylenediamine with oxalic acid.
-
Materials:
-
N-cyclopropyl-o-phenylenediamine
-
Oxalic acid
-
Hydrochloric acid (4 M)
-
Ethanol
-
Sodium hydroxide solution (10%)
-
Distilled water
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve N-cyclopropyl-o-phenylenediamine (1 equivalent) in ethanol.
-
Add a solution of oxalic acid (1.1 equivalents) in water to the flask.
-
Add 4 M hydrochloric acid (2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a 10% sodium hydroxide solution until a precipitate forms.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione.
-
Step 2: Reduction to 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline
The dione precursor is then reduced to the desired tetrahydroquinoxaline.
-
Materials:
-
1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione
-
Borane-tetrahydrofuran complex (BH3·THF) (1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), suspend 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione (1 equivalent) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the borane-tetrahydrofuran complex (4 equivalents) to the suspension via a syringe or dropping funnel.
-
After the addition is complete, remove the ice bath and warm the reaction mixture to 50 °C.
-
Stir the mixture at 50 °C for 4 hours, monitoring the reaction by TLC.[1]
-
Upon completion, cool the reaction to 0 °C and quench by the slow, dropwise addition of methanol.
-
Pour the mixture into a saturated aqueous sodium bicarbonate solution and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline.
-
Caption: Synthetic workflow for 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline.
Applications in Medicinal Chemistry: A Scaffold of Untapped Potential
While the 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline scaffold is still a relatively underexplored area in published literature, the broader family of tetrahydroquinoxaline and quinoxaline derivatives has shown significant promise in a variety of therapeutic areas. The unique properties conferred by the cyclopropyl group suggest that its incorporation could lead to the development of novel and improved drug candidates.
Anticancer Activity
Quinoxaline derivatives are a well-established class of anticancer agents, with several compounds demonstrating potent activity against a range of cancer cell lines.[4] The proposed mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, such as topoisomerase II and various kinases.
A recent study on tetrahydroquinoxaline sulfonamide derivatives identified compounds with potent antiproliferative activities against the HT-29 human colon cancer cell line.[5] The lead compound in this study, I-7 , exhibited excellent antiproliferative activity and was found to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase.[5]
| Compound | Target Cell Line | IC50 (µM) | Reference |
| I-7 | HT-29 (Colon) | Not specified, but potent | [5] |
| XK469 | Various | Active in vivo | [3] |
| SH80 | Various | Active in vivo | [3] |
While these examples do not feature the 1-cyclopropyl substitution, they highlight the potential of the tetrahydroquinoxaline core as a platform for the development of novel anticancer agents. The introduction of a cyclopropyl group at the N-1 position could further enhance the potency and pharmacokinetic properties of these compounds.
Caption: Potential therapeutic applications of the scaffold.
Cholesteryl Ester Transfer Protein (CETP) Inhibition
Cholesteryl ester transfer protein (CETP) plays a crucial role in lipid metabolism, and its inhibition is a promising strategy for the treatment of atherosclerosis and other cardiovascular diseases. A patent application has disclosed a series of 1,2,4-substituted 1,2,3,4-tetrahydroquinoxaline derivatives as potent CETP inhibitors.[6] These compounds were designed to elevate high-density lipoprotein (HDL) cholesterol levels while lowering low-density lipoprotein (LDL) cholesterol and triglycerides.[6]
The general structure disclosed in the patent suggests that substitution at the N-1 position is well-tolerated and can be varied to optimize the compound's properties. The incorporation of a cyclopropyl group at this position could offer advantages in terms of metabolic stability and potency, making the 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline scaffold an attractive starting point for the design of novel CETP inhibitors.
Kinase Inhibition
Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders. Quinoxaline-based compounds have been identified as potent inhibitors of various kinases. For instance, pyrrolo[3,2-b]quinoxaline derivatives have been developed as effective inhibitors of EphA3 tyrosine kinase, showing efficacy in in vivo lymphoma models.[7]
More recently, a series of quinoxaline derivatives were synthesized and evaluated as inhibitors of apoptosis signal-regulating kinase 1 (ASK1), a potential therapeutic target for non-alcoholic steatohepatitis and multiple sclerosis. This study highlights the versatility of the quinoxaline scaffold for the development of targeted kinase inhibitors. The introduction of a cyclopropyl group could provide a means to fine-tune the selectivity and potency of these inhibitors.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline are not yet widely available, general principles from medicinal chemistry can provide valuable insights into the potential impact of the cyclopropyl group.
-
N-1 Substitution: The nitrogen at the 1-position of the tetrahydroquinoxaline ring is a key point for modification. The size, lipophilicity, and electronic properties of the substituent at this position can significantly influence the compound's biological activity and pharmacokinetic profile.
-
The Role of the Cyclopropyl Group: As previously discussed, the cyclopropyl group is often used to enhance metabolic stability and constrain the conformation of a molecule. In the context of the tetrahydroquinoxaline scaffold, the cyclopropyl group may:
-
Orient other substituents: The rigid nature of the cyclopropyl group can influence the spatial arrangement of other substituents on the tetrahydroquinoxaline ring, leading to more favorable interactions with the biological target.
-
Fill hydrophobic pockets: The lipophilic character of the cyclopropyl group may allow it to occupy hydrophobic pockets in the binding site of a target protein, thereby increasing binding affinity.
-
Block metabolic sites: The cyclopropyl group can shield adjacent positions on the molecule from metabolic enzymes, leading to an increased half-life.
-
Further research is needed to fully elucidate the SAR of the 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline scaffold and to understand how modifications at other positions on the ring system can be combined with the N-1 cyclopropyl group to optimize biological activity.
Conclusion and Future Perspectives
The 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline scaffold represents a promising and still largely untapped area for drug discovery. Its combination of a privileged core structure with the beneficial properties of a cyclopropyl group makes it an attractive starting point for the development of novel therapeutics for a range of diseases, including cancer, cardiovascular disease, and inflammatory disorders. The synthetic protocols and application notes provided in this guide are intended to facilitate the exploration of this exciting chemical space and to encourage further research into the medicinal chemistry of this versatile scaffold. As our understanding of the SAR of this scaffold grows, we can expect to see the emergence of new and innovative drug candidates based on the 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline framework.
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Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]
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ResearchGate. (n.d.). Representative quinoxaline-based analogs with potent anti-tumor.... Retrieved from [Link]
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PubMed. (n.d.). Part 3: synthesis and biological evaluation of some analogs of the antitumor agents, 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid, and 2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid. Retrieved from [Link]
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PubMed. (n.d.). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Retrieved from [Link]
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BindingDB. (n.d.). Patents In BindingDB. Retrieved from [Link]
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ResearchGate. (n.d.). The synthetic pathway for quinoxaline derivatives A1–A14, B1–B5, C1–C5, and D1–D3. Retrieved from [Link]
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PubMed. (n.d.). Design, synthesis and biological evaluations of chirally pure 1,2,3,4-tertrahydroisoquinoline analogs as anti-cancer agents. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]
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MDPI. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Retrieved from [Link]
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Fiveable. (n.d.). Structure-Activity Relationships in Med Chem. Retrieved from [Link]
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Imperial College London. (n.d.). Structure Activity Relationships (SAR) and Pharmacophore Discovery Using Inductive Logic Programming (ILP). Retrieved from [Link]
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ResearchGate. (n.d.). Structure-Activity Relationship of N-Cyclopropylmethyl-7α-[para-(arylcarboxamido)phenyl]-6,14-endoethano-tetrahydronorthebaines as Potent and Selective Kappa Opioid Receptor Agonists. Retrieved from [Link]
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National Institutes of Health. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Retrieved from [Link]
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MDPI. (n.d.). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Retrieved from [Link]
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PubMed Central. (n.d.). Tetrahydropyrazolopyridinones as a Novel Class of Potent and Highly Selective LIMK Inhibitors. Retrieved from [Link]
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Application Notes and Protocols for Biological Evaluation of Tetrahydroquinoxaline Derivatives
Introduction: The Therapeutic Potential of the Tetrahydroquinoxaline Scaffold
The tetrahydroquinoxaline (THQ) scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. These nitrogen-containing compounds exhibit a wide spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics.[1] Their diverse pharmacological profiles include anticancer, antimicrobial, and enzyme inhibitory activities.[1][2] Tetrahydroquinoline-based compounds have been shown to act through various mechanisms, including inducing apoptosis, inhibiting cell proliferation and migration, and arresting the cell cycle.[3][4] This guide provides detailed protocols for a selection of fundamental biological assays to characterize the activity of novel tetrahydroquinoxaline derivatives, empowering researchers to elucidate their therapeutic potential.
I. Anticancer Activity Evaluation
A primary application of tetrahydroquinoxaline derivatives is in oncology research, where they have demonstrated potent cytotoxic effects against various cancer cell lines.[3][5] The following protocols are designed to assess the antiproliferative and cytotoxic properties of these compounds.
A. Cell Viability and Cytotoxicity Assays
Determining a compound's effect on cell viability is the foundational step in assessing its anticancer potential. The MTT and SRB assays are robust colorimetric methods for this purpose.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells as an indicator of their viability.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7]
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., HT-29, MCF-7, HepG-2, A549) into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.[5] Allow the cells to attach and grow overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the tetrahydroquinoxaline derivatives in culture medium. The final solvent concentration (e.g., DMSO) should not exceed 0.5% (v/v).[6] Replace the existing medium with 100 µL of medium containing the various concentrations of the test compounds (e.g., 0.01, 0.1, 1, 10, and 100 µM).[5] Include vehicle-only controls.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.[5][6]
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.
2. Sulforhodamine B (SRB) Assay
The SRB assay is another widely used method for determining cytotoxicity, particularly for adherent cell lines. It relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins.
Protocol: SRB Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Incubation: Incubate the plates for 72 hours with the test compounds.[5]
-
Cell Fixation: Discard the medium and fix the cells by adding 100 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate for 1 hour at 4°C.[5]
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ values as described for the MTT assay.
B. Cell Cycle Analysis
Tetrahydroquinoxaline derivatives can exert their anticancer effects by inducing cell cycle arrest.[8][9] Flow cytometry with propidium iodide (PI) staining is the standard method for analyzing the distribution of cells in different phases of the cell cycle.
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat them with the tetrahydroquinoxaline derivative at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.[6]
-
Fixation: Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing gently.[6] Incubate at -20°C for at least 2 hours.[6]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A.[6] Incubate for 30 minutes at room temperature in the dark.[6]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.[6]
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
C. Apoptosis Assessment
Induction of apoptosis is a key mechanism of action for many anticancer drugs.[4][9] The Annexin V-FITC/PI assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) to determine the extent of apoptosis induced by the compound.[5]
Data Presentation: Cytotoxicity of Tetrahydroquinoxaline Derivatives
| Compound ID | Cell Line | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |
| THQ-1 | HT-29 | [Experimental Data] | [Experimental Data] |
| THQ-1 | MCF-7 | [Experimental Data] | [Experimental Data] |
| THQ-2 | HT-29 | [Experimental Data] | [Experimental Data] |
| THQ-2 | MCF-7 | [Experimental Data] | [Experimental Data] |
| 5-FU (Control) | HT-29 | [Experimental Data] | [Experimental Data] |
| 5-FU (Control) | MCF-7 | [Experimental Data] | [Experimental Data] |
This table should be populated with experimental data.
Experimental Workflow for Anticancer Evaluation
Caption: Workflow for evaluating the anticancer properties of THQ derivatives.
II. Enzyme Inhibition Assays
Tetrahydroquinoxaline derivatives have been identified as inhibitors of various enzymes, playing roles in different disease pathologies.
A. Tubulin Polymerization Inhibition Assay
Some tetrahydroquinoxaline sulfonamide derivatives act as colchicine binding site inhibitors, thereby inhibiting tubulin polymerization, a critical process in cell division.[8]
Protocol: In Vitro Tubulin Polymerization Assay
-
Reagent Preparation: Reconstitute lyophilized tubulin in a suitable buffer (e.g., G-PEM buffer containing GTP).
-
Assay Setup: In a 96-well plate, add buffer, tubulin solution, and the test compound or control (e.g., colchicine as a positive inhibitor, DMSO as a vehicle control).
-
Initiation of Polymerization: Warm the plate to 37°C to initiate tubulin polymerization.
-
Data Acquisition: Monitor the change in absorbance at 340 nm over time using a temperature-controlled microplate reader. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Compare the polymerization curves of compound-treated samples to the controls. An inhibitory compound will show a reduced rate and extent of polymerization.
B. Kinase Inhibition Assay (Example: ASK1)
Certain quinoxaline derivatives have been shown to be potent inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1).[10]
Protocol: ASK1 Kinase Assay (Generic Luminescent Format)
-
Reagent Preparation: Prepare a reaction buffer containing ATP and a suitable kinase substrate.
-
Assay Setup: In a white 96-well plate, add the ASK1 enzyme, the test tetrahydroquinoxaline derivative at various concentrations, and the substrate.
-
Reaction Initiation: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a detection reagent that measures the amount of ADP produced (indicating kinase activity). This is often a coupled enzyme system that generates a luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: A decrease in the luminescent signal corresponds to inhibition of ASK1 activity. Calculate the IC₅₀ value for the test compound.
Signaling Pathway of ASK1 Inhibition
Caption: Inhibition of the ASK1 signaling pathway by THQ derivatives.
III. Antimicrobial Activity Screening
The quinoxaline core is present in compounds with notable antibacterial and antifungal activities.[11][12] The following are standard protocols for initial screening.
A. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14]
Protocol: Broth Microdilution Assay
-
Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans, Aspergillus niger) in a suitable broth.[11]
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the tetrahydroquinoxaline derivative in the broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
B. Disc Diffusion Method
This is a qualitative or semi-quantitative method to assess antimicrobial activity.
Protocol: Agar Disc Diffusion Assay
-
Plate Preparation: Prepare agar plates (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) and create a lawn of the test microorganism on the surface.
-
Disc Application: Impregnate sterile paper discs with a known concentration of the test compound (e.g., 50 µ g/disc ).[11]
-
Incubation: Place the discs on the agar surface and incubate the plates under appropriate conditions.
-
Zone of Inhibition: Measure the diameter of the clear zone around the disc where microbial growth is inhibited. The size of the zone is proportional to the antimicrobial activity of the compound.
IV. G Protein-Coupled Receptor (GPCR) Modulation Assays
Some tetrahydroquinoline derivatives have been investigated for their ability to modulate GPCRs, such as the G Protein-coupled Estrogen Receptor (GPER).[15][16]
A. Calcium Mobilization Assay
Activation of many GPCRs, including GPER, leads to an increase in intracellular calcium levels.[16]
Protocol: Fluo-4 Calcium Assay
-
Cell Loading: Plate cells expressing the target GPCR (e.g., MDA-MB-231 for GPER) in a black, clear-bottom 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add the tetrahydroquinoxaline derivative to the wells.
-
Signal Detection: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the fluorescence intensity before and after the addition of the compound. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: Quantify the fluorescence change to determine the agonist or antagonist activity of the compound. For antagonists, pre-incubate with the compound before adding a known agonist.
Conclusion
The protocols outlined in this guide provide a robust framework for the initial biological characterization of novel tetrahydroquinoxaline derivatives. By systematically evaluating their effects on cancer cell viability, cell cycle progression, apoptosis, enzyme activity, and microbial growth, researchers can effectively identify promising lead compounds for further preclinical development. It is imperative to include appropriate positive and negative controls in all assays to ensure data integrity and to interpret results within the context of established standards.
References
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Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). Taylor & Francis. Retrieved from [Link]
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Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. (2023). National Institutes of Health. Retrieved from [Link]
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Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). National Institutes of Health. Retrieved from [Link]
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Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Royal Society of Chemistry. Retrieved from [Link]
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The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. (2021). PubMed. Retrieved from [Link]
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Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. (n.d.). National Institutes of Health. Retrieved from [Link]
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New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. (n.d.). ResearchGate. Retrieved from [Link]
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Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. (2021). ResearchGate. Retrieved from [Link]
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Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]
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Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies. (n.d.). Semantic Scholar. Retrieved from [Link]
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Tetrahydroquinoline-isoxazole/isoxazoline hybrid compounds as potential cholinesterases inhibitors: Synthesis, enzyme inhibition assays, and molecular modeling studies. (2020). Universidad Andrés Bello. Retrieved from [Link]
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Fused Tetrahydroquinolines Are Interfering with Your Assay. (2023). Journal of Medicinal Chemistry. Retrieved from [Link]
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Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies. (2019). MDPI. Retrieved from [Link]
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Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Anti-proliferative Compounds of Breast Cancer via Targeting the GPER. (2019). Ingenta Connect. Retrieved from [Link]
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Biological activity of quinoxaline derivatives. (2021). ResearchGate. Retrieved from [Link]
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Drugs incorporating tetrahydroquinolines. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2022). National Institutes of Health. Retrieved from [Link]
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Design, Synthesis and Antimicrobial Activity of Amide-Linked Quinoxaline Derivatives. (n.d.). Research India Publications. Retrieved from [Link]
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Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. (2021). Taylor & Francis Online. Retrieved from [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Institutes of Health. Retrieved from [Link]
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Synthesis and antimicrobial activity of some new quinoxaline derivatives. (n.d.). Scholars Research Library. Retrieved from [Link]
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Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. (n.d.). National Institutes of Health. Retrieved from [Link]
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Synthesis of novel antibacterial and antifungal quinoxaline derivatives. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
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Cytotoxicity Assay Protocol. (2024). protocols.io. Retrieved from [Link]
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Modifications on the Tetrahydroquinoline Scaffold Targeting a Phenylalanine Cluster on GPER as Antiproliferative Compounds against Renal, Liver and Pancreatic Cancer Cells. (2021). MDPI. Retrieved from [Link]
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GPCR Antagonism via Antibody-Mediated Rewiring of Receptor Trafficking and Degradation. (n.d.). bioRxiv. Retrieved from [Link]
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Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Developing Novel Therapeutic Agents from Quinoxaline Analogs: Application Notes and Protocols
Introduction: The Therapeutic Promise of the Quinoxaline Scaffold
The quinoxaline scaffold, a heterocyclic system comprised of a fused benzene and pyrazine ring, has emerged as a privileged structure in medicinal chemistry.[1][2] Its versatile chemical nature allows for extensive structural modifications, leading to a broad spectrum of biological activities. Quinoxaline derivatives have been investigated for their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic agents.[1][2][3] This wide range of therapeutic possibilities stems from the ability of quinoxaline-based molecules to interact with various biological targets, including protein kinases, DNA, and enzymes crucial for pathogen survival.[4]
In the realm of oncology, quinoxaline analogs have shown significant promise by targeting key signaling pathways implicated in cancer progression.[4] For instance, certain derivatives act as potent inhibitors of receptor tyrosine kinases such as EGFR and VEGFR, which are pivotal in tumor growth and angiogenesis.[4] The planar aromatic structure of the quinoxaline ring system allows it to function as a bioisostere of other important pharmacophores, like quinoline and naphthalene, enhancing its drug-like properties.[5]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides detailed protocols for the synthesis of quinoxaline analogs, their subsequent biological evaluation, and insights into structure-activity relationship (SAR) studies to guide lead optimization. The methodologies are presented with a focus on reproducibility and include troubleshooting advice to address common experimental challenges.
Part 1: Synthesis of Quinoxaline Analogs
The most common and versatile method for synthesizing the quinoxaline core is the condensation of an o-phenylenediamine (a 1,2-diaminobenzene derivative) with a 1,2-dicarbonyl compound.[6][7] This reaction is robust and allows for the introduction of a wide variety of substituents on both the benzene and pyrazine rings, facilitating the generation of diverse chemical libraries for screening.
General Workflow for Quinoxaline Synthesis
Caption: General experimental workflow for the synthesis of quinoxaline derivatives.
Protocol 1: Synthesis of 2,3-Diphenylquinoxaline
This protocol describes a straightforward synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil.
Materials:
-
o-Phenylenediamine (1 mmol, 108 mg)
-
Benzil (1 mmol, 210 mg)
-
Ethanol:Water (7:3, 10 mL)
-
Phenol (20 mol%, 19 mg) (as catalyst)[8]
-
Round-bottom flask
-
Magnetic stirrer
-
TLC plates (silica gel)
-
Filtration apparatus
Procedure:
-
To a 50 mL round-bottom flask, add o-phenylenediamine (108 mg) and benzil (210 mg).
-
Add 10 mL of the ethanol:water (7:3) solvent mixture.
-
Add the catalytic amount of phenol (19 mg).[8]
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., n-hexane:ethyl acetate 20:1).[8]
-
Upon completion of the reaction (typically within 30-60 minutes, as indicated by the disappearance of starting materials on TLC), add 20 mL of water to the reaction mixture.
-
Allow the mixture to stand at room temperature for 30 minutes to facilitate the crystallization of the product.[8]
-
Collect the solid product by filtration and wash with cold water.
-
Dry the product. For further purification, the crude product can be recrystallized from hot ethanol.[8]
-
Characterize the final product by NMR, mass spectrometry, and melting point to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Solvent System: The ethanol:water mixture is a "green" solvent system that facilitates the dissolution of reactants while allowing for easy precipitation of the less polar product upon addition of excess water.[8]
-
Catalyst: Phenol acts as a mild and efficient catalyst for this condensation reaction, enabling it to proceed at room temperature with high yields.[8]
-
Purification: Recrystallization is an effective method for purifying solid organic compounds. The choice of ethanol is based on the principle that the product is highly soluble in hot ethanol and poorly soluble in cold ethanol, allowing for the separation from impurities that remain in solution.[7]
Troubleshooting Synthesis
| Problem | Possible Cause(s) | Solution(s) |
| Low Yield | - Incomplete reaction. | - Increase reaction time or consider gentle heating.[6] - Ensure the catalyst is active and used in the correct proportion. |
| - Impure starting materials. | - Use high-purity reactants. Purify starting materials if necessary.[9] | |
| - Product loss during work-up. | - Optimize the recrystallization process (e.g., minimize the amount of hot solvent used).[9] | |
| Side Product Formation | - Oxidation of o-phenylenediamine. | - Run the reaction under an inert atmosphere (e.g., nitrogen).[9] |
| - Use of harsh reaction conditions. | - Employ milder conditions, such as room temperature synthesis with an appropriate catalyst.[9] |
Part 2: Biological Evaluation of Quinoxaline Analogs
Once a library of quinoxaline analogs has been synthesized, the next critical step is to evaluate their biological activity. The specific assays will depend on the therapeutic area of interest (e.g., oncology, microbiology).
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Workflow for MTT Assay
Caption: A step-by-step workflow for the MTT cytotoxicity assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Quinoxaline compounds dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[11]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere and grow for 24 hours in a CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the quinoxaline compounds in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[12] Remove the old medium from the cells and add 100 µL of the medium containing the compounds (or vehicle control - medium with 0.5% DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[10]
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11][13]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[14] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[15]
Troubleshooting Cell-Based Assays:
| Problem | Possible Cause(s) | Solution(s) |
| High Variability | - Inconsistent cell seeding. | - Ensure a homogenous single-cell suspension before plating. Mix the cell suspension frequently during plating.[12] |
| - "Edge effect" in 96-well plates. | - Avoid using the outer wells of the plate for experimental data; fill them with sterile PBS or medium instead.[12] | |
| Low Absorbance Signal | - Low cell number or poor cell health. | - Optimize cell seeding density. Ensure cells are in the exponential growth phase. |
| - Insufficient incubation with MTT. | - Increase the incubation time with MTT to allow for more formazan production. | |
| High Background | - Contamination (bacterial or fungal). | - Practice good sterile technique. Regularly test for mycoplasma contamination. |
| - Compound interference. | - Include control wells with the compound and medium but no cells to check for direct reduction of MTT by the compound.[12] |
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Many quinoxaline derivatives exert their anticancer effects by inhibiting protein kinases.[4] This protocol describes a general method for assessing kinase inhibition using a luminescence-based assay that quantifies ADP production.
Materials:
-
Kinase of interest
-
Specific kinase substrate peptide
-
ATP
-
Quinoxaline inhibitor
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[16]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the quinoxaline inhibitor in DMSO.
-
Kinase Reaction Setup: In a white, opaque 96-well plate, add 2.5 µL of the diluted inhibitor or DMSO control to each well.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[16][17]
-
Initiate Reaction: Start the kinase reaction by adding 5 µL of a mixture containing the substrate and ATP to each well.[16]
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[16]
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.[16]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[16]
Targeted Signaling Pathway: PI3K/AKT/mTOR
Caption: Simplified PI3K/AKT/mTOR pathway often targeted by quinoxaline kinase inhibitors.
Protocol 4: Antimicrobial Susceptibility Testing - Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits visible bacterial growth.[18][19][20]
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Quinoxaline compounds dissolved in a suitable solvent (e.g., DMSO)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: From a fresh agar plate (18-24 hours old), pick several bacterial colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[21] Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[21]
-
Compound Dilution: Dispense 50 µL of sterile MHB into each well of a 96-well plate. Prepare a stock solution of the quinoxaline compound at a concentration twice the highest desired test concentration. Add 50 µL of this stock to the first well.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well. This brings the total volume to 100 µL and dilutes the compound to the final desired concentrations.
-
Controls: Include a growth control well (MHB + inoculum, no compound) and a sterility control well (MHB only).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[21]
-
Result Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[20][21]
Part 3: Structure-Activity Relationship (SAR) and Lead Optimization
SAR studies are crucial for understanding how chemical structure influences biological activity.[2] By systematically modifying the quinoxaline scaffold and observing the resulting changes in potency, researchers can identify key structural features required for activity and guide the design of more effective therapeutic agents.
Key SAR Insights for Anticancer Quinoxalines:
-
Substituents on the Benzene Ring: The electronic properties of substituents on the benzene part of the quinoxaline ring can significantly impact activity. For example, the introduction of electron-withdrawing groups like chlorine can sometimes enhance anticancer activity, while in other cases, electron-donating groups like methoxy may be beneficial, depending on the specific molecular target.[2]
-
Substituents at the 2 and 3 Positions: These positions are common sites for modification. The nature of the groups at these positions is critical. For instance, studies have shown that substituting with furan rings can lead to higher potency compared to phenyl rings in certain contexts.[22]
-
Molecular Hybridization: Fusing the quinoxaline nucleus with other pharmacologically active moieties (e.g., triazoles, ureas) can lead to hybrid molecules with enhanced or dual-action therapeutic effects.[2]
SAR Study Workflow
Caption: An iterative workflow for conducting structure-activity relationship studies.
Conclusion
The quinoxaline scaffold represents a highly promising platform for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of large, diverse libraries of compounds, and its inherent biological activity against a range of targets provides a solid foundation for drug discovery programs. The protocols and guidelines presented in this document offer a comprehensive framework for the synthesis, biological evaluation, and optimization of quinoxaline analogs. By employing these systematic approaches, researchers can effectively explore the vast therapeutic potential of this important heterocyclic system.
References
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- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). Molecules, 28(22), 7654.
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Application Notes & Protocols: Strategic Functionalization of the Tetrahydroquinoxaline Scaffold
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Objective: This guide provides a comprehensive overview of synthetic strategies for the functionalization of the 1,2,3,4-tetrahydroquinoxaline (THQ) ring. It moves beyond simple procedural lists to explain the underlying principles, enabling researchers to make informed decisions in their synthetic design and troubleshooting.
Introduction: The Tetrahydroquinoxaline Core in Modern Drug Discovery
The 1,2,3,4-tetrahydroquinoxaline (THQ) scaffold is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal template for designing ligands that interact with specific biological targets. Derivatives of THQ have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[3][4]
The synthetic versatility of the THQ ring allows for precise, position-specific modifications, which is critical for structure-activity relationship (SAR) studies. Functionalization can be targeted at several key positions: the N-1 and N-4 secondary amines, the C-2 and C-3 stereogenic centers of the pyrazine ring, and the C-5 through C-8 positions of the benzene ring. This guide will detail proven methodologies for derivatization at each of these sites, emphasizing the strategic selection of reagents and catalysts to achieve desired chemical transformations.
N-Functionalization: Modulating Solubility, Potency, and Pharmacokinetics
The secondary amines at the N-1 and N-4 positions are the most common sites for initial diversification of the THQ core. Their nucleophilicity makes them amenable to a wide range of classical and modern synthetic transformations.
N-Alkylation and N-Arylation
Modification at the nitrogen centers is a primary strategy for exploring the chemical space around the THQ core. N-alkylation can enhance lipophilicity and modulate binding interactions, while N-arylation introduces groups capable of participating in π-stacking or forming key hydrogen bonds.
Causality Behind Experimental Choices:
-
Base Selection: The choice of base is critical. Weak bases like K₂CO₃ or Et₃N are often sufficient for reactions with highly reactive alkyl halides (e.g., methyl iodide, benzyl bromide). For less reactive alkylating agents or for N-arylation reactions (e.g., Buchwald-Hartwig amination), stronger bases such as NaH, KHMDS, or Cs₂CO₃ are required to ensure complete deprotonation of the amine, thereby increasing its nucleophilicity.
-
Catalyst System for N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions are the methods of choice for N-arylation. The selection of the ligand (e.g., BINAP, Xantphos) is crucial for stabilizing the metal center, promoting reductive elimination, and preventing catalyst decomposition. The reaction's success is often highly dependent on the specific combination of palladium precursor, ligand, and base.
Protocol: Palladium-Catalyzed N-Arylation of 1,2,3,4-Tetrahydroquinoxaline
This protocol describes a typical Buchwald-Hartwig cross-coupling reaction to introduce an aryl group at the N-1 position.
Workflow Diagram:
Caption: Workflow for Pd-catalyzed N-arylation of THQ.
Step-by-Step Methodology:
-
To a dry Schlenk flask, add 1,2,3,4-tetrahydroquinoxaline (1.0 mmol), the desired aryl halide (1.1 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.0 mmol).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add 10 mL of anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Combine the filtrates, wash with water (2 x 15 mL) and brine (15 mL), then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the N-aryl-tetrahydroquinoxaline.
N-Acylation and N-Sulfonylation
Acylation and sulfonylation introduce electron-withdrawing groups onto the nitrogen atoms, which can serve as protecting groups or as key pharmacophoric elements. For instance, tetrahydroquinoxaline sulfonamide derivatives have been explored as potent inhibitors of tubulin polymerization.[4]
Protocol: N-Sulfonylation of 1,2,3,4-Tetrahydroquinoxaline
Step-by-Step Methodology:
-
Dissolve 1,2,3,4-tetrahydroquinoxaline (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.
-
Add triethylamine (1.5 mmol) to the solution and cool the flask to 0 °C in an ice bath.
-
Add the desired sulfonyl chloride (1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography or recrystallization to obtain the pure N-sulfonyl-tetrahydroquinoxaline.
C-H Functionalization: Accessing Novel Chemical Space
Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying complex molecules without the need for pre-functionalization.[5] This approach is particularly valuable for late-stage diversification of the THQ scaffold.
Aromatic C-H Functionalization (C-5 to C-8)
The benzene ring of the THQ core can be functionalized using transition-metal-catalyzed C-H activation. The nitrogen atom at the N-1 position can act as a directing group, guiding the metal catalyst to functionalize the ortho C-8 position with high regioselectivity. Ruthenium catalysts have proven particularly effective for this transformation in the related tetrahydroquinoline system.[6][7]
Conceptual Reaction Scheme:
Caption: Ruthenium-catalyzed C-8 functionalization concept.
Protocol: Ruthenium-Catalyzed C-8 Olefination (Conceptual)
This protocol is adapted from methodologies developed for tetrahydroquinolines and serves as a starting point for the THQ scaffold.[6]
Step-by-Step Methodology:
-
In a sealed tube, combine the N-protected THQ derivative (0.5 mmol), [Ru(p-cymene)Cl₂]₂ (0.0125 mmol, 2.5 mol%), AgSbF₆ (0.05 mmol, 10 mol%), and Cu(OAc)₂·H₂O (1.0 mmol).
-
Add the desired acrylate or alkene (1.0 mmol) and 1,2-dichloroethane (2 mL).
-
Seal the tube and heat the mixture at 100 °C for 24 hours.
-
Cool the reaction to room temperature, dilute with dichloromethane, and filter through a pad of silica gel.
-
Concentrate the filtrate and purify the crude product by preparative TLC or column chromatography to isolate the C-8 functionalized product.
Self-Validation and Trustworthiness: The success of this reaction relies on the chelation assistance of the N-1 directing group. Control experiments lacking the directing group (e.g., using a fully saturated carbocyclic analog) should fail to produce the C-8 functionalized product, thus validating the proposed mechanism.
Aliphatic C-H Functionalization (C-2 and C-3)
Functionalization at the C-2 or C-3 positions adjacent to the nitrogen atoms can be achieved through oxidative methods, often involving visible-light photoredox catalysis.[8] This approach generates an iminium ion intermediate, which can then be trapped by a variety of nucleophiles. This strategy is highly effective for N-aryl THQ derivatives.
Protocol: Visible-Light Mediated α-C-H Alkylation of N-Aryl-THQ
This protocol is based on similar transformations in the N-aryl tetrahydroisoquinoline series.[8][9]
Step-by-Step Methodology:
-
To an oven-dried vial, add N-aryl-tetrahydroquinoxaline (0.2 mmol), the desired alkylating agent (e.g., a Michael acceptor, 0.4 mmol), and a photoredox catalyst such as Eosin Y (1-2 mol%).
-
Evacuate and backfill the vial with an inert atmosphere (N₂ or Ar).
-
Add 2 mL of a suitable solvent (e.g., MeCN or DMF).
-
Stir the solution at room temperature under irradiation from a blue LED lamp for 12-48 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the C-2 alkylated product.
Asymmetric Synthesis: Controlling Stereochemistry
For many pharmaceutical applications, controlling the stereochemistry of the THQ core is essential. Chiral THQs are often synthesized via asymmetric hydrogenation of the corresponding quinoxaline precursor using chiral transition metal catalysts.[10]
Key Methodologies:
-
Iridium-Catalyzed Asymmetric Hydrogenation: Chiral Ir-diamine complexes can effectively catalyze the asymmetric hydrogenation of 2-substituted quinoxalines to provide chiral THQs with high enantioselectivity. Remarkably, by simply changing the solvent (e.g., from toluene to ethanol), it is sometimes possible to invert the stereochemical outcome and access either enantiomer from the same catalyst system.[11]
-
Rhodium-Catalyzed Asymmetric Hydrogenation: Rhodium complexes paired with chiral diphosphine ligands containing a thiourea moiety have also been developed. These systems operate under mild conditions (1 MPa H₂) and can be adapted for continuous flow processes, making them suitable for gram-scale synthesis.[10]
Table 1: Comparison of Asymmetric Hydrogenation Methods
| Catalyst System | Typical Substrate | Key Features | Enantioselectivity (ee) | Reference |
| Ir-(S,S)-f-spiroPhos | 2-Alkyl-quinoxalines | Solvent-controlled enantioselectivity | Up to 98% (R) or 93% (S) | [11] |
| Ru-Diamine Complex | 2-Alkyl-quinoxalines | Counteranion modulates R/S selectivity | >99% ee | [12] |
| Rh-Thiourea Diphosphine | Quinoxalines & Quinoxalinones | Mild conditions, flow-compatible | Up to 99% ee | [10] |
Summary and Outlook
The tetrahydroquinoxaline scaffold offers a robust and versatile platform for medicinal chemistry and drug discovery. The functionalization strategies outlined in this guide—from classical N-alkylation and acylation to modern C-H activation and asymmetric catalysis—provide researchers with a powerful toolkit for generating diverse libraries of THQ derivatives. The choice of methodology should be guided by the desired position of functionalization, the required functional group tolerance, and stereochemical considerations. As catalyst systems and synthetic methods continue to evolve, the ability to precisely and efficiently decorate the THQ core will undoubtedly lead to the discovery of novel therapeutic agents.
References
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Enantiodivergent Synthesis of Chiral Tetrahydroquinoxaline Derivatives via Ruthenium‐Catalyzed Asymmetric Hydrogenation. (n.d.). ResearchGate. Retrieved from [Link]
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Recent advances in visible light-induced C1(sp3)-H functionalization of tetrahydroisoquinolines for C–C bond formation. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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An insight into medicinal chemistry of anticancer quinoxalines. (2018). Journal of Medicinal Plants. Retrieved from [Link]
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A solid-phase traceless synthesis of tetrahydroquinoxalines. (2001). ResearchGate. Retrieved from [Link]
-
Recent advances in the reactions of C8-functionalization of substituted tetrahydroquinolines under ruthenium catalyst. (2024). ResearchGate. Retrieved from [Link]
-
Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation. (2020). National Center for Biotechnology Information. Retrieved from [Link]
-
Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. (2020). Royal Society of Chemistry. Retrieved from [Link]
-
1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. (2016). ResearchGate. Retrieved from [Link]
-
Enantioselective Organocatalytic C−H Bond Functionalization via Tandem 1,5-Hydride Transfer/Ring Closure: Asymmetric Synthesis of Tetrahydroquinolines. (2010). Journal of the American Chemical Society. Retrieved from [Link]
-
Tetrahydroquinoline. (n.d.). Wikipedia. Retrieved from [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Royal Society of Chemistry. Retrieved from [Link]
-
Dual C-H functionalization of N-aryl tetrahydroisoquinolines: a highly diastereoselective synthesis of dibenzo[a,f]quinolizines via visible-light induced oxidation and inverse electron-demand aza-Diels-Alder reaction. (2015). PubMed. Retrieved from [Link]
-
Synthesis of tetrahydroquinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
Construction of Fused Tetrahydroquinolines by Catalytic Hydride-Transfer-Initiated Tandem Functionalization of Quinolines. (2022). ACS Publications. Retrieved from [Link]
-
CHEMISTRY AND MATERIALS SCIENCE. (2024). Scientific Collection «InterConf». Retrieved from [Link]
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Exploration of C–H and N–H-bond functionalization towards 1-(1,2-diarylindol-3-yl)tetrahydroisoquinolines. (2019). Beilstein Journals. Retrieved from [Link]
-
C–H Functionalization of Quinoxalines. (2024). Thieme Chemistry. Retrieved from [Link]
-
Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. (2023). MDPI. Retrieved from [Link]
-
Dual C–H functionalization of N-aryl tetrahydroisoquinolines: a highly diastereoselective synthesis of dibenzo[a,f]quinolizines via visible-light induced oxidation and inverse electron-demand aza-Diels–Alder reaction. (2015). Royal Society of Chemistry. Retrieved from [Link]
-
Transition-metal-catalyzed ortho C–H functionalization of 2-arylquinoxalines. (2022). Royal Society of Chemistry. Retrieved from [Link]
-
Progress in the Chemistry of Tetrahydroquinolines. (2019). ACS Publications. Retrieved from [Link]
-
Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
Metal-free cascade reactions for one-pot tetrahydroquinoxaline construction through nitroarene reduction and imine hydrogenation with water. (2023). Royal Society of Chemistry. Retrieved from [Link]
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Topic: Exploring Derivatives of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline for Biological Screening
An Application Guide for Drug Discovery Professionals
Introduction: The Strategic Value of the 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline Scaffold
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, with heterocyclic compounds forming the backbone of many successful drugs.[1][2] Among these, the quinoxaline scaffold is a privileged structure, known to be a component in molecules exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5] The partially saturated analog, 1,2,3,4-tetrahydroquinoxaline, retains this biological potential while offering a three-dimensional geometry that can enhance binding affinity and specificity to biological targets.[6]
This guide focuses on the 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline core. The incorporation of a cyclopropyl group is a deliberate strategic choice in medicinal chemistry. This small, strained ring can act as a "bioisostere" for other groups, improve metabolic stability, and introduce conformational rigidity, which can lock the molecule into a bioactive conformation and enhance its binding to target proteins.[7]
By systematically synthesizing and screening a library of derivatives based on this unique scaffold, researchers can explore its therapeutic potential across multiple disease areas. This document provides a comprehensive, experience-driven framework for the design, synthesis, and biological evaluation of a novel 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline derivative library.
Part 1: Derivative Library Design and Synthesis
Rationale for Derivative Design
The core principle of library design is to introduce chemical diversity systematically to explore the structure-activity relationship (SAR). For the 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline scaffold, key positions for modification are the nitrogen atoms (N1 and N4) and the aromatic ring. Introducing a variety of functional groups at these positions allows for the modulation of properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which are critical for biological activity.[7]
This protocol will focus on derivatization at the N4 position, as the N1 position is already occupied by the defining cyclopropyl group. We will explore the introduction of various sulfonyl and acyl groups, as these functionalities are common in bioactive molecules and can be readily introduced.[8]
Caption: Synthetic workflow for generating the derivative library.
Protocol 1: Synthesis of N4-Substituted-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline Derivatives
This protocol describes a general method for the acylation or sulfonylation of the N4 position of the core scaffold. The use of triethylamine (TEA) as a base is crucial to neutralize the HCl generated during the reaction, driving it to completion. Dichloromethane (DCM) is selected as the solvent due to its inert nature and ability to dissolve the reactants.[8]
Materials and Equipment:
-
1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline (starting material)[9]
-
A selection of acyl chlorides and sulfonyl chlorides (e.g., tosyl chloride, benzoyl chloride)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flasks, magnetic stirrer, and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Standard laboratory glassware for extraction and purification
-
Rotary evaporator
-
NMR spectrometer and Mass Spectrometer for characterization
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline (1.0 eq.). Dissolve it in anhydrous DCM (approx. 10 mL per mmol of starting material).
-
Addition of Base: Add triethylamine (TEA) (1.5 eq.) to the solution and stir for 5 minutes at room temperature. The base acts as an acid scavenger.
-
Addition of Electrophile: Cool the mixture to 0°C using an ice bath. Slowly add a solution of the desired acyl chloride or sulfonyl chloride (1.1 eq.) in anhydrous DCM dropwise. The slow addition helps to control any exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates completion.
-
Workup: Once the reaction is complete, quench it by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: A Tiered Approach to Biological Screening
A successful screening campaign employs a tiered or cascaded approach. This begins with broad, high-throughput primary assays to identify any biological activity, followed by more specific secondary assays to characterize the nature of that activity (e.g., anticancer, antimicrobial).[10] This strategy efficiently focuses resources on the most promising compounds.
Caption: Tiered workflow for biological screening of derivatives.
Protocol 2: Primary Cytotoxicity Screening (MTT Assay)
The MTT assay is a robust, colorimetric method used to assess cell viability.[11] It measures the metabolic activity of cells, which generally correlates with cell number. It is an excellent first-pass screen to identify compounds that affect cell proliferation or induce cell death.[12][13]
Materials and Equipment:
-
Human cancer cell line (e.g., MCF-7 for breast cancer) and a non-malignant control cell line (e.g., MCF-10A).[11][12]
-
Appropriate cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[11]
-
96-well cell culture plates.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
Microplate reader (absorbance at 570 nm).
-
Humidified incubator (37°C, 5% CO₂).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow cells to adhere by incubating overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compounds to the wells. Include wells for vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).[11]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for another 4 hours. Viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[14]
Protocol 3: Secondary Antimicrobial Screening (Broth Microdilution for MIC)
For compounds showing activity in the primary screen, or for a targeted antimicrobial discovery program, determining the Minimum Inhibitory Concentration (MIC) is the standard method for quantifying antibacterial potency.[1][15]
Materials and Equipment:
-
Bacterial strains (e.g., Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative)).
-
Mueller-Hinton Broth (MHB).
-
Sterile 96-well plates.
-
Test compounds dissolved in DMSO.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
-
Positive control antibiotic (e.g., Ampicillin).[16]
-
Plate reader or visual inspection.
Procedure:
-
Preparation: Add 50 µL of sterile MHB to each well of a 96-well plate.
-
Serial Dilution: Add 50 µL of the test compound (at 2x the highest desired concentration) to the first well of a row. Perform a 2-fold serial dilution by transferring 50 µL from well to well across the plate.
-
Inoculation: Prepare a bacterial suspension in MHB adjusted to a final concentration of 5 x 10⁵ CFU/mL. Add 50 µL of this inoculum to each well. This brings the total volume to 100 µL and dilutes the compounds to their final test concentrations.
-
Controls: Include a positive control (antibiotic), a negative control (no compound, with inoculum), and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[1] This can be assessed visually or by measuring absorbance at 600 nm.
Protocol 4: Secondary Neuroprotection Screening (OGD Model)
To explore neuroprotective potential, an in vitro model of ischemic stroke using Oxygen-Glucose Deprivation (OGD) is highly relevant.[10][17] This assay identifies compounds that can protect neurons from cell death induced by ischemic-like conditions.
Materials and Equipment:
-
Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y).
-
Neurobasal medium and B27 supplement.
-
Glucose-free DMEM.
-
Anaerobic chamber or incubator (95% N₂, 5% CO₂).
-
Cell viability assay kit (e.g., LDH assay or CellTiter-Glo).[10][14]
Procedure:
-
Cell Culture: Culture neurons in 96-well plates until they form a mature network.
-
OGD Induction: Replace the culture medium with glucose-free DMEM. Place the plate in an anaerobic chamber at 37°C for 1-2 hours to induce ischemic stress.
-
Reperfusion and Treatment: Remove the plate from the chamber, replace the glucose-free medium with normal, glucose-containing Neurobasal medium. Add the test compounds at various concentrations. This simulates the reperfusion phase where much of the cellular damage occurs.
-
Incubation: Incubate for 24 hours under normal culture conditions.
-
Viability Assessment: Measure neuronal viability using a suitable assay, such as the LDH assay, which quantifies membrane damage by measuring lactate dehydrogenase release.[14]
-
Data Analysis: Calculate the percentage of neuroprotection relative to the OGD-only control wells. Identify compounds that significantly increase neuronal survival.
Part 3: Data Interpretation and Hit Validation
The primary goal of the screening cascade is to identify "hits"—compounds that exhibit consistent and potent activity in a specific biological context.
Data Presentation: All quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Example Cytotoxicity Data for a Derivative Series
| Compound ID | R Group (at N4) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. MCF-10A | Selectivity Index (SI)¹ |
| Cpd-01 | -SO₂-Ph | 8.5 ± 0.7 | > 100 | > 11.8 |
| Cpd-02 | -SO₂-Ph-4-Cl | 2.1 ± 0.3 | 85.4 ± 5.2 | 40.7 |
| Cpd-03 | -CO-Ph | 25.3 ± 2.1 | > 100 | > 4.0 |
| Doxorubicin | (Positive Control) | 0.9 ± 0.1 | 15.2 ± 1.8 | 16.9 |
| ¹Selectivity Index = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). A higher SI is desirable.[12][18] |
Interpretation:
-
Potency: Cpd-02 shows the highest potency against the MCF-7 cancer cell line.
-
Selectivity: Cpd-02 also displays a high selectivity index, suggesting it is significantly more toxic to cancer cells than to non-malignant cells, a critical feature for a therapeutic candidate.[18] This makes it a promising "hit" for further investigation.
Hit Validation and Mechanism of Action: A validated hit like Cpd-02 would be subjected to further studies. For an anticancer candidate, this could involve assays to determine its mechanism of action, such as investigating if it induces programmed cell death (apoptosis).
Caption: Hypothetical signaling pathway for an anticancer hit.
Conclusion
The 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline scaffold represents a promising starting point for the discovery of novel bioactive compounds. By employing a strategic approach to library synthesis and a tiered biological screening cascade, researchers can efficiently identify derivatives with potent and selective activity. The protocols and frameworks detailed in this guide provide a robust, self-validating system for exploring this chemical space, bridging the gap from rational design to validated biological hits.
References
- Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. (2023). RSC Advances.
- Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. (n.d.). BenchChem.
- Pai, N. R., et al. (2010). Pharmacological screening of novel indolo [2,3-b] quinoxaline derivatives. Journal of Chemical and Pharmaceutical Research.
- Cell death assays for neurodegenerative disease drug discovery. (n.d.). Expert Opinion on Drug Discovery.
- Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. (2017). ACS Omega.
- 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline. (n.d.). Smolecule.
- Sahoo, A. K., & Bhattacharyya, A. (2024). Recent Advances in Synthetic Routes for Biologically Active Tetrahydroquinoxalines and Derivatives: A Comprehensive Review. Current Organic Chemistry.
- A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. (2021). Journal of Pharmaceutical Negative Results.
- Pharmacological activities displayed by quinoxaline-based molecules. (n.d.). ResearchGate.
- A Pharmacological Screening Approach for Discovery of Neuroprotective Compounds in Ischemic Stroke. (n.d.). PLOS One.
- Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. (2017). ACS Omega.
- Tom, A. (2019). A REVIEW ON SCREENING OF NOVEL QUINOXALINE DERIVATIVES FOR CERTAIN PHARMACOLOGICAL ACTIVITIES. World Journal of Pharmacy and Pharmaceutical Sciences.
- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). Oncotarget.
- Quinoxaline: Synthetic and pharmacological perspectives. (n.d.). International Journal of Pharmaceutical Research and Development.
- Screening of Neuroprotective Drugs. (n.d.). BMSEED.
- Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide. (n.d.). BenchChem.
- A Pharmacological Screening Approach for Discovery of Neuroprotective Compounds in Ischemic Stroke. (n.d.). ResearchGate.
- Drug-Like Property Profiling of Novel Neuroprotective Compounds to Treat Acute Ischemic Stroke: Guidelines to Develop Pleiotropic Molecules. (n.d.). springermedizin.de.
- Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review. (2025). Chemistry & Biodiversity.
- Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. (2017). ResearchGate.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
- Abu-Hashem, A. A. (n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Organic Chemistry.
- A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (2015). Current Medicinal Chemistry.
- Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (2023). MDPI.
- Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. (2022). RSC Advances.
- Antibacterial Activity of Heterocyclic Compounds. (2022). Encyclopedia.pub.
- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (n.d.). Molecules.
- 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline 1224640-13-4 wiki. (n.d.). Guidechem.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Future Medicinal Chemistry.
- Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. (n.d.). Molecules.
- Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. (n.d.). European Journal of Medicinal Chemistry.
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- 2. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
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- 4. Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Buy 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline | 1224640-13-4 [smolecule.com]
- 8. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. A Pharmacological Screening Approach for Discovery of Neuroprotective Compounds in Ischemic Stroke | PLOS One [journals.plos.org]
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- 15. Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p -pheno ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01794F [pubs.rsc.org]
- 16. jocpr.com [jocpr.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for the synthesis of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic scaffold. The unique structural fusion of a cyclopropyl group with the tetrahydroquinoxaline core presents distinct synthetic challenges.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format. We focus on a common and reliable synthetic pathway: the condensation of o-phenylenediamine with a cyclopropyl-bearing α-dicarbonyl equivalent, followed by reduction.
Problem 1: Low or No Yield of the Quinoxaline-2,3-dione Intermediate
You are attempting the initial cyclocondensation reaction between an o-phenylenediamine and an appropriate dicarbonyl compound to form the precursor, 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione, but observe low conversion or a complex mixture of products.
Potential Causes & Suggested Solutions
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Incorrect Reaction Conditions | The condensation of an aromatic diamine with a dicarbonyl compound is a classic and facile method for quinoxaline synthesis, but it is sensitive to pH and temperature.[2][3] An environment that is too acidic can protonate the diamine, reducing its nucleophilicity. Conditions that are too basic may not sufficiently activate the carbonyl groups. Solution: 1. pH Optimization: Start with a mild acidic catalyst like acetic acid or p-toluenesulfonic acid (PTSA) in a solvent like ethanol or toluene.[4] Monitor the reaction progress by TLC or LCMS at different catalyst loadings (0.1-1.0 equivalents). 2. Temperature Control: While some condensations proceed at room temperature, others require heating to drive the dehydration step.[3] Attempt the reaction first at room temperature, then gradually increase to reflux if conversion is slow. |
| Oxidation of o-phenylenediamine | o-Phenylenediamines are susceptible to aerobic oxidation, especially when heated or under acidic conditions, leading to colored, polymeric impurities that can complicate the reaction and purification. Solution: 1. Use High-Purity Starting Material: Ensure the o-phenylenediamine is as pure as possible. If it appears discolored (pink, brown, or black), consider purification by recrystallization or sublimation before use. 2. Inert Atmosphere: Perform the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidation. Degas the solvent before use. |
| Low Reactivity of Dicarbonyl Compound | The choice of the dicarbonyl synthon is critical. While highly reactive α-dicarbonyls work well, their stability can be an issue.[2] Solution: 1. Use a Reactive Equivalent: Instead of a simple diketone, consider using a more reactive equivalent like an α-ketoaldehyde or its hydrate. For example, the reaction of o-phenylenediamine with 2-oxopropionaldehyde is a known route to substituted quinoxalines.[2] 2. In Situ Generation: Explore methods where the reactive species is generated in situ to maintain a low steady-state concentration and minimize side reactions. |
Problem 2: Inefficient or Incomplete Reduction of the Dione Precursor
You have successfully synthesized the 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione, but the subsequent reduction to the target tetrahydroquinoxaline is yielding a mixture of partially reduced intermediates, the desired product in low yield, or is failing completely.
Potential Causes & Suggested Solutions
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Incorrect Choice or Activity of Reducing Agent | The complete reduction of both amide carbonyls in the dione precursor requires a powerful reducing agent. Milder agents like sodium borohydride (NaBH₄) are often insufficient for amide reduction. Borane complexes are particularly effective for this transformation.[1] The activity of borane solutions (e.g., BH₃•THF) can diminish over time if not stored properly. Solution: 1. Select a Potent Reductant: Use a borane-based reagent such as Borane-THF complex (BH₃•THF) or Borane-dimethyl sulfide complex (BH₃•SMe₂). A literature procedure specifies using BH₃•THF in THF at 50°C for 4 hours, achieving a 64% yield.[1] 2. Verify Reagent Activity: If the reaction is sluggish, the borane solution may have degraded. Use a fresh bottle or titrate the solution to determine its molarity before use. 3. Stoichiometry: Ensure at least 2 equivalents of hydride are delivered per mole of the dione. It is common to use a slight excess of the borane reagent (e.g., 2.5-3.0 equivalents) to drive the reaction to completion. |
| Formation of Stable Intermediates | The reduction may stall at a partially reduced intermediate (e.g., a hydroxyl-amide or an amino-alcohol) if the reaction conditions are not forcing enough to achieve the full reduction of both carbonyl groups. Solution: 1. Increase Temperature & Time: If TLC/LCMS analysis shows the presence of intermediates, increase the reaction temperature (e.g., from 50°C to refluxing THF) and/or extend the reaction time. Monitor the disappearance of the intermediate to determine the optimal endpoint. 2. Careful Quenching: The workup is critical. The reaction must be carefully quenched, typically with methanol, to destroy excess borane. Subsequent acidic and basic washes are necessary to remove boron salts and isolate the amine product. |
| Over-reduction of Aromatic Ring | While less common with boranes, highly forcing conditions or certain catalytic hydrogenation methods (e.g., Rh/C, high pressure) can lead to the over-reduction of the fused benzene ring, resulting in a complex mixture of undesired saturated products. Solution: 1. Avoid Harsh Hydrogenation: For this specific reduction, chemical reductants like borane are preferred over catalytic hydrogenation to preserve the aromatic ring.[1] 2. Moderate Conditions: Stick to the mildest conditions that afford complete conversion of the dione. Avoid excessive temperatures or prolonged reaction times once the desired product is formed. |
Problem 3: Difficulties in Final Product Purification
The crude product is obtained, but purification by standard silica gel column chromatography results in significant product loss, tailing/streaking on the column, or co-elution with impurities.
Potential Causes & Suggested Solutions
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Basic Nature of the Product | 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline is a secondary amine, making it basic. Basic compounds interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor chromatographic performance (streaking) and potential decomposition. Solution: 1. Basify the Mobile Phase: Add a small amount of a volatile base to the eluent to neutralize the acidic sites on the silica. A common choice is 0.5-1% triethylamine (Et₃N) or ammonium hydroxide in your solvent system (e.g., Hexane/EtOAc or DCM/MeOH). 2. Use Deactivated Silica: Consider using commercially available deactivated silica gel or alumina (basic or neutral) as the stationary phase. 3. Alternative Purification: If chromatography remains problematic, consider other methods: - Crystallization: Attempt to crystallize the free base from a suitable solvent system (e.g., heptane/ethyl acetate). - Salt Formation: Convert the amine to a salt (e.g., hydrochloride or tartrate) which is often crystalline and can be purified by recrystallization. The pure free base can then be regenerated by treatment with a base. |
Experimental Workflows & Diagrams
General Synthetic Workflow
The following diagram illustrates a common two-step approach to the target molecule.
Caption: A typical two-step synthesis and purification workflow.
Troubleshooting Logic for Low Reduction Yield
This decision tree provides a logical path for diagnosing issues during the reduction step.
Caption: Decision tree for troubleshooting low yield in the reduction step.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline?
A: The most prevalent strategies involve two main approaches:
-
Reduction of a Quinoxaline Precursor: This is a robust method where a corresponding quinoxaline or quinoxaline-dione is first synthesized. The most direct precursor is 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione, which is then reduced using a strong hydride agent like a borane complex.[1]
-
Domino or Tandem Reactions: These advanced strategies build the core in a single pot. For example, a domino reaction could involve the reduction of a nitro group on an aniline precursor, followed by an intramolecular reductive amination onto a side chain containing a carbonyl group.[5][6] These methods are highly efficient but may require more optimization.
Q2: Are there any specific safety considerations for the borane reduction step?
A: Yes. Borane-THF (BH₃•THF) and Borane-DMS (BH₃•SMe₂) are flammable and react violently with water, releasing flammable hydrogen gas. The reaction should always be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). The quenching step, typically with methanol, is highly exothermic and must be performed slowly and with cooling (e.g., in an ice bath) to control the release of hydrogen gas. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Q3: Can other reducing agents be used for the dione reduction?
A: While boranes are highly effective, other strong reducing agents could potentially be used, though they may present different challenges.
-
Lithium Aluminum Hydride (LiAlH₄): LAH is a very powerful reducing agent capable of reducing amides. However, it is less selective than borane and can sometimes affect other functional groups. Its workup procedure is also more complex.
-
Catalytic Hydrogenation: This method is commonly used to reduce the pyrazine ring in quinoxalines to form tetrahydroquinoxalines.[7] However, for a dione precursor, this method is less common and may require harsh conditions (high pressure/temperature) and a specific catalyst (e.g., Rh/C) which could risk over-reduction of the aromatic ring. For this specific substrate, borane reduction is the more cited and reliable method.[1]
Q4: How does the cyclopropyl group influence the synthesis?
A: The cyclopropyl group is a strained three-membered ring. While generally stable under the described conditions (borane reduction, mild acid), it can be susceptible to ring-opening under very harsh acidic conditions or with certain transition metal catalysts. It is important to avoid strongly acidic, high-temperature workups. Fortunately, in the context of the primary synthetic routes, the cyclopropyl group is largely a spectator and is well-preserved.[1]
References
-
Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. National Center for Biotechnology Information. [Link]
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Scientific Research Publishing. [Link]
-
Synthesis and biological activity of quinoxaline derivatives. Bentham Science. [Link]
-
Synthesis of novel antibacterial and antifungal quinoxaline derivatives. Royal Society of Chemistry. [Link]
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Center for Biotechnology Information. [Link]
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. National Center for Biotechnology Information. [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals. National Center for Biotechnology Information. [Link]
-
Diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters by a tandem reduction-reductive amination reaction. National Center for Biotechnology Information. [Link]
-
Synthesis of tetrahydroquinolines. Organic Chemistry Portal. [Link]
-
Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. MDPI. [Link]
-
(PDF) 1,2,3,4-Tetrahydroquinoxaline. ResearchGate. [Link]
Sources
- 1. Buy 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline | 1224640-13-4 [smolecule.com]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters by a tandem reduction-reductive amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline
Welcome to the technical support center for the synthesis of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions related to this synthesis. Our goal is to empower you to improve your reaction yields, minimize impurities, and confidently navigate the challenges of this synthetic procedure.
I. Recommended Synthetic Protocol: Reductive Amination
The following protocol details a reliable method for the synthesis of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline via a one-pot reductive amination of N-cyclopropyl-o-phenylenediamine with glyoxal. This method is chosen for its operational simplicity and adaptability.
Experimental Protocol:
Reaction Scheme:
(An image of the chemical reaction scheme would be placed here)
Materials and Reagents:
-
N-cyclopropyl-o-phenylenediamine
-
Glyoxal (40% solution in water)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid, glacial
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add N-cyclopropyl-o-phenylenediamine (1.0 eq). Dissolve the diamine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Imine Formation: Add glacial acetic acid (2.0 eq) to the solution. Stir for 5 minutes at room temperature. Then, add glyoxal solution (1.1 eq) dropwise over 10 minutes. Allow the reaction to stir at room temperature for 1 hour to facilitate the formation of the diimine intermediate. Monitor the reaction by TLC (Thin Layer Chromatography).
-
Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (STAB) (2.5 eq) in a small amount of anhydrous DCM. Add the STAB slurry to the reaction mixture in portions over 30 minutes. An exotherm may be observed; maintain the temperature below 30 °C using a water bath if necessary.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reduction by TLC until the starting material and intermediate imine are consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline as a pure product.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline.
Q1: The reaction has stalled, and I still see a significant amount of starting material (N-cyclopropyl-o-phenylenediamine) by TLC. What could be the problem?
Possible Causes:
-
Inactive Reducing Agent: Sodium triacetoxyborohydride (STAB) is moisture-sensitive and can lose its activity if not handled under anhydrous conditions.
-
Insufficient Acid Catalyst: Acetic acid is crucial for the formation of the iminium ion intermediate, which is more readily reduced than the imine.[1]
-
Low Quality Glyoxal: The glyoxal solution may have polymerized or degraded over time.
Solutions:
-
Ensure Anhydrous Conditions: Use anhydrous DCM and handle STAB quickly in a dry environment. Consider using freshly opened STAB or drying it under vacuum before use.
-
Optimize Acid Concentration: While 2.0 equivalents of acetic acid is a good starting point, you can try increasing it to 3.0 equivalents. However, excessive acid can lead to side reactions.
-
Use Fresh Glyoxal: Ensure you are using a fresh bottle of glyoxal solution.
Q2: My yield is low, and I have a complex mixture of products after workup. What are the likely side reactions?
Possible Causes:
-
Over-reduction: While STAB is a mild reducing agent, prolonged reaction times or excessive amounts can lead to the reduction of the aromatic ring or other functional groups.
-
Formation of Benzimidazole Impurities: Condensation of the o-phenylenediamine with any formic acid impurity in the glyoxal or oxidative degradation products can lead to the formation of benzimidazole derivatives.
-
Polymerization: Glyoxal can self-polymerize, especially under acidic conditions, leading to a complex mixture of byproducts.
Solutions:
-
Control Stoichiometry and Reaction Time: Use the recommended stoichiometry of STAB and monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the workup to avoid over-reduction.
-
Purify Starting Materials: If benzimidazole impurities are suspected, consider purifying the N-cyclopropyl-o-phenylenediamine and using freshly opened glyoxal.
-
Temperature Control: Maintain the reaction at room temperature. Higher temperatures can promote side reactions and polymerization.
Q3: I am having difficulty purifying the final product by column chromatography. It seems to be streaking on the column.
Possible Causes:
-
Residual Acetic Acid: Traces of acetic acid in the crude product can cause streaking on the silica gel column.
-
Product Degradation on Silica: The basic nitrogen atoms in the tetrahydroquinoxaline ring can interact strongly with the acidic silica gel, leading to poor separation and potential degradation.
Solutions:
-
Thorough Workup: Ensure the crude product is thoroughly washed with saturated sodium bicarbonate solution to remove all traces of acetic acid.
-
Deactivate Silica Gel: Before running the column, you can flush the silica gel with a solvent mixture containing a small amount of a volatile base, such as triethylamine (0.5-1% v/v), to neutralize the acidic sites.
-
Alternative Purification: Consider recrystallization as an alternative to column chromatography if a suitable solvent system can be found.
III. Frequently Asked Questions (FAQs)
Q1: Can I use a different reducing agent instead of sodium triacetoxyborohydride (STAB)?
Yes, other reducing agents can be used for reductive amination. Sodium cyanoborohydride (NaBH3CN) is a common alternative that is also selective for imines in the presence of carbonyls.[2] However, it is highly toxic. Sodium borohydride (NaBH4) can also be used, but it can reduce the starting glyoxal, so the imine formation should be allowed to go to completion before adding the reducing agent.[3]
Q2: How can I synthesize the starting material, N-cyclopropyl-o-phenylenediamine?
N-cyclopropyl-o-phenylenediamine can be prepared from o-nitroaniline through a two-step process: N-alkylation with a cyclopropyl halide followed by reduction of the nitro group. Alternatively, a Buchwald-Hartwig amination of o-phenylenediamine with a cyclopropyl halide or tosylate can be employed.
Q3: Is it possible to perform this reaction in a different solvent?
While DCM is a common choice, other aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) can also be used. Protic solvents like methanol or ethanol may react with the reducing agent and are generally not recommended for one-pot reductive aminations with STAB.
Q4: How can I confirm the identity and purity of my final product?
The structure of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Purity can be assessed by HPLC or GC analysis.
IV. Data and Workflow Visualization
Optimization of Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | Good solubility for reactants, aprotic nature prevents reaction with STAB. |
| Acid Catalyst | Glacial Acetic Acid (2.0 eq) | Promotes iminium ion formation for efficient reduction.[1] |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Mild and selective for imines over carbonyls, reducing side reactions.[3] |
| Temperature | Room Temperature | Balances reaction rate and minimizes side reactions and polymerization. |
| Reaction Time | 12-24 hours | Typically sufficient for complete conversion; monitor by TLC. |
Synthetic Workflow Diagram
Caption: Synthetic workflow for 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for the synthesis.
V. References
-
BenchChem. (2025). Technical Support Center: Pictet-Spengler Reaction in Sarpagine Alkaloid Synthesis.
-
ResearchGate. (n.d.). Reaction of ortho-phenylenediamine with dicarbonyls. [Link]
-
Name-Reaction.com. (2025). Pictet-Spengler reaction. [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]
-
ResearchGate. (2025). A Rapid and Efficient Method for the Reduction of Quinoxalines. [Link]
-
Błachut, D., Szawkało, J., & Czarnocki, Z. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Forensic Science International, 217(1-3), 60–70. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. [Link]
-
Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. [Link]
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
-
ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?. [Link]
-
Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Indian Academy of Sciences. (n.d.). One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives. [Link]
-
PubMed. (n.d.). Synthesis and neuropharmacological evaluation of some novel quinoxaline 2, 3-dione derivatives. [Link]
-
ResearchGate. (2021). Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione. [Link]
-
Reddit. (2025). What's wrong with my reductive amination? I barely got any product. [Link]
-
Wikipedia. (n.d.). o-Phenylenediamine. [Link]
-
PubChem. (n.d.). o-Phenylenediamine. [Link]
Sources
Technical Support Center: Purification of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline
Welcome to the technical support resource for the purification of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally similar heterocyclic amines. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification workflows effectively.
The unique structure of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline, featuring a basic nitrogenous scaffold, presents specific challenges during purification.[1] This guide addresses the most common issues encountered in the lab, from chromatographic difficulties to crystallization and stability concerns, in a practical question-and-answer format.
Part 1: Troubleshooting Column Chromatography
Column chromatography is a primary tool for purifying intermediates like 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline. However, the basic nature of the amine groups often leads to problematic interactions with standard silica gel.[2]
Frequently Asked Questions (Chromatography)
Q1: Why is my compound streaking or tailing excessively on a standard silica gel TLC plate and column?
A1: This is the most common issue when purifying basic compounds like heterocyclic amines on standard silica gel.[2][3] The root cause is an acid-base interaction between the basic nitrogen atoms in your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, often irreversible, binding leads to poor elution, resulting in significant tailing or "streaking" of the compound spot. In severe cases, a portion of your product may remain permanently adsorbed to the stationary phase, leading to low recovery.
Q2: How can I prevent streaking and improve the peak shape of my compound during silica gel chromatography?
A2: The strategy is to neutralize the acidic sites on the silica gel. You can achieve this in two primary ways:
-
Mobile Phase Modification: The most straightforward approach is to add a small amount of a basic modifier to your eluent. Triethylamine (TEA) is a common choice, typically added at a concentration of 0.5-2% (v/v). The TEA is a stronger base than your product and will preferentially bind to the acidic silanol groups, effectively "masking" them. This allows your target compound to elute symmetrically without unwanted strong interactions. An alternative, particularly for more polar systems, is to use a solvent system containing ammonium hydroxide, such as a dichloromethane/methanol/ammonium hydroxide mixture.[2]
-
Stationary Phase Selection: For routine purifications of amines, using a specialized stationary phase is often more efficient and reproducible. Consider using amine-functionalized silica gel or base-deactivated silica.[2][4] These stationary phases have been treated to reduce the number of accessible acidic silanol sites, providing a more inert surface for the separation of basic compounds.
Workflow: Troubleshooting Amine Tailing in Flash Chromatography
The following decision tree illustrates a typical workflow for addressing poor peak shape during the purification of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline.
Caption: Decision tree for troubleshooting amine purification by chromatography.
Q3: What are some recommended starting solvent systems for purifying 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline on silica gel?
A3: Given its structure, the compound is of moderate polarity. Good starting points for developing a method would be gradients of ethyl acetate in hexanes or dichloromethane in methanol. Always remember to include a basic modifier.
| Solvent System | Typical Ratio (v/v) | Comments |
| Hexanes / Ethyl Acetate | 90:10 to 50:50 | Good for less polar impurities. Add 1% TEA to both solvents. |
| Dichloromethane / Methanol | 99:1 to 95:5 | Effective for more polar compounds. Add 1% TEA to the mixture. |
It is critical to co-spot your crude material with the starting materials on a TLC plate to ensure you can resolve your product from any unreacted precursors.
Part 2: Recrystallization Guide
Recrystallization is a powerful and often overlooked technique that can yield material of exceptionally high purity, sometimes superior to that achieved by chromatography.[5] The key is selecting an appropriate solvent system.
Frequently Asked Questions (Recrystallization)
Q1: How do I select the right solvent for the recrystallization of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline?
A1: The ideal recrystallization solvent will dissolve your compound completely when hot (at or near the solvent's boiling point) but poorly when cold (at room temperature or in an ice bath).[6]
The process is empirical:
-
Single Solvent Screening: Place a small amount of your crude solid (10-20 mg) in a test tube. Add a few drops of a solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all, even when heated, the solvent is too poor. Test a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexanes).
-
Mixed Solvent System: A more versatile approach uses a pair of miscible solvents: one in which your compound is soluble (a "good" solvent) and one in which it is insoluble (a "poor" solvent).[7] A common and effective pair for many organic compounds is Hexanes/Ethyl Acetate or Ethanol/Water.[8]
Protocol: Recrystallization using a Mixed Solvent System (e.g., Ethyl Acetate/Hexanes)
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the "good" solvent (Ethyl Acetate) dropwise while heating and stirring until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[7]
-
If any insoluble impurities remain, perform a hot gravity filtration to remove them.[6]
-
Remove the solution from the heat and slowly add the "poor" solvent (Hexanes) dropwise until the solution becomes faintly cloudy (the point of saturation).
-
If it becomes too cloudy, add a drop or two of the "good" solvent (Ethyl Acetate) with heating until the solution becomes clear again.[7]
-
Cover the flask and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[6]
-
Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold "poor" solvent (Hexanes) to remove any residual soluble impurities.[7]
-
Dry the crystals under vacuum.
Q2: My compound "oiled out" during cooling instead of forming crystals. What should I do?
A2: Oiling out occurs when the compound comes out of solution above its melting point or when the solution is too concentrated.
-
Solution: Re-heat the mixture to dissolve the oil. Add a small amount more of the "good" solvent to dilute the solution slightly. Then, allow it to cool more slowly. Scratching the inside of the flask with a glass rod at the solution's surface can sometimes initiate crystallization. Adding a seed crystal of pure product, if available, is also highly effective.[6]
Q3: My percent recovery after recrystallization is very low. How can I improve it?
A3: Low recovery is typically caused by one of two issues:
-
Using too much solvent: If you add too much of the "good" solvent during the initial dissolution step, your solution will not be saturated upon cooling, and much of your product will remain in the mother liquor. Always use the absolute minimum amount of hot solvent.[7]
-
Product has high solubility in the cold solvent: Your compound may still be significantly soluble even in the cold solvent mixture. To mitigate this, ensure you cool the flask in an ice bath for an extended period. You can also try to recover a second crop of crystals by partially evaporating the mother liquor and re-cooling, though this second crop will likely be less pure.
Part 3: Stability and Handling
Q1: Are there any stability concerns with 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline?
A1: Yes. The cyclopropyl amine moiety, while a valuable pharmacophore, can be susceptible to hydrolytic degradation, particularly under high pH conditions.[9] While the tetrahydroquinoxaline core is generally stable, aggressive basic conditions during workup or prolonged exposure to basic modifiers (like TEA) on silica gel at room temperature could potentially lead to minor degradation. It is advisable to perform purifications promptly and remove solvents at moderate temperatures. For long-term storage, it is best to keep the purified solid in a cool, dark, and dry environment.
Q2: What are the likely impurities from the synthesis of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline?
A2: The impurities will depend heavily on the synthetic route. Common syntheses involve the reduction of a quinoxaline precursor or the cyclization of diamine and carbonyl compounds.[1][10][11]
-
From Reduction Routes: The most common impurity would be the unreacted starting material (e.g., 1-cyclopropylquinoxaline). Over-reduction is also a possibility, though less common for this specific scaffold.
-
From Cyclization Routes: Unreacted o-phenylenediamine or cyclopropyl-containing carbonyl precursors could be present. Side products from undesired condensation reactions are also possible.
A thorough analysis by LC-MS, 1H NMR, and 13C NMR is essential to characterize the purity of the final product and identify any residual impurities.
References
-
Biotage. (2023). Is there an easy way to purify organic amines?[Link]
-
University of California, Los Angeles. Recrystallization, filtration and melting point. [Link]
-
Jozić, M., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. National Center for Biotechnology Information (PMC). [Link]
-
SIELC Technologies. Separation of Quinoxaline on Newcrom R1 HPLC column. [Link]
-
Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. PubMed. [Link]
-
Science Forums. (2011). Amine purification. [Link]
-
Lévesque, É., et al. (2022). Trichloroacetic acid fueled practical amine purifications. National Center for Biotechnology Information (PMC). [Link]
-
Ghorbani-Vaghei, R., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Center for Biotechnology Information (PMC). [Link]
-
Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. PubMed. [Link]
-
Reddit. (2022). Amine workup. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Occidental College. Experiment 9 — Recrystallization. [Link]
-
ChemTalk. Lab Procedure: Recrystallization. [Link]
-
LCGC International. (2021). Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. [Link]
-
Pike, R. D., & Dugan, E. C. (2007). 1,2,3,4-Tetrahydroquinoxaline. ResearchGate. [Link]
-
Organic Chemistry Portal. Tetrahydroquinoline synthesis. [Link]
-
Katritzky, A. R., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. National Center for Biotechnology Information (PMC). [Link]
Sources
- 1. Buy 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline | 1224640-13-4 [smolecule.com]
- 2. biotage.com [biotage.com]
- 3. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 4. Analysis of heterocyclic aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. amherst.edu [amherst.edu]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetrahydroquinoline synthesis [organic-chemistry.org]
Technical Support Center: Tetrahydroquinoxaline Synthesis Troubleshooting Guide
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for tetrahydroquinoxaline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these valuable heterocyclic scaffolds. Tetrahydroquinoxalines are core components in numerous pharmacologically active agents, making their efficient and clean synthesis paramount.[1][2][3]
This document moves beyond simple protocols to provide in-depth, field-tested insights into the common challenges and side reactions encountered during synthesis. We will explore the causality behind these issues and offer robust, actionable troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of tetrahydroquinoxalines. Each question is followed by a detailed explanation of the underlying chemistry and a set of solutions.
Q1: My reaction yield is very low, and TLC analysis shows multiple spots, including one that is highly UV-active and less polar than my product. What is happening?
A: This is a classic presentation of over-oxidation, the most common side reaction in tetrahydroquinoxaline synthesis.
Your desired 1,2,3,4-tetrahydroquinoxaline is susceptible to dehydrogenation, leading to the formation of a 1,2-dihydroquinoxaline intermediate and, ultimately, the fully aromatic quinoxaline byproduct.[4][5] The aromatic quinoxaline is typically less polar and more UV-active, matching your observation.
Root Causes & Mechanism:
-
Atmospheric Oxygen: The most frequent culprit. In the presence of metal catalysts (e.g., Pd, Rh, Ir) or even under elevated temperatures, atmospheric oxygen can facilitate aerobic oxidation.[4]
-
Catalyst Choice: Some hydrogenation catalysts or reaction conditions used to form the tetrahydroquinoxaline can also catalyze the reverse reaction (dehydrogenation), especially if the hydrogen source is depleted.
-
Harsh Workup: Acidic conditions during workup in the presence of air can promote aromatization.[4]
Troubleshooting Strategies:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon). This involves degassing your solvents and purging the reaction vessel thoroughly.
-
Temperature Control: Avoid unnecessarily high temperatures. If heating is required, maintain the minimum temperature necessary for the reaction to proceed.
-
Catalyst & Reagent Selection: If synthesizing via reduction of a quinoxaline, ensure a sufficient amount of the reducing agent is present.[6] For syntheses involving oxidative cyclization, carefully control the stoichiometry of the oxidant.[7]
-
Quench Appropriately: After the reaction is complete, cool it to room temperature before exposing it to air during the workup.
Q2: My crude NMR is messy, and mass spectrometry suggests the presence of species with double the mass of my expected product. Could this be dimerization?
A: Yes, the formation of dimers or even oligomers is a known issue, particularly in syntheses that rely on the condensation of o-phenylenediamines and dicarbonyl compounds. [8][9]
Root Causes & Mechanism:
This side reaction arises from intermolecular reactions competing with the desired intramolecular cyclization. Instead of one diamine molecule reacting with one dicarbonyl molecule to form a single heterocyclic ring, two diamine and two dicarbonyl molecules can react to form a larger macrocyclic dimer.
-
Concentration: High reactant concentrations favor intermolecular reactions over intramolecular ones.
-
Reaction Stoichiometry: An imbalance in the stoichiometry of the diamine and dicarbonyl components can leave reactive ends that promote polymerization.
-
Reaction Conditions: Certain catalysts or solvents may inadvertently promote intermolecular coupling.
Troubleshooting Strategies:
-
High-Dilution Conditions: The most effective solution is to perform the reaction at a lower concentration. This can be achieved by simply using a larger volume of solvent or by employing a syringe pump for the slow addition of one reactant to a solution of the other.
-
Strict Stoichiometric Control: Carefully measure your starting materials to ensure a precise 1:1 molar ratio.
-
Optimize Temperature: Lowering the reaction temperature can sometimes favor the thermodynamically preferred intramolecular cyclization product.
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Q3: I am trying a reductive alkylation to install a substituent on one of the nitrogens, but I am getting a complex mixture of N-alkylated and N,N'-dialkylated products. How can I improve selectivity?
A: This is a challenge of controlling the nucleophilicity of the two nitrogen atoms in the tetrahydroquinoxaline core. Once the first nitrogen is alkylated, the second nitrogen can still react, leading to over-alkylation.
Root Causes & Mechanism:
-
Reagent Stoichiometry: Using more than one equivalent of the alkylating agent (e.g., an alkyl halide or an aldehyde in reductive amination) will inevitably lead to dialkylation.[1][10]
-
Base Strength: A strong base can deprotonate both NH groups, increasing the likelihood of a second alkylation.
-
Reaction Time/Temperature: Forcing conditions can drive the reaction toward the thermodynamically stable dialkylated product.[11]
Troubleshooting Strategies:
-
Control Stoichiometry: Use precisely 1.0 equivalent or slightly less (e.g., 0.95 eq) of the alkylating agent.
-
Use a Milder Base: Switch from strong bases like NaH to milder inorganic bases like K₂CO₃ or organic bases like triethylamine (TEA).
-
Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to kinetically favor mono-alkylation.
-
Consider a Protecting Group Strategy: For complete control, protect one of the nitrogens (e.g., as a Boc or Cbz carbamate), perform the alkylation on the unprotected nitrogen, and then deprotect.
Troubleshooting Summary Table
| Observation / Side Product | Probable Cause(s) | Recommended Solution(s) |
| Aromatic Quinoxaline | Air (oxygen) exposure, high temperature, catalyst-mediated dehydrogenation.[4] | Run under inert gas (N₂/Ar), use minimal effective temperature, ensure complete reduction. |
| Dimers / Polymers | High reactant concentration, incorrect stoichiometry.[8][9] | Use high-dilution conditions (slow addition), ensure precise 1:1 molar ratio of reactants. |
| Benzimidazole Derivative | Aldehyde impurity in a 1,2-diketone starting material.[12] | Purify the dicarbonyl starting material (distillation/recrystallization) before use. |
| Over-alkylation | Excess alkylating agent, strong base, prolonged reaction time.[1][11] | Use ≤1.0 eq of alkylating agent, switch to a milder base (K₂CO₃), lower reaction temperature. |
| Product Degradation on Silica | Acidic nature of standard silica gel.[13] | Deactivate silica gel with 1-3% triethylamine in the eluent, or use an alternative stationary phase like alumina.[13][14] |
Experimental Protocols
Protocol 1: General Synthesis of a Tetrahydroquinoxaline via Reductive Cyclization
This protocol is a representative example for the synthesis of 1,2,3,4-tetrahydroquinoxaline from a substituted o-nitroaniline precursor.[15]
-
Step A: N-Alkylation
-
To a solution of 4-fluoro-2-nitroaniline (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add ethyl 2-bromoacetate (1.1 eq) dropwise at room temperature.
-
Stir the mixture at 60 °C for 4 hours or until TLC indicates consumption of the starting aniline.
-
Cool the reaction, pour it into water, and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography if necessary.
-
-
Step B: Reductive Cyclization
-
Dissolve the product from Step A in ethanol or ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C) (5-10 mol% Pd).
-
Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker at ~50 psi).
-
Stir vigorously at room temperature. The nitro group reduction is typically rapid and exothermic, followed by spontaneous intramolecular reductive amination and cyclization.
-
Monitor the reaction by TLC or LC-MS. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude tetrahydroquinoxaline product.
-
Protocol 2: Troubleshooting Purification by Column Chromatography
If your product is showing degradation or poor separation during purification, follow this troubleshooting guide.[13][16][17]
-
Initial TLC Analysis:
-
Develop a TLC method to achieve good separation between your product and impurities. Aim for an Rf value of 0.2-0.4 for the target compound.[14]
-
If streaking is observed, add 1-2% triethylamine or a few drops of acetic acid to the TLC developing solvent to see if it improves the spot shape. This indicates an issue with the acidic/basic nature of your compound on silica.
-
-
Column Preparation (for Acid-Sensitive Compounds):
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Add triethylamine to the slurry to constitute 1-3% of the total solvent volume.
-
Pack the column with this slurry. Equilibrate the column with your starting eluent mixture, also containing 1% triethylamine.[13]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane.
-
Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., DCM, MeOH), add a small amount of silica gel, and concentrate to a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.[13]
-
-
Elution:
-
Begin elution with the solvent system determined by your TLC analysis.
-
If separation is poor, use a shallow gradient (e.g., gradually increasing ethyl acetate in hexane) rather than an isocratic elution.
-
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References
-
Organic Chemistry Portal. (2024). Tetrahydroquinoline synthesis. [Link]
-
Pospelova, T. A., & Chupakhin, O. N. (2019). New opportunities for the synthesis of quinoxaline derivatives. Chimica Techno Acta, 6(1), 12-23. [Link]
-
Lumbierres, M., et al. (2013). Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. Beilstein Journal of Organic Chemistry, 9, 1378–1385. [Link]
-
Babu, S. A., & Singh, M. S. (2020). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 10(35), 20831–20853. [Link]
-
Bunce, R. A., & Nammalwar, B. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 18(10), 12757–12804. [Link]
-
Wang, Y., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. Bioorganic Chemistry, 141, 106869. [Link]
-
Zacharie, B., et al. (2001). A solid-phase traceless synthesis of tetrahydroquinoxalines. Journal of Combinatorial Chemistry, 3(3), 269-274. [Link]
-
Adhikari, P., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437–2442. [Link]
-
Beltrán, J. L., et al. (2005). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe. [Link]
-
Lehmann, F., et al. (2018). Synthesis of a quinoxaline dimer and trimer via Yamamoto coupling. Tetrahedron Letters, 59(36), 3345-3348. [Link]
-
S. F. Vasilevsky, et al. (2018). Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 118(17), 8205-8299. [Link]
-
Zhou, D., et al. (2013). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][12][16]naphthyrin-5(6H)-one. Tetrahedron Letters, 54(1), 59-61. [Link]
-
Mokry, P. B., et al. (2022). Tetrahydroquinolines as inhibitors of radical chain oxidation of organic compounds: kinetics and mechanism of action. Kinetics and Catalysis, 63(4), 433-441. [Link]
-
Organic Chemistry Portal. (2024). Synthesis of tetrahydroquinoxalines. [Link]
-
Lee, S. H., et al. (2005). Synthesis of phenylquinoxaline oligomers containing pendant electron-donating and electron-withdrawing groups. Journal of Polymer Science Part A: Polymer Chemistry, 43(24), 6465-6479. [Link]
-
Xu, A., et al. (2023). Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation. Chemical Science, 14(28), 7625–7632. [Link]
-
Xu, A., et al. (2023). Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation. Chemical Science, 14, 7625-7632. [Link]
-
Wang, D.-C., et al. (2021). Enantiodivergent Synthesis of Chiral Tetrahydroquinoline Derivatives via Ir-Catalyzed Asymmetric Hydrogenation: Solvent-Dependent Enantioselective Control and Mechanistic Investigations. ACS Catalysis, 11(12), 7114–7127. [Link]
-
Wang, Y., et al. (2023). Enantiodivergent Synthesis of Chiral Tetrahydroquinoxaline Derivatives via Ruthenium-Catalyzed Asymmetric Hydrogenation. Chemistry – An Asian Journal. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. datapdf.com [datapdf.com]
- 3. Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Tetrahydroquinoxaline synthesis [organic-chemistry.org]
- 7. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Purification & Characterization | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimization of Reaction Conditions for Cyclopropyl Group Incorporation
Welcome to the Technical Support Center for the optimization of cyclopropyl group incorporation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the complexities of cyclopropanation reactions. The cyclopropyl motif is a valuable structural component in medicinal chemistry, known for imparting unique conformational constraints and improving metabolic stability in drug candidates. However, the synthesis of this strained three-membered ring can present numerous challenges. This center is structured to address these challenges directly, providing not only solutions but also the underlying chemical principles to empower your research.
Troubleshooting Guide
This section is formatted to address specific issues you may encounter during your experiments, providing a systematic approach to problem-solving.
Issue 1: Low or No Conversion in Simmons-Smith Cyclopropanation
Q: My Simmons-Smith reaction is showing low to no conversion. What are the potential causes and how can I troubleshoot it?
A: Low conversion in a Simmons-Smith reaction is a common issue that can often be traced back to the activity of the zinc reagent or the reaction conditions. Here’s a systematic guide to troubleshooting:
-
Inadequate Activation of Zinc: The formation of the active organozinc carbenoid is critically dependent on the quality of the zinc-copper couple. Incomplete activation will lead to poor or no reaction.
-
Solution: Ensure your zinc dust is freshly activated. A common procedure involves washing the zinc dust with dilute HCl to remove the passivating oxide layer, followed by washes with water, ethanol, and ether, and then drying under vacuum. Alternatively, consider using the Furukawa modification, which utilizes diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), often leading to a faster and more reproducible reaction.[1]
-
-
Reagent and Solvent Quality: The purity of your reagents and the choice of solvent are paramount.
-
Solution: Use freshly distilled diiodomethane (CH₂I₂) and ensure your solvent is anhydrous. The Simmons-Smith reaction is sensitive to the basicity of the solvent; the rate decreases as solvent basicity increases.[2] Non-coordinating, polar aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally preferred as they are unreactive towards the zinc reagent and can stabilize the substrates.[2]
-
-
Reaction Temperature: While the reaction is often initiated at 0 °C, the optimal temperature can be substrate-dependent.
-
Solution: For sluggish reactions, a modest increase in temperature may be beneficial. However, be cautious, as higher temperatures can sometimes lead to side reactions.[3] Conversely, for highly reactive substrates, maintaining a lower temperature throughout the addition of reagents can help control exothermicity and improve selectivity.
-
-
Steric Hindrance: The Simmons-Smith reaction is sensitive to steric congestion around the double bond.
-
Solution: For sterically hindered alkenes, longer reaction times or the use of a more reactive carbenoid precursor, such as diethylzinc, may be necessary.
-
Issue 2: Low Yield in Transition Metal-Catalyzed Cyclopropanation
Q: My rhodium-catalyzed cyclopropanation with ethyl diazoacetate (EDA) is resulting in a low yield. What are the key parameters to check?
A: Low yields in rhodium-catalyzed cyclopropanations are often related to the stability of the diazo compound and the catalyst's activity.
-
Slow Addition of Diazo Compound: Ethyl diazoacetate (EDA) can undergo dimerization and other side reactions if its concentration in the reaction mixture becomes too high.
-
Solution: The most critical factor for success is the slow addition of the EDA solution using a syringe pump over several hours. This maintains a low, steady concentration of the diazo compound, favoring the desired cyclopropanation pathway.
-
-
Choice of Catalyst: While dirhodium(II) tetraacetate (Rh₂(OAc)₄) is a workhorse for these reactions, its performance can be substrate-dependent.
-
Solution: Consider screening other rhodium(II) catalysts with different carboxylate or carboxamidate ligands. Catalysts with bulkier ligands can sometimes offer improved selectivity and yield.
-
-
Purity of Ethyl Diazoacetate: Acidic impurities can lead to the decomposition of EDA.
-
Solution: Ensure your EDA is purified, for instance, by distillation under reduced pressure, and stored over a drying agent.
-
-
Catalyst Deactivation: The catalyst can be deactivated by impurities in the substrate or solvent.
-
Solution: Ensure all starting materials and the solvent are pure and dry. If catalyst deactivation is suspected, a higher catalyst loading might be necessary, although this should be a last resort.
-
Issue 3: Poor Diastereoselectivity or Enantioselectivity
Q: I am observing poor stereoselectivity in my cyclopropanation reaction. How can I improve it?
A: Achieving high stereoselectivity is a common goal and challenge. The strategies depend on whether you are aiming for diastereocontrol or enantiocontrol.
-
Diastereoselectivity:
-
Temperature: Generally, lower reaction temperatures lead to higher diastereoselectivity.[3] This is because the transition state leading to the major diastereomer is lower in energy, and at lower temperatures, there is less thermal energy to overcome the activation barrier to the minor diastereomer.
-
Directing Groups: The presence of a hydroxyl group or other coordinating functionality on the substrate can direct the cyclopropanation to one face of the alkene, leading to high diastereoselectivity.[4]
-
Bulky Reagents: The steric bulk of the cyclopropanating agent or the catalyst ligands can influence the facial selectivity of the reaction.
-
-
Enantioselectivity (for asymmetric reactions):
-
Chiral Ligand: The choice of the chiral ligand is the most critical factor. The ligand creates a chiral environment around the metal center, which differentiates between the two faces of the prochiral alkene. It may be necessary to screen a library of ligands to find the optimal one for your specific substrate.
-
Metal Catalyst: The metal center (e.g., Cu, Rh, Ru, Co) influences the geometry and reactivity of the active catalyst, which in turn affects the enantioselectivity.
-
Solvent Effects: The polarity of the solvent can have a significant impact on enantiomeric excess (ee). In many cases, non-polar solvents give higher enantioselectivity.
-
Frequently Asked Questions (FAQs)
Q1: What is the "Furukawa modification" of the Simmons-Smith reaction, and when should I use it?
A1: The Furukawa modification refers to the use of diethylzinc (Et₂Zn) in place of the zinc-copper couple to generate the active carbenoid from diiodomethane.[1] It is often preferred because Et₂Zn is a well-defined, soluble reagent, leading to more reproducible and often faster reactions. It is particularly useful for less reactive or sterically hindered alkenes.
Q2: My cyclopropanated product seems to be unstable during workup and purification. What precautions should I take?
A2: The strained cyclopropane ring can be susceptible to ring-opening under acidic or basic conditions, especially if there are activating groups present.
-
Mild Workup: Quench the reaction with a neutral or weakly acidic solution, such as saturated aqueous ammonium chloride. Avoid strong acids or bases.
-
Purification: When performing column chromatography, consider deactivating the silica gel by pre-treating it with a small amount of a non-polar solvent containing ~1% triethylamine to neutralize acidic sites. Alternatively, using a less acidic stationary phase like alumina might be beneficial.
Q3: How can I scale up my cyclopropanation reaction?
A3: Scaling up cyclopropanation reactions requires careful consideration of heat transfer and reagent addition. Many cyclopropanation reactions are exothermic.
-
Controlled Addition: For larger scale reactions, ensure that reagents, especially energetic ones like diethylzinc or diazo compounds, are added slowly and with efficient stirring to dissipate heat.
-
Temperature Monitoring: Use a temperature probe to monitor the internal reaction temperature and have a cooling bath ready to manage any exotherms.
-
Solvent Volume: Ensure a sufficient volume of solvent to maintain a stirrable mixture and to help manage heat transfer.
Q4: Are there greener alternatives to traditional cyclopropanation reagents like diiodomethane and diazo compounds?
A4: Yes, the field is actively developing more sustainable methods. For instance, the use of dibromomethane, which is cheaper and less toxic than diiodomethane, has been explored.[4] Flow chemistry approaches are also being developed for the safe in-situ generation and use of hazardous reagents like diazomethane. Additionally, catalytic methods using iron, a more abundant and less toxic metal, are emerging as promising alternatives.
Experimental Protocols
Protocol 1: Simmons-Smith Cyclopropanation (Furukawa Modification)
This protocol describes a general procedure for the cyclopropanation of an alkene using diethylzinc and diiodomethane.
Materials:
-
Alkene (1.0 eq)
-
Diethylzinc (1.0 M solution in hexanes, 2.2 eq)
-
Diiodomethane (2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the alkene (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution (2.2 eq) via the dropping funnel over 15 minutes.
-
To this solution, add diiodomethane (2.0 eq) dropwise via syringe over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, careful addition of saturated aqueous NH₄Cl.
-
Separate the layers and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Rhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate
This protocol provides a general method for the cyclopropanation of an alkene using a rhodium(II) catalyst and ethyl diazoacetate.
Materials:
-
Alkene (5.0 eq)
-
Dirhodium(II) tetraacetate (Rh₂(OAc)₄, 0.1-1 mol%)
-
Ethyl diazoacetate (EDA, 1.0 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the alkene (5.0 eq), Rh₂(OAc)₄ (0.1-1 mol%), and anhydrous DCM.
-
Prepare a solution of ethyl diazoacetate (1.0 eq) in anhydrous DCM.
-
Using a syringe pump, add the EDA solution to the reaction mixture over 4-8 hours at room temperature.
-
After the addition is complete, stir the reaction for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropane.
Data Summary Tables
Table 1: Effect of Solvent on a Representative Simmons-Smith Reaction
| Solvent | Dielectric Constant (ε) | Yield (%) |
| Diethyl ether | 4.3 | 85 |
| Dichloromethane | 9.1 | 92 |
| 1,2-Dichloroethane | 10.4 | 90 |
| Tetrahydrofuran | 7.6 | 75 |
| Toluene | 2.4 | 60 |
Data is illustrative and will vary based on the specific substrate. As the data suggests, polar aprotic and non-coordinating solvents generally provide higher yields in Simmons-Smith reactions.[2]
Table 2: Influence of Catalyst on the Enantioselective Cyclopropanation of Styrene with Ethyl Diazoacetate
| Catalyst | Ligand Type | Yield (%) | ee (%) |
| Cu(I)OTf | Bis(oxazoline) | 90 | 95 (trans) |
| Rh₂(OAc)₄ | Chiral Carboxamidate | 85 | 92 (trans) |
| Ru(II)Cl₂(p-cymene) | Chiral Salen | 78 | 88 (cis) |
| Co(II)-porphyrin | Chiral Porphyrin | 82 | 90 (trans) |
Data is representative of typical results and highlights the importance of catalyst and ligand selection in achieving high enantioselectivity.
Visual Workflow and Logic Diagrams
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion in Simmons-Smith cyclopropanation.
Key Factors in Asymmetric Cyclopropanation
Caption: Core pillars influencing the success of enantioselective cyclopropanation.
References
-
Furukawa, J., Kawabata, N., & Nishimura, J. (1966). A novel route to cyclopropanes from olefins. Tetrahedron Letters, 7(28), 3353-3354. [Link]
-
Simmons–Smith reaction. In Wikipedia. [Link]
-
Singh, V. K., & Shaikh, F. D. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(21), 7248. [Link]
-
Doyle, M. P. (1986). Catalytic methods for metal carbene transformations. Chemical Reviews, 86(5), 919-939. [Link]
-
Krumper, J. R., Gerisch, M., Suh, J. M., Bergman, R. G., & Tilley, T. D. (2003). Monomeric rhodium(II) catalysts for the preparation of aziridines and enantioselective formation of cyclopropanes from ethyl diazoacetate at room temperature. The Journal of Organic Chemistry, 68(25), 9705-9710. [Link]
Sources
Technical Support Center: Synthesis of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline. This document is designed for researchers and drug development professionals, providing in-depth insights, alternative synthetic strategies, and robust troubleshooting advice. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern success in the lab.
The 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline scaffold is a valuable building block in medicinal chemistry, but its synthesis can present unique challenges, primarily related to the introduction and stability of the N-cyclopropyl group.[1] This guide offers several field-proven synthetic routes, addresses common experimental pitfalls, and provides a framework for rational troubleshooting.
Section 1: Core Synthetic Strategies
We will explore three primary, validated routes for the synthesis of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline. Each strategy offers distinct advantages and is suited for different starting materials and scalability requirements.
Route A: Reductive Cyclization of an N-Cyclopropyl Nitroaniline Precursor
This is a robust and often high-yielding approach that involves the initial synthesis of a substituted o-nitroaniline, followed by reduction of the nitro group and spontaneous or catalyzed intramolecular cyclization.
Conceptual Workflow:
Caption: Workflow for Route A: Reductive Cyclization.
Detailed Protocol (Route A):
-
Synthesis of N-Cyclopropyl-2-nitroaniline:
-
To a solution of 2-fluoro-1-nitrobenzene (1.0 eq) in DMSO, add cyclopropylamine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the mixture to 80-100 °C and monitor by TLC until the starting material is consumed.
-
Perform an aqueous workup and purify by column chromatography to yield the N-arylated product. Rationale: This is a classical nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group activates the ring towards nucleophilic attack, and fluoride is an excellent leaving group.
-
-
Alkylation with 1,2-Dibromoethane:
-
In an inert atmosphere, dissolve N-cyclopropyl-2-nitroaniline (1.0 eq) in anhydrous THF.
-
Cool to 0 °C and add sodium hydride (1.1 eq) portion-wise. Stir for 30 minutes.
-
Add 1,2-dibromoethane (1.5 eq) and allow the reaction to warm to room temperature, stirring overnight.
-
Quench carefully with water, extract the product, and purify. Rationale: The secondary amine is deprotonated by a strong base to form a more nucleophilic amide anion, which then displaces one of the bromines in an SN2 reaction.
-
-
Reductive Cyclization:
-
Dissolve the product from the previous step in ethanol or ethyl acetate.
-
Add 10% Palladium on carbon (5-10 mol%).
-
Hydrogenate the mixture using a balloon or Parr apparatus until TLC indicates the disappearance of the starting material.
-
Filter the catalyst through Celite and concentrate the filtrate. The resulting aniline will spontaneously cyclize intramolecularly to displace the remaining bromide, yielding the target compound. Purification is typically done via column chromatography.[2] Rationale: Catalytic hydrogenation simultaneously reduces the nitro group to an amine and facilitates the intramolecular cyclization.
-
Route B: Buchwald-Hartwig Amination Approach
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[3][4] This route offers excellent functional group tolerance and is often more efficient than classical methods, though it requires careful control of reaction conditions.
Conceptual Workflow:
Caption: Workflow for Route B: Buchwald-Hartwig Amination.
Detailed Protocol (Route B):
This protocol assumes the availability of N-(2-aminoethyl)cyclopropylamine. An alternative is a sequential coupling.
-
Assemble the Reaction:
-
In a glovebox or under a strict inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos or BrettPhos, 4-5 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 2.2 eq).[5]
-
Add 1,2-dibromobenzene (1.0 eq) and N-(2-aminoethyl)cyclopropylamine (1.1 eq).
-
Add anhydrous, degassed toluene or dioxane as the solvent.
-
-
Reaction and Workup:
-
Seal the vessel and heat to 80-110 °C. Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction, dilute with a solvent like ethyl acetate, and filter to remove inorganic salts.
-
Perform an aqueous workup. The crude product can be purified by silica gel chromatography. Rationale: The palladium catalyst undergoes oxidative addition into the aryl-bromide bond, followed by coordination of the amine, deprotonation by the base, and reductive elimination to form the C-N bond. This cycle repeats for the second C-N bond formation, leading to the cyclized product.[3]
-
Route C: Reduction of a Quinoxaline-2,3-dione Precursor
This method involves the synthesis of a dicarbonyl precursor, which is then reduced to the tetrahydroquinoxaline. This can be a highly effective route if the precursor is readily accessible.
Conceptual Workflow:
Caption: Workflow for Route C: Reduction of Dione Precursor.
Detailed Protocol (Route C):
-
Synthesis of the Quinoxaline-2,3-dione:
-
Synthesize N-cyclopropyl-1,2-phenylenediamine via methods analogous to Route A (e.g., SNAr of cyclopropylamine with 2-fluoro-1-nitrobenzene followed by reduction).
-
Reflux the diamine (1.0 eq) with oxalic acid (1.0 eq) in aqueous HCl (e.g., 2M) for several hours.
-
The product will precipitate upon cooling. Collect the solid by filtration, wash with water, and dry. Rationale: This is a classical condensation reaction to form the quinoxaline core structure.[6][7]
-
-
Reduction of the Dione:
-
Suspend the quinoxaline-2,3-dione (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Slowly add Borane-tetrahydrofuran complex (1M solution in THF, ~3-4 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C for 4-6 hours.[1]
-
Monitor by TLC. Upon completion, cool the reaction and quench very carefully by the dropwise addition of methanol, followed by aqueous HCl.
-
Basify the aqueous layer and extract the product. Purify by column chromatography. Rationale: Borane is a powerful reducing agent capable of reducing the amide carbonyls to methylenes. The Lewis acidic nature of boron coordinates to the carbonyl oxygen, facilitating hydride delivery.
-
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline.
Troubleshooting Decision Tree:
Caption: Troubleshooting Decision Tree for Common Issues.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination (Route B) is giving very low yields. What are the most critical parameters to check?
A1: The Buchwald-Hartwig reaction is highly sensitive to several factors:
-
Inert Atmosphere: Palladium(0) catalysts are extremely sensitive to oxygen. Ensure your solvent is thoroughly degassed and the reaction is run under a positive pressure of argon or nitrogen.
-
Ligand Choice: The ligand is crucial. For coupling with a secondary amine precursor, bulky, electron-rich phosphine ligands like BrettPhos or Xantphos are often required to promote reductive elimination.
-
Base: The choice and quality of the base are paramount. Sodium tert-butoxide is common, but it is hygroscopic. Use freshly opened base from a reputable supplier. Other bases like LHMDS or K₃PO₄ can sometimes be effective.
-
Solvent Purity: Use anhydrous, high-purity solvents. Water can hydrolyze the base and poison the catalyst.
Q2: I am observing the loss of the cyclopropyl group. How can I prevent this side reaction?
A2: The cyclopropyl group can be sensitive to strong acids and some transition metals, which can catalyze ring-opening.
-
Avoid Strong Acids: When performing aqueous workups, avoid prolonged exposure to strong acids, especially at elevated temperatures.
-
Catalyst Choice: While palladium is generally well-tolerated, certain Lewis acidic conditions or other transition metal impurities could promote decomposition.
-
Thermal Stability: Avoid excessively high reaction temperatures (>120 °C) for extended periods, as this can also lead to degradation pathways.
Q3: The final reduction of the dione in Route C is not going to completion. What can I do?
A3: Incomplete reduction is a common issue.
-
Reagent Equivalents: Ensure you are using a sufficient excess of the borane-THF complex. The stoichiometry requires 2 equivalents of hydride for each carbonyl, plus extra to account for any reactive functional groups or ambient moisture. Start with at least 3-4 equivalents of the borane complex.
-
Reagent Quality: Borane-THF can degrade over time. Use a relatively fresh bottle or titrate it to determine its exact molarity.
-
Alternative Reductants: If borane fails, a stronger reducing agent like lithium aluminum hydride (LAH) can be attempted, but this may require more rigorous workup procedures and may have different selectivity.
Q4: Purification of the final product is difficult due to its basicity and potential for streaking on silica gel columns. Any tips?
A4: The basic nitrogen atoms in the tetrahydroquinoxaline ring can interact strongly with the acidic silica gel.
-
Deactivate the Silica: Pre-treat your silica gel by slurrying it in the eluent containing a small amount of triethylamine (~0.5-1%). This neutralizes the acidic sites and significantly improves chromatography.
-
Alternative Solvents: Instead of standard hexane/ethyl acetate, consider using a dichloromethane/methanol gradient, which can be more effective for polar amines.
-
Acid-Base Extraction: As a preliminary purification step, you can dissolve the crude material in an organic solvent (e.g., ethyl acetate), wash with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous layer, wash the organic layer to remove neutral impurities, and then basify the aqueous layer (e.g., with NaOH) and re-extract your product back into an organic solvent.
Section 3: Comparative Analysis of Synthetic Routes
| Parameter | Route A: Reductive Cyclization | Route B: Buchwald-Hartwig | Route C: Dione Reduction |
| Overall Yield | Moderate to Good | Potentially High | Good |
| Scalability | Good | Moderate (cost of catalyst) | Good |
| Reagent Cost | Low to Moderate | High (Pd catalyst & ligand) | Moderate (Borane) |
| Robustness | High | Moderate (sensitive to air/water) | High |
| Key Challenge | Multi-step precursor synthesis | Strict inert conditions required | Handling of pyrophoric borane |
References
- Recent Advances in the Synthesis of Quinoxalines. A Mini Review - mtieat. (2023).
- Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. (2017). Bentham Science.
- Synthesis and biological activity of quinoxaline derivatives. (n.d.).
- Synthesis of Novel Quinoxaline-Based Compounds: Applications and Protocols for Drug Discovery. Benchchem.
- Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (2023). Bentham Science.
- 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline. Smolecule.
- Buchwald–Hartwig amination of the linear hydroaminoalkylation products. ResearchGate.
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
- Direct Synthesis of Tetrahydroquinolines. (2019). ChemistryViews.
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
- Synthesis of tetrahydroquinoxalines. Organic Chemistry Portal.
- A solid-phase traceless synthesis of tetrahydroquinoxalines. ResearchGate.
-
Gildner, P. G., DeAngelis, A., & Colacot, T. J. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. Organic letters, 18(6), 1362–1365. Available at: [Link]
Sources
- 1. Buy 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline | 1224640-13-4 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Palladium-Catalyzed N-Arylation of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mtieat.org [mtieat.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Regioselectivity in C-H Functionalization of Tetrahydroquinolines
Welcome to the technical support center for C-H functionalization of tetrahydroquinolines (THQs). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with regioselectivity in their reactions. Here, we address common issues in a question-and-answer format, providing in-depth explanations and actionable protocols to enhance the precision of your synthetic methods.
Frequently Asked Questions (FAQs)
Q1: I'm observing a mixture of isomers (e.g., C5, C7, C8) in my C-H functionalization of an N-substituted tetrahydroquinoline. What are the primary factors controlling regioselectivity?
The regioselectivity in C-H functionalization of tetrahydroquinolines is a result of a delicate interplay between several factors. The most critical of these are:
-
The Directing Group: The nature of the substituent on the nitrogen atom is often the most powerful tool for controlling regioselectivity. It positions the metal catalyst in proximity to a specific C-H bond.
-
The Catalyst and Ligands: The choice of metal catalyst (e.g., Palladium, Rhodium, Ruthenium) and the steric and electronic properties of its ligands can significantly influence which C-H bond is activated.[1][2][3]
-
Solvent Effects: The polarity and coordinating ability of the solvent can alter the reaction pathway and stabilize certain transition states over others, thereby affecting the regiochemical outcome.[4][5][6][7]
-
Substrate Sterics and Electronics: Pre-existing substituents on the tetrahydroquinoline scaffold can sterically hinder or electronically bias certain positions, influencing the catalyst's approach.
-
Reaction Conditions: Temperature and the presence of additives can also play a crucial role in determining the kinetic versus thermodynamic product distribution.[3]
Troubleshooting Guides
Issue 1: My directing group is not providing the expected regioselectivity.
Q2: I'm using a common directing group (e.g., an acetyl or picolinamide group) but still see poor regioselectivity. Why might this be happening and what can I do?
This is a common challenge. While directing groups are foundational, their effectiveness can be compromised by several factors.
Causality and Explanation:
The directing group functions by forming a stable cyclometalated intermediate with the transition metal catalyst. The size and geometry of this metallacycle are what favor the activation of a particular C-H bond. For instance, many directing groups favor the formation of a 5- or 6-membered metallacycle, leading to ortho-functionalization.[8][9] If you are observing poor regioselectivity, it could be that:
-
Multiple Low-Energy Metallacycles are Forming: The energy difference between competing metallacycle intermediates (e.g., leading to C5 vs. C7 functionalization) might be small under your current conditions.
-
Weak Coordination: The directing group may not be coordinating effectively with the metal center, leading to non-directed or background reactions.[3]
-
Steric Hindrance: Substituents on the tetrahydroquinoline or the directing group itself may disfavor the formation of the desired metallacycle.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor directing group performance.
Experimental Protocol: Screening of N-Acyl Directing Groups
-
Synthesis of Substrates: Prepare a small library of N-functionalized tetrahydroquinolines with varying acyl groups (e.g., acetyl, pivaloyl, benzoyl).
-
Standard Reaction Setup: In parallel reaction vials, combine your tetrahydroquinoline substrate (1.0 equiv.), the coupling partner (1.5 equiv.), Pd(OAc)₂ (5 mol%), and an appropriate oxidant/additive (e.g., Ag₂CO₃, 2.0 equiv.) in a chosen solvent.
-
Execution: Stir the reactions at a set temperature (e.g., 100 °C) for 24 hours.
-
Analysis: After completion, quench the reactions, extract the products, and analyze the crude reaction mixture by ¹H NMR or GC-MS to determine the ratio of regioisomers.
-
Evaluation: Compare the regioselectivity across the different directing groups to identify the optimal choice for your substrate.
Issue 2: The choice of catalyst and ligand is not effective.
Q3: I've optimized my directing group, but the regioselectivity is still not satisfactory. How do I approach catalyst and ligand selection?
The catalyst and its associated ligands are pivotal in tuning the reactivity and selectivity of the C-H activation step.[1][10]
Causality and Explanation:
Ligands can influence regioselectivity through several mechanisms:
-
Steric Effects: Bulky ligands can block access to certain C-H bonds, thereby directing the catalyst to less hindered positions.[3]
-
Electronic Effects: Ligands modify the electron density at the metal center. Electron-donating ligands can increase the catalyst's reactivity, while electron-withdrawing ligands can make it more selective.
-
Bite Angle: For bidentate ligands, the bite angle can influence the geometry of the catalytic complex and, consequently, the regioselectivity.
The choice of metal is also critical. For instance, Rh(III) catalysts are often effective for C-H functionalization and may offer different selectivity profiles compared to Palladium catalysts.[11][12]
Data Presentation: Ligand Effects on Regioselectivity
| Ligand Type | Example Ligands | Typical Effect on Regioselectivity | Rationale |
| Monodentate Phosphines | PPh₃, PCy₃, XPhos | Can enhance selectivity through steric hindrance. | Bulky ligands can disfavor C-H activation at sterically congested sites. |
| Bidentate Phosphines | dppf, BINAP | Can provide a more rigid coordination environment. | The defined bite angle can lock the catalyst into a specific geometry. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that can increase catalyst activity. | May alter the rate-determining step of the catalytic cycle. |
| Pyridyl-based Ligands | 2,2'-bipyridine | Can stabilize the catalyst and influence the reaction pathway. | Often used in Ru-catalyzed reactions.[13] |
Experimental Protocol: Ligand Screening
-
Setup: In a glovebox, prepare an array of reaction vials. To each vial, add the catalyst precursor (e.g., Pd(OAc)₂, 5 mol%) and a specific ligand (10-20 mol%).
-
Reagent Addition: Add your optimized N-directed tetrahydroquinoline (1.0 equiv.), the coupling partner (1.5 equiv.), and any necessary additives/base in your chosen solvent.
-
Reaction: Seal the vials and run the reactions under identical conditions (temperature, time).
-
Analysis: Determine the regiomeric ratio for each reaction using ¹H NMR or GC-MS analysis of the crude product.
-
Optimization: The ligand that provides the highest ratio of the desired regioisomer can be selected for further optimization of reaction conditions.
Issue 3: Solvent choice is negatively impacting the reaction.
Q4: Can the solvent really have such a dramatic effect on regioselectivity, and how do I choose the right one?
Yes, the solvent is not merely a medium for the reaction but an active participant that can significantly influence the regiochemical outcome.[4][5][6]
Causality and Explanation:
Solvents can affect regioselectivity through:
-
Solvation Effects: Polar solvents can stabilize charged intermediates or transition states, potentially favoring one reaction pathway over another.[6] For example, a more polar solvent might favor a heteroatom-directed C-H activation process that proceeds through charged intermediates.
-
Coordination: Coordinating solvents (e.g., DMF, DMAc) can interact with the metal center, modifying its electronic properties and reactivity.[5]
-
Non-Polar Solvents: In less polar solvents, non-directed C-H activation pathways may become more competitive.[4][6]
Caption: The role of solvent polarity in directing C-H activation pathways.
Experimental Protocol: Solvent Screening
-
Selection: Choose a range of solvents with varying polarities and coordinating abilities (e.g., Dioxane, Toluene, DMF, DMAc, Acetonitrile).
-
Parallel Reactions: Set up identical reactions in each solvent, keeping all other parameters (substrate, catalyst, ligand, temperature) constant.
-
Execution and Analysis: Run the reactions to completion and analyze the regiomeric ratio in the crude product by ¹H NMR or GC-MS.
-
Consider Additives: In some cases, additives like pivalic acid (PivOH) can significantly influence the reaction outcome and should be considered as part of the optimization process.[3]
By systematically addressing these key areas—directing group, catalyst/ligand system, and solvent—you can effectively troubleshoot and optimize the regioselectivity of your C-H functionalization reactions involving tetrahydroquinolines.
References
-
Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry: A Carpenter's Approach. PubMed Central.[Link]
-
Experimental and DFT Studies Explain Solvent Control of C–H Activation and Product Selectivity in the Rh(III)-Catalyzed Formation of Neutral and Cationic Heterocycles. Journal of the American Chemical Society.[Link]
-
GREENER SOLVENTS IN C-H ACTIVATION: ADVANCING SUSTAINABLE TRANSFORMATIONS. IIP Series.[Link]
-
A Four-Component Cascade C-H Functionalization/Cyclization/Nucleophilic Substitution Reaction To Construct α-Functionalized Tetrahydroquinolines by the Strategy of in Situ Directing Group Formation. PubMed.[Link]
-
A Four-Component Cascade C–H Functionalization/Cyclization/Nucleophilic Substitution Reaction To Construct α-Functionalized Tetrahydroquinolines by the Strategy of in Situ Directing Group Formation. Organic Letters.[Link]
-
Experimental and DFT studies explain solvent control of C-H activation and product selectivity in the Rh(III). University of York Research Repository.[Link]
-
Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. ChemRxiv.[Link]
-
A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. University of Antwerp.[Link]
-
Effect of the ligands on reactivity and regioselectivity. ResearchGate.[Link]
-
Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC - NIH.[Link]
-
Heterocycle Formation via Palladium-Catalyzed C–H Functionalization. PMC - NIH.[Link]
-
Assembly of Tetrahydroquinolines and 2-Benzazepines by Pd-Catalyzed Cycloadditions Involving the Activation of C(sp3)–H Bonds. Organic Letters.[Link]
-
How Solvent Affects C–H Activation and Hydrogen Production Pathways in Homogeneous Ru-Catalyzed Methanol Dehydrogenation Reactions. ACS Catalysis.[Link]
-
Ligand and counteranion enabled regiodivergent C–H bond functionalization of naphthols with α-aryl-α-diazoesters. PMC - NIH.[Link]
-
C H Activation of Indolines, Tetrahydroquinolines, and Tetrahydroisoquinolines. ResearchGate.[Link]
-
Mechanistic origin of ligand-controlled regioselectivity in Pd-catalyzed C-H activation/arylation of thiophenes. Semantic Scholar.[Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. iipseries.org [iipseries.org]
- 6. pure.hw.ac.uk [pure.hw.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterocycle Formation via Palladium-Catalyzed C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic origin of ligand-controlled regioselectivity in Pd-catalyzed C-H activation/arylation of thiophenes. | Semantic Scholar [semanticscholar.org]
- 11. A Four-Component Cascade C-H Functionalization/Cyclization/Nucleophilic Substitution Reaction To Construct α-Functionalized Tetrahydroquinolines by the Strategy of in Situ Directing Group Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Overcome Poor Solubility of Quinoxaline Derivatives
Welcome to the technical support center for handling quinoxaline derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who encounter solubility challenges with this important class of heterocyclic compounds. Quinoxaline derivatives are widely investigated for their therapeutic potential, including anticancer and antimicrobial activities, but their aromatic and often lipophilic nature frequently leads to poor aqueous solubility, posing a significant hurdle for in vitro assays and in vivo studies.[1][2][3]
This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to help you diagnose and overcome these solubility issues effectively.
Frequently Asked Questions (FAQs)
Q1: Why are my quinoxaline derivatives consistently showing poor solubility in aqueous buffers?
A: The quinoxaline core is an aromatic heterocyclic structure composed of a fused benzene and pyrazine ring.[4] This inherent aromaticity and planarity contribute to high crystal lattice energy and hydrophobicity, leading to poor aqueous solubility.[1] Furthermore, medicinal chemistry efforts to enhance potency often involve adding lipophilic substituents, which can further decrease water solubility.[5] Many new chemical entities, including quinoxalines, are poorly soluble, which can impede testing and reduce bioavailability.[5][6]
Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous assay buffer. What are the immediate troubleshooting steps?
A: This is a classic sign that your compound's final concentration exceeds its kinetic solubility in the assay medium. Immediate steps include:
-
Visual Inspection: Ensure your stock solution in DMSO is fully dissolved before any dilution.
-
Lower Final Concentration: Test a lower final concentration of your compound in the assay to see if precipitation is avoided.
-
Optimize Dilution: Instead of a single large dilution, try a stepwise serial dilution with vigorous mixing (vortexing) at each step.[1]
-
Check Solvent Tolerance: Ensure the final concentration of your organic co-solvent (e.g., DMSO) is within the limits tolerated by your assay system, typically below 1%, and often as low as 0.1%.[1]
Q3: What is the very first and most common strategy I should try to improve the solubility of a new quinoxaline derivative?
A: The use of co-solvents is the most straightforward and widely adopted initial approach.[5] This involves preparing a high-concentration stock solution in a water-miscible organic solvent (like DMSO) and then diluting it into your aqueous medium.[7][8] This method is fast and suitable for early-stage in vitro screening. However, be mindful of potential precipitation upon dilution.[7]
Q4: Can I modify the chemical structure of my quinoxaline derivative to improve its solubility?
A: Yes, this is a key strategy during the drug discovery phase. Introducing polar or ionizable functional groups, such as amino groups, can significantly enhance aqueous solubility.[9][10] For example, converting a halogenated quinoxaline to an amino derivative can introduce a salt-forming group, which increases bioavailability.[9]
Troubleshooting Workflow for Poorly Soluble Quinoxaline Derivatives
Before diving into specific techniques, it's helpful to have a logical workflow. The following diagram outlines a systematic approach to addressing solubility challenges.
Caption: A decision workflow for addressing quinoxaline solubility issues.
Troubleshooting Guide 1: Formulation-Based Strategies
These strategies modify the formulation to enhance the apparent solubility of the compound without altering its chemical structure.
Issue 1: My compound needs a simple and rapid solubilization method for high-throughput screening.
Solution: Co-solvency
Causality: Co-solvents are water-miscible organic solvents that increase the solubility of nonpolar drugs by reducing the overall polarity of the solvent system.[7] They work by disrupting the hydrogen-bonding network of water, which reduces its tendency to "squeeze out" hydrophobic solutes.[11]
Commonly Used Co-solvents:
| Co-solvent | Typical Max. Concentration (in vitro) | Notes |
| Dimethyl Sulfoxide (DMSO) | < 1% (often < 0.5%) | Powerful solvent, but can be toxic to cells at higher concentrations.[1] |
| Ethanol | < 1% | Good solubilizer, but volatility can be an issue. |
| Polyethylene Glycol 400 (PEG 400) | 1-5% | Low toxicity, commonly used in formulations.[11] |
| Propylene Glycol (PG) | 1-5% | Good safety profile, often used in combination with other solvents.[7][11] |
Experimental Protocol: Co-solvent Screening
Objective: To determine the most effective co-solvent for solubilizing the quinoxaline derivative in an aqueous buffer.
Materials:
-
Quinoxaline derivative
-
DMSO, Ethanol, PEG 400, Propylene Glycol
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
96-well microplate (UV-transparent)
-
Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance
Procedure:
-
Prepare Stock Solutions: Dissolve the compound in each co-solvent (DMSO, Ethanol, etc.) to create high-concentration stock solutions (e.g., 10-20 mM). Ensure complete dissolution.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of each stock solution in its respective co-solvent.
-
Dilute into Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well into a new plate containing a larger volume (e.g., 198 µL) of the aqueous buffer. This creates a consistent final co-solvent concentration. Mix well.
-
Incubate: Allow the plate to incubate at room temperature for 1-2 hours to let any precipitation equilibrate.[1]
-
Measure Turbidity: Quantify precipitation by measuring light scattering (nephelometry) or absorbance at a wavelength where the compound does not absorb (e.g., 600 nm).[1]
-
Determine Kinetic Solubility: The kinetic solubility is the highest compound concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Trustworthiness Check:
-
Pitfall: A high concentration of co-solvent might keep the drug in solution initially, but the drug could precipitate upon further dilution or over time. Always check for stability at the final assay concentration.
-
Validation: Run a vehicle control (buffer + co-solvent) to ensure the co-solvent itself does not interfere with the assay readout or cause turbidity.
Issue 2: My quinoxaline derivative is ionizable, but still poorly soluble at neutral pH.
Solution: pH Modification
Causality: Most quinoxaline derivatives are weak bases due to the nitrogen atoms in the pyrazine ring.[1] According to the Henderson-Hasselbalch equation, the solubility of a weak base increases dramatically in acidic conditions (pH < pKa) where it becomes protonated and forms a more soluble salt.[12][13] By adjusting the pH of the formulation, you can increase the fraction of the ionized, more soluble species.[][15]
Experimental Protocol: Generating a pH-Solubility Profile
Objective: To determine the aqueous solubility of a quinoxaline derivative across a range of pH values.
Materials:
-
Quinoxaline derivative
-
A series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 7.4, 8, 10)
-
HPLC or UV-Vis spectrophotometer for quantification
-
Thermostatic shaker
Procedure:
-
Add Excess Compound: Add an excess amount of the solid quinoxaline derivative to vials containing each buffer. The goal is to achieve a saturated solution.
-
Equilibrate: Tightly seal the vials and place them in a thermostatic shaker. Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Solid: After equilibration, allow the suspensions to settle. Carefully collect the supernatant. For accuracy, filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantify: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) on a logarithmic scale against the pH of the buffer. This will reveal the pH-dependent solubility of your compound.
Trustworthiness Check:
-
Pitfall: Using pH modification can alter the biological conditions of your assay. Ensure that the required pH for solubility is compatible with your cells or protein targets.
-
Validation: Always measure the final pH of the saturated solution after equilibration, as the dissolution of an acidic or basic compound can slightly alter the buffer's pH.
Issue 3: Co-solvents are causing toxicity in my cell-based assay, and pH modification is not viable.
Solution: Cyclodextrin Inclusion Complexation
Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic (hydrophobic) interior cavity.[16][17] They can encapsulate poorly soluble "guest" molecules, like quinoxaline derivatives, into their central cavity, forming a water-soluble "inclusion complex."[18][19] This complex effectively shields the hydrophobic drug from the aqueous environment, increasing its apparent solubility.[16]
Caption: Encapsulation of a quinoxaline derivative by a cyclodextrin host.
Commonly Used Cyclodextrins:
| Cyclodextrin | Key Features |
| β-Cyclodextrin (β-CD) | Standard, but has lower aqueous solubility itself. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and low toxicity; very commonly used.[2][20] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility, negatively charged; good for cationic drugs.[20] |
Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex (Solvent Evaporation Method)
Objective: To prepare a solid inclusion complex of a quinoxaline derivative with HP-β-CD to enhance its aqueous solubility.[2]
Materials:
-
Quinoxaline derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol or another suitable organic solvent
-
Deionized water
-
Magnetic stirrer and rotary evaporator
Procedure:
-
Molar Ratio: Start with a 1:1 molar ratio of the quinoxaline derivative to HP-β-CD.[2]
-
Dissolution: Dissolve the accurately weighed compound in a minimal amount of ethanol. In a separate flask, dissolve the HP-β-CD in deionized water.
-
Mixing: Slowly add the ethanolic drug solution to the aqueous HP-β-CD solution while stirring continuously.
-
Complex Formation: Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.[2]
-
Solvent Removal: Remove the ethanol and water using a rotary evaporator under reduced pressure to obtain a solid powder.
-
Reconstitution & Filtration: Reconstitute the resulting solid complex in your desired aqueous buffer. Filter through a 0.22 µm syringe filter to remove any non-encapsulated compound.[2]
-
Quantification: Determine the concentration of the solubilized compound in the filtrate using HPLC or UV-Vis spectroscopy to confirm the degree of solubility enhancement.[2]
Trustworthiness Check:
-
Pitfall: Not all molecules fit well into the cyclodextrin cavity. The enhancement factor can vary greatly between compounds.
-
Validation: Characterize the complex formation using techniques like Differential Scanning Calorimetry (DSC) or Nuclear Magnetic Resonance (NMR) to confirm true inclusion rather than a simple physical mixture.
Troubleshooting Guide 2: Physicochemical Modification Strategies
These advanced strategies involve modifying the solid-state properties of the drug to improve its dissolution rate and solubility. They are typically employed during later-stage preclinical and formulation development.
Issue 4: My lead candidate requires significant solubility improvement for in vivo studies, and simple formulations are insufficient.
Solution: Solid Dispersion
Causality: A solid dispersion is a system where a poorly soluble drug (guest) is dispersed within a highly soluble, inert carrier (host matrix), usually a polymer.[21] This formulation prevents the drug from crystallizing, maintaining it in a higher-energy amorphous state.[21] When introduced to an aqueous medium, the carrier dissolves quickly, releasing the drug as very fine, amorphous particles, which leads to a higher dissolution rate and apparent solubility.[6][22]
Common Preparation Methods:
-
Solvent Evaporation: Both drug and carrier are dissolved in a common solvent, which is then evaporated.[23]
-
Melting (Fusion) Method: The drug and carrier are heated until they melt together, then rapidly cooled and solidified.
-
Hot-Melt Extrusion: A more advanced, solvent-free version of the melting method suitable for large-scale manufacturing.[23]
Experimental Protocol: Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of a quinoxaline derivative in a hydrophilic polymer carrier to improve its dissolution rate.
Materials:
-
Quinoxaline derivative
-
Polymer carrier (e.g., Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC))
-
A common volatile solvent (e.g., methanol, acetone, dichloromethane)
-
Rotary evaporator or vacuum oven
Procedure:
-
Dissolution: Dissolve both the quinoxaline derivative and the polymer carrier (e.g., in a 1:4 drug-to-polymer weight ratio) in a suitable organic solvent. Ensure a clear solution is formed.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under vacuum. This will produce a thin film on the flask wall.
-
Drying: Further dry the film in a vacuum oven to remove any residual solvent.
-
Pulverization: Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle. Pass it through a sieve to ensure uniform particle size.
-
Characterization: Evaluate the dissolution rate of the solid dispersion powder compared to the pure crystalline drug using a standard dissolution test (e.g., USP Apparatus II).
Trustworthiness Check:
-
Pitfall: Amorphous forms are thermodynamically unstable and can revert to a more stable, less soluble crystalline form over time, especially in the presence of heat or humidity.
-
Validation: Use Powder X-ray Diffraction (PXRD) to confirm that the drug is in an amorphous state within the dispersion. Conduct stability studies to ensure the formulation remains effective over time.
References
- Vertex AI Search. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- PMC (PubMed Central). (n.d.).
- BenchChem. (2025). Overcoming poor solubility of 2-Chloro-3-(2-pyridinyl)quinoxaline in assays.
- ResearchGate. (n.d.). Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients.
- BenchChem. (2025). Enhancing the solubility of 6-Nitro-2,3-diphenylquinoxaline for biological assays.
- MDPI. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.
- WuXi AppTec DMPK. (2024).
- BEPLS. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach.
- PMC (PubMed Central). (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.
- ResearchGate. (2025).
- BenchChem. (2025).
- A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applic
- Dalvi, P. B., Gerange, A. B., & Ingale, P. R. (2015).
- ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?
- PMC (PubMed Central). (n.d.).
- IJPPR. (2021).
- Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
- Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs.
- Quinoxaline, its derivatives and applications: A St
- SciSpace. (n.d.).
- Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
- PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- PMC (PubMed Central). (n.d.). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers.
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (n.d.).
- PMC (PubMed Central). (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- ResearchGate. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery.
- Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. (n.d.).
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- Wiley. (2019). Strategies for the formulation development of poorly soluble drugs via oral route.
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- NIH. (n.d.).
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- Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. (2023).
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- PMC (PubMed Central). (n.d.). Nano based drug delivery systems: recent developments and future prospects.
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Technical Support Center: Navigating Scalability in Complex Heterocycle Synthesis
Welcome to the Technical Support Center dedicated to addressing the critical challenges encountered during the scale-up of complex heterocycle synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their discoveries from the bench to larger-scale production. In the world of pharmaceutical and materials science, the successful synthesis of a novel heterocycle at the milligram scale is but the first step. The true test of a synthetic route's viability lies in its scalability, a process fraught with potential pitfalls that can impede progress and escalate costs.
This resource is structured to provide practical, experience-driven advice in a direct question-and-answer format. We will delve into the "why" behind common scalability issues, offering not just solutions but a deeper understanding of the underlying chemical and engineering principles. Our aim is to equip you with the foresight to anticipate challenges and the knowledge to troubleshoot them effectively, ensuring the integrity and efficiency of your synthesis at any scale.
Section 1: Core Scalability Principles & General FAQs
This section addresses fundamental questions and overarching principles that apply to a wide range of heterocyclic syntheses during scale-up.
Q1: My reaction worked perfectly on a 1-gram scale, but the yield dropped significantly when I moved to a 50-gram scale. What are the most likely culprits?
A1: This is a classic and multifaceted scalability issue. The transition from a small round-bottom flask to a larger reactor introduces significant changes in physical parameters that are often taken for granted at the bench. The primary suspects for a drop in yield are often related to mass and heat transfer.
-
Inefficient Mixing: At a small scale, magnetic stirring is often sufficient to maintain a homogeneous reaction mixture. In a larger vessel, inadequate agitation can lead to localized concentration gradients and "hot spots," especially in heterogeneous reactions or during the addition of a reagent. This can result in the formation of side products or decomposition of the desired product. The mixing efficiency in a large reactor is vastly different from a small flask, and what appears well-mixed visually might not be at the molecular level.[1][2][3]
-
Poor Heat Transfer: The surface-area-to-volume ratio decreases dramatically as you scale up.[3][4] A reaction that was easily managed at the bench with a simple oil bath can become dangerously exothermic in a large reactor because the heat generated by the reaction cannot be dissipated effectively through the vessel walls.[4][5][6] This can lead to thermal runaway, decomposition of sensitive reagents or products, and a significant drop in yield.
-
Extended Reaction Times: Everything takes longer at a larger scale, from heating and cooling the reactor to completing reagent additions.[7] These prolonged times can lead to the degradation of unstable intermediates or products that were not an issue during a shorter lab-scale reaction.
Q2: How do I choose the right solvent for a scaled-up reaction? Are the criteria different from a lab-scale synthesis?
A2: While the fundamental requirement for a solvent to dissolve reactants and facilitate the desired chemical transformation remains, the considerations for a large-scale process are more stringent and encompass safety, environmental, and practical factors.
-
Boiling Point and Vapor Pressure: Solvents with very low boiling points can be difficult to handle in large reactors, potentially leading to pressure buildup and the need for specialized condensers. Conversely, high-boiling solvents can be energy-intensive and difficult to remove during workup.
-
Safety and Environmental Profile: On a large scale, the flammability, toxicity, and environmental impact of a solvent become paramount. Green chemistry principles should guide your selection, favoring solvents with a lower environmental footprint and higher safety profile.[8]
-
Cost and Availability: The cost of the solvent, which may be negligible at the lab scale, can become a significant portion of the overall process cost at an industrial scale. Ensure the chosen solvent is readily available in the required quantities and purity.
-
Workup and Purification: Consider how the solvent will be removed and how it might impact downstream processes like crystallization and purification. A solvent that forms an azeotrope with water, for example, might complicate aqueous workups.
Here is a table summarizing some common solvents and their properties relevant to scale-up:
| Solvent | Boiling Point (°C) | Flash Point (°C) | Key Scale-Up Considerations |
| Toluene | 111 | 4 | Good for azeotropic water removal, but has toxicity concerns. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | -11 | A greener alternative to THF with higher boiling point and less peroxide formation.[9] |
| Acetonitrile | 82 | 2 | Can be difficult to remove from products; toxic. |
| Isopropyl Acetate (IPAc) | 89 | 2 | A good, less toxic alternative to other acetate esters. |
| Heptane | 98 | -4 | Often used as an anti-solvent for crystallization. |
Q3: What are the key differences between adding reagents in the lab and in a production setting?
A3: The method and rate of reagent addition are critical for controlling the reaction profile, especially for exothermic or fast reactions.
-
Controlled Addition: In the lab, you might add a reagent "dropwise" from an addition funnel. On a larger scale, this is achieved using metering pumps for precise and controlled addition rates. This is crucial for managing exotherms and minimizing the formation of impurities.[5]
-
Subsurface Addition: For highly reactive reagents or to avoid splashing, subsurface addition directly into the bulk of the reaction mixture is often preferred in large reactors.
-
Dilution of Reagents: It is common practice to dilute a reactive reagent in a suitable solvent before adding it to the main reaction mixture. This can help to control the local concentration and dissipate heat more effectively.
Section 2: Troubleshooting Reaction-Specific Scalability Issues
This section provides guidance on common problems encountered with specific classes of reactions that are frequently used in the synthesis of complex heterocycles.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
FAQ 1: My palladium-catalyzed Suzuki coupling, which gave a 95% yield in the lab, is now sluggish and incomplete at a larger scale. What should I investigate?
A1: Sluggishness and incomplete conversion in scaled-up cross-coupling reactions often point to issues with catalyst activity and stability.
-
Catalyst Deactivation: Heterocycles, particularly nitrogen-containing ones, can act as ligands and coordinate to the metal center, leading to catalyst poisoning or deactivation.[9][10] This effect can be more pronounced at a larger scale due to longer reaction times. The choice of ligand is crucial to stabilize the catalyst.[9]
-
Oxygen Sensitivity: Many palladium and nickel catalysts are sensitive to oxygen. While a quick sparge with an inert gas might suffice in the lab, ensuring a truly inert atmosphere in a large reactor requires more rigorous procedures, including multiple vacuum/inert gas cycles.
-
Impurity Effects: The purity of starting materials and solvents can have a much larger impact at scale. Trace impurities that were insignificant in a small-scale reaction can act as catalyst poisons and halt the reaction at a larger scale.
Troubleshooting Guide: Reviving a Stalled Cross-Coupling Reaction
| Symptom | Potential Cause | Troubleshooting Steps |
| Reaction stalls at ~50% conversion. | Catalyst deactivation. | 1. Take a small aliquot and add a fresh portion of catalyst. If the reaction proceeds, catalyst deactivation is likely. 2. Re-evaluate the ligand choice for one that offers better catalyst stability.[9] 3. Ensure rigorous exclusion of oxygen. |
| Formation of significant byproducts. | Poor mixing leading to localized high concentrations of reagents. | 1. Improve agitation speed and check the impeller design for suitability. 2. Dilute the electrophile or nucleophile and add it at a slower, controlled rate. |
| Inconsistent results between batches. | Variability in raw material quality. | 1. Re-analyze all starting materials and solvents for purity. 2. Consider pre-treating starting materials to remove potential catalyst poisons. |
Multi-Component Reactions (MCRs)
FAQ 2: I am scaling up a three-component reaction, and the product distribution has shifted, favoring an undesired side product. Why is this happening?
A2: The success of MCRs relies on the delicate balance of multiple reaction rates. Changes in physical parameters during scale-up can disrupt this balance.
-
Concentration Effects: The order and rate of addition of each component are critical. Inefficient mixing can lead to localized regions where the concentration of one component is significantly higher, favoring a competing two-component reaction pathway.
-
Thermal Control: If some of the reaction steps are more exothermic or have a higher activation energy than others, poor temperature control can significantly alter the reaction pathway and product distribution.
Photochemical and Free-Radical Reactions
FAQ 3: My photochemical reaction is not going to completion on a larger scale. How can I improve this?
A3: Scaling up photochemical reactions presents unique challenges related to light penetration.
-
Light Attenuation: As the path length of the light through the reaction mixture increases, its intensity decreases due to absorption by the solvent and reactants. This is a significant issue in large, conventional reactors.
-
Solution: Flow Chemistry: Flow reactors with their narrow channels and high surface-area-to-volume ratio are ideal for photochemical reactions. They ensure that the entire reaction mixture is uniformly irradiated, leading to more efficient and scalable transformations.[11][12][13]
Section 3: Purification and Isolation at Scale
The challenges of scale-up do not end with the reaction. Isolating the final product in high purity can be a significant hurdle.
Q1: Column chromatography was straightforward in the lab, but it's impractical for the quantity of material I have now. What are my alternatives?
A1: While large-scale chromatography is possible, it is often expensive and generates a significant amount of waste. Crystallization is the preferred method for purifying large quantities of solid compounds.[14][15]
-
Crystallization: This technique can provide a highly pure product and is generally more cost-effective and environmentally friendly than chromatography at a large scale.[14][15] Developing a robust crystallization protocol is a critical part of process development.
-
Extraction: Liquid-liquid extraction can be a powerful tool for removing impurities, especially if there are significant differences in polarity and solubility between the product and the impurities.
-
Distillation: For volatile heterocyclic compounds, distillation can be an effective purification method.
Troubleshooting Guide: Developing a Crystallization Protocol
| Problem | Potential Cause | Solution |
| Product "oils out" instead of crystallizing. | The supersaturation is too high, or the temperature is above the product's melting point in the chosen solvent system. | 1. Use a more dilute solution. 2. Cool the solution more slowly. 3. Add an anti-solvent gradually.[16] |
| No crystals form upon cooling. | The solution is not sufficiently supersaturated, or nucleation is inhibited. | 1. Concentrate the solution further. 2. Scratch the inside of the flask with a glass rod to induce nucleation.[16] 3. Add a seed crystal of the desired product. |
| Impurities are trapped in the crystals. | The crystallization process is too fast, or the solvent system is not optimal. | 1. Slow down the cooling rate. 2. Experiment with different solvent/anti-solvent combinations to find a system where the impurities are more soluble. |
Section 4: Process Safety at Scale
Safety is the most critical consideration when scaling up any chemical process. What may be a minor incident in the lab can have catastrophic consequences in a production environment.
Q1: How do I assess the thermal risk of my reaction before scaling up?
A1: A thorough understanding of the reaction's thermal profile is essential for safe scale-up.
-
Reaction Calorimetry: This is the gold standard for assessing thermal risk. A reaction calorimeter measures the heat evolved during a reaction, allowing for the determination of the heat of reaction, the maximum adiabatic temperature rise, and the rate of heat generation.[6] This data is crucial for designing an adequate cooling system for the large-scale reactor.
-
Differential Scanning Calorimetry (DSC): DSC can be used to screen for the thermal stability of starting materials, intermediates, and the final product, identifying potential decomposition hazards.
Q2: What are the key engineering controls for managing exothermic reactions at scale?
A2: Several engineering strategies are employed to control exotherms in large reactors:
-
Semi-Batch Operation: The most common approach is to add one of the reactive components slowly and at a controlled rate to the reactor containing the other reactants. This allows the cooling system to keep pace with the heat being generated.[6]
-
Jacketed Reactors with Efficient Cooling: Production reactors are equipped with cooling jackets through which a heat transfer fluid is circulated to remove the heat of reaction.
-
Emergency Quenching Systems: In the event of a thermal runaway, an emergency system can be activated to quickly add a quenching agent to stop the reaction.[6]
-
Flow Chemistry: Continuous flow reactors offer superior heat transfer compared to batch reactors due to their high surface-area-to-volume ratio, making them an inherently safer option for highly exothermic reactions.[5][17][18]
Workflow for Assessing and Mitigating Thermal Hazards
Here is a Graphviz diagram illustrating a typical workflow for managing thermal hazards during scale-up:
Caption: Workflow for Thermal Hazard Assessment and Mitigation.
Conclusion
The successful scale-up of complex heterocycle synthesis is a journey that requires a blend of chemical intuition and engineering principles. By anticipating the challenges related to mass and heat transfer, catalyst stability, purification, and safety, you can navigate this transition with greater confidence. This guide provides a starting point for troubleshooting common issues, but it is essential to remember that each reaction is unique. A thorough understanding of your specific chemical system, coupled with careful process development and a commitment to safety, will be the ultimate keys to your success.
References
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- Electrochemical Hydrogenation of Aza-Arenes Using H2O as H Source.
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- Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsatur
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Transfer Learning for Heterocycle Retrosynthesis. ChemRxiv. [Link]
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Safety Guided Process Development and Scale-Up of the Highly Energetic Compound 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid. ACS Publications. [Link]
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Heterogeneous Catalyst Deactivation and Regeneration: A Review. MDPI. [Link]
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Large-scale crystallization of proteins for purification and formulation. PubMed. [Link]
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Catalyst-free, scalable heterocyclic flow photocyclopropanation. RSC Publishing. [Link]
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Large-scale crystallization of proteins for purification and formulation. ResearchGate. [Link]
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Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]
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Advances in NiI/NiIII-Catalyzed C(sp2)–Heteroatom Cross-Couplings. ACS Catalysis. [Link]
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A Complete Guide to Industrial Chemical Mixing. MXD Process. [Link]
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How to Scale Up a New Synthesis Reaction. Lab Manager. [Link]
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Nanoscale, automated, high throughput synthesis and screening for the accelerated discovery of protein modifiers. RSC Publishing. [Link]
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Mixing With Reaction: Practical Considerations. Becht. [Link]
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Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH. [Link]
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Surface-Engineered Amino-Graphene Oxide Aerogel Functionalized with Cyclodextrin for Desulfurization and Denitrogenation in Oil Refining. MDPI. [Link]
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Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Publications. [Link]
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A Novel Approach to Using Magnetite Nanoparticles in Heterogeneous Catalysis: Microwave Assisted Synthesis of 1,3-Oxathiolan-5-ones. MDPI. [Link]
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When it comes to scaling up organic synthesis, it pays to think small. James Mitchell Crow explains. [Link]
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Application and challenges of nitrogen heterocycles in PROTAC linker. PubMed. [Link]
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Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. PubMed. [Link]
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Modeling and Scale-Up of Mixing- and Temperature-Sensitive Chemical Reactions. ResearchGate. [Link]
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Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane. ACS Publications. [Link]
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Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. [Link]
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Chemical Reaction Engineering Processes Design and Scale-Up Issues in Gas-Liquid Reactions. IJNRD. [Link]
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Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. MDPI. [Link]
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1 Flow Chemistry at the Extremes: Turning Complex Reactions into Scalable Processes. Wiley-VCH. [Link]
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analytical methods for detecting impurities in 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline
Answering the complex challenges of pharmaceutical analysis requires not just procedural knowledge, but a deep understanding of the intricate science at play. This Technical Support Center is designed for you, the researcher, the scientist, and the drug development professional, to serve as a specialized resource for the analytical challenges associated with 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline. As your Senior Application Scientist, my goal is to move beyond simple step-by-step instructions. Here, we will explore the causality behind experimental choices, troubleshoot common and complex issues, and ensure your analytical methods are robust, reliable, and built on a foundation of scientific integrity.
Frequently Asked Questions (FAQs): Impurity Profiling Fundamentals
This section addresses foundational questions regarding the impurity analysis of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline, grounding our work in established regulatory and scientific principles.
Q1: What are the primary types of impurities I should expect to find in 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline?
A1: Impurities are broadly categorized by their origin.[1] For a synthesized active pharmaceutical ingredient (API) like 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline, you should anticipate:
-
Organic Impurities: These are the most common and include starting materials, by-products from unintended reaction pathways, intermediates that were not fully consumed, degradation products formed during manufacturing or storage, and reagents or catalysts.[1] For example, unreacted substituted anilines or cyclopropyl ketones used in the synthesis could be present.[2]
-
Inorganic Impurities: This category includes reagents, ligands, and catalysts (e.g., rhodium on alumina if hydrogenation is used) that might be introduced during the synthesis process.[1][3]
-
Residual Solvents: Solvents used during synthesis, purification, or crystallization may remain in the final API.[1] Their control is dictated by ICH Q3C guidelines based on their toxicity.[4]
Q2: What regulatory thresholds are important for reporting and identifying these impurities?
A2: The International Council for Harmonisation (ICH) provides critical guidelines. Specifically, ICH Q3A(R2) applies to impurities in new drug substances.[5][6] The key thresholds, which are dependent on the maximum daily dose of the drug, determine the actions you must take.
| Threshold Type | General Limit | Action Required |
| Reporting Threshold | ≥ 0.05% | Any impurity meeting or exceeding this level must be reported in regulatory submissions.[4] |
| Identification Threshold | ≥ 0.10% (for max daily dose ≤ 2g/day) | Any impurity above this level must have its structure identified (elucidated).[4][5] |
| Qualification Threshold | ≥ 0.15% (for max daily dose ≤ 2g/day) | The biological safety of any impurity exceeding this level must be established through toxicological studies.[4][5] |
Note: These thresholds are general; specific limits can vary based on the maximum daily dose and other factors. Always consult the latest ICH Q3A guideline for definitive values.[5]
Impurity Identification Workflow
The logical flow for identifying and characterizing an unknown impurity requires a systematic, multi-technique approach. The following workflow illustrates the typical process from initial detection to final structural confirmation.
Caption: General workflow for the isolation and structural elucidation of unknown impurities.
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for impurity profiling due to its high resolution and sensitivity.[7][8] However, various issues can arise. This guide provides solutions to common problems encountered during the analysis of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline.
Q3: My chromatogram shows significant peak tailing for the main compound and its impurities. What is the cause and how can I fix it?
A3: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with acidic silanol groups on the silica surface.[9] 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline contains basic nitrogen atoms, making it prone to strong interactions with these sites.
| Possible Cause | Scientific Explanation | Troubleshooting Steps & Protocol |
| Silanol Interactions | The basic amine groups on your analyte can interact with acidic, ionized silanol groups (-Si-O⁻) on the column's silica backbone via cation exchange, slowing down the tail end of the peak.[9] | 1. Adjust Mobile Phase pH: Lower the mobile phase pH (e.g., to 2.5-3.5) with an additive like formic acid or trifluoroacetic acid. This protonates the silanol groups, reducing their ionic interaction with the protonated basic analyte.[9] 2. Add a Competing Base: Introduce a small amount of a basic additive like triethylamine (TEA) to the mobile phase. TEA will preferentially interact with the active silanol sites, "shielding" them from your analyte. 3. Use a Modern Column: Employ a column with high-purity silica and advanced end-capping (e.g., a C18 column designed for polar compounds) to minimize the number of available silanol groups.[9] |
| Column Overload | Injecting too much sample saturates the stationary phase at the column inlet, leading to a non-ideal distribution of analyte molecules and causing the peak to broaden and tail. | 1. Reduce Injection Volume: Decrease the volume of sample injected. 2. Dilute the Sample: Prepare a more dilute sample and inject the same volume. A 1:10 or 1:100 dilution is a good starting point.[10] |
Q4: The retention times for my peaks are drifting or shifting between runs. What's happening?
A4: Retention time stability is critical for reliable identification and quantification. Drifting retention times usually point to an unstable system.[11]
| Possible Cause | Scientific Explanation | Troubleshooting Steps & Protocol |
| Inadequate Column Equilibration | The column's stationary phase requires time to fully equilibrate with the mobile phase. If a run is started before equilibration is complete, the chemical environment inside the column will change during the analysis, causing retention times to shift. | Protocol: Before starting a sequence, flush the column with the initial mobile phase for at least 10-20 column volumes. For a standard 4.6 x 150 mm column, this translates to about 15-30 minutes at 1 mL/min.[11] |
| Mobile Phase Composition Change | If using a gradient, faulty pump proportioning valves can deliver an inconsistent solvent mixture. For isocratic methods, solvent evaporation (especially of the more volatile component) can alter the mobile phase composition over time. | 1. Prepare Fresh Mobile Phase Daily: This minimizes changes due to evaporation or degradation.[11] 2. Degas Solvents: Ensure mobile phases are properly degassed to prevent air bubbles from forming in the pump, which can cause flow rate fluctuations.[11] 3. Check Pump Performance: If you suspect proportioning valve issues, premix the mobile phase manually and run it in isocratic mode. If the retention time stabilizes, the pump is the likely culprit.[10] |
| Temperature Fluctuations | Column temperature directly affects retention. A 1°C change can alter retention times by 1-2%. Without a column oven, ambient temperature changes in the lab will cause drift. | Solution: Always use a thermostatically controlled column oven to maintain a consistent temperature.[11] |
Troubleshooting Guide: Mass Spectrometry (MS) & NMR
These spectroscopic techniques are essential for the structural elucidation of unknown impurities.[7][12]
Q5: I've isolated an impurity, and the LC-MS data shows a molecular ion I don't recognize. How do I begin to identify its structure?
A5: The process involves a systematic interpretation of mass spectrometry data, followed by definitive confirmation with NMR.
Step 1: High-Resolution Mass Spectrometry (HRMS)
-
Objective: To determine the exact mass of the molecular ion and propose a molecular formula.
-
Protocol: Infuse the purified impurity into an HRMS instrument (e.g., Q-TOF or Orbitrap). The instrument's high mass accuracy (typically < 5 ppm) allows you to confidently determine the elemental composition (C, H, N, O, etc.) of the impurity. For 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline (C₁₁H₁₄N₂), the calculated monoisotopic mass is 174.1157. An impurity might show a mass corresponding to oxidation (+16 Da for an oxygen atom) or the loss of a fragment.[2]
Step 2: Tandem Mass Spectrometry (MS/MS)
-
Objective: To fragment the molecular ion and gain clues about its substructures.
-
Protocol: Select the molecular ion of the impurity and subject it to collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint. For a molecule like this, you might expect to see:
Caption: Decision tree for interpreting MS/MS fragmentation data.
Q6: My MS data suggests a possible structure for an impurity, but I need definitive proof. How can NMR help?
A6: Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous structural information by mapping the carbon-hydrogen framework of a molecule.[14][15] For an unknown impurity related to 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline, a suite of 1D and 2D NMR experiments is required.
-
¹H NMR: Shows the number of different types of protons, their chemical environment, and how they are split by neighboring protons.
-
¹³C NMR: Shows the number of different types of carbons in the molecule.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled (usually on adjacent carbons). This helps trace out proton-proton networks within the molecule.[14]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments. It shows correlations between protons and carbons that are two or three bonds away, allowing you to connect the different structural fragments of the molecule.[14]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the relative stereochemistry by showing which protons are close to each other in space.[14]
By systematically analyzing the data from these experiments, you can piece together the complete, unambiguous structure of the impurity, which is the ultimate goal of the identification process.[16][17]
References
- Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (n.d.). AMSbiopharma.
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). Veeprho.
- Regulatory aspects of Impurity profiling. (2020). ResearchGate.
- ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). ICH.
- Quality: impurities. (n.d.). European Medicines Agency (EMA).
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores.
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- A REVIEW: ANALYTICAL METHODS FOR IMPURITY PROFILING. (n.d.). World Journal of Pharmaceutical Research.
- Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
- Structure Elucidation and NMR. (n.d.). Hypha Discovery.
- Impurity Profiling of Pharmaceutical Drugs By Various Methods. (n.d.). IOSR Journal of Pharmacy.
- Natural Product Structure Elucidation by NMR Spectroscopy. (n.d.). ResearchGate.
- Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews in Pharmacy and Pharmaceutical Sciences.
- HPLC method for analyzing new compounds – analogs of an antineoplastic drug. (n.d.). Bulgarian Chemical Communications.
- Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
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- Synthesis, thermal transformations, and mass spectrometric fragmentation of 4,4'-[1,2-bis(5-hydroxy-3-methyl-1-phenyl-1H-pyr. (2013). SpringerLink. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg5hSf6GWk5kruIwhkv2FXcmYrEgMWReXdXkC-keO8jl4uOsvcsW02UpFPzZYWVOIZfRybUgmjh-4-sC8t3-RHi0Q_XNnA6SgBlD05b8-PVHZaFUIrworJKyBnSpxHhy6lC6m87z8gPIm3nldHWyhnAwOHyd5uDS5VB7ty
- 1,2,3,4-Tetrahydroquinoxaline. (2025). ResearchGate.
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- Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy. (2019). PubMed.
- Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles: influence of ring size and fusion, of present heteroatoms, substituent effects and of the stereochemistry on fragmentation. (2008). PubMed.
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- Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). PMC - NIH.
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Validation & Comparative
A Spectroscopic Guide to the Structural Confirmation of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the unambiguous structural confirmation of novel chemical entities is a cornerstone of success. Molecules possessing the tetrahydroquinoxaline scaffold are of significant interest due to their presence in a range of biologically active compounds. This guide provides a comprehensive, multi-technique spectroscopic approach to the structural elucidation of a specific N-substituted derivative, 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline .
As Senior Application Scientists, we recognize that structural confirmation is not a mere checklist of techniques but a logical process of data integration and interpretation. This guide is structured to reflect that workflow, moving from the broad strokes of molecular composition to the fine details of atomic connectivity and spatial arrangement. We will compare the expected spectral data for our target molecule with that of the parent compound, 1,2,3,4-tetrahydroquinoxaline , and other relevant analogs to provide a robust framework for confirmation.
The Target: 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline
The introduction of a cyclopropyl group at the N-1 position of the tetrahydroquinoxaline core introduces specific spectral signatures. Understanding these is key to confirming the success of a synthesis. The molecular formula of our target is C₁₁H₁₄N₂ with a molecular weight of 174.24 g/mol .[1]
Molecular Structure of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline
Caption: Chemical structure of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing chemical shifts, coupling constants, and signal integrations, we can piece together the connectivity of the proton framework.
Predicted ¹H NMR Spectrum of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline
For our target molecule, we anticipate a spectrum with distinct regions corresponding to the aromatic, tetrahydroquinoxaline, and cyclopropyl protons. The N-cyclopropyl group will induce specific changes compared to the unsubstituted 1,2,3,4-tetrahydroquinoxaline.
Comparative Analysis:
| Proton Environment | 1,2,3,4-Tetrahydroquinoxaline (Parent) | 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline (Target) | Rationale for Change |
| Aromatic Protons (4H) | ~6.5-7.0 ppm (multiplet) | ~6.6-7.1 ppm (multiplet) | The N-cyclopropyl group is not expected to significantly alter the electronic environment of the benzene ring. |
| N-H Proton (at N4) | ~3.5-4.5 ppm (broad singlet) | ~3.6-4.6 ppm (broad singlet) | The electronic effect of the N1-cyclopropyl group on the distal N4-H should be minimal. |
| -CH₂-CH₂- Protons (4H) | ~3.2-3.4 ppm (multiplet) | ~3.3-3.6 ppm (multiplet) | The cyclopropyl group at N1 will deshield the adjacent methylene protons. |
| N-H Proton (at N1) | ~3.5-4.5 ppm (broad singlet) | N/A | Substituted by the cyclopropyl group. |
| Cyclopropyl Methine (1H) | N/A | ~2.2-2.6 ppm (multiplet) | The methine proton is alpha to a nitrogen atom, leading to a downfield shift. |
| Cyclopropyl Methylene (4H) | N/A | ~0.4-0.9 ppm (multiplets) | These protons are in a highly shielded environment characteristic of cyclopropyl rings. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a standard one-dimensional ¹H spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate all signals.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary information to ¹H NMR, revealing the number of unique carbon environments and their electronic nature.
Predicted ¹³C NMR Spectrum of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline
The introduction of the cyclopropyl group will add three distinct carbon signals in the upfield region of the spectrum.
Comparative Analysis:
| Carbon Environment | 1,2,3,4-Tetrahydroquinoxaline (Parent) | 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline (Target) | Rationale for Change |
| Aromatic Carbons (quaternary) | ~135-145 ppm | ~136-146 ppm | Minor changes expected. |
| Aromatic Carbons (CH) | ~115-125 ppm | ~116-126 ppm | Minor changes expected. |
| -CH₂-CH₂- Carbons | ~40-45 ppm | ~45-50 ppm (C adjacent to N1) & ~40-45 ppm | The carbon adjacent to the N-cyclopropyl group will be deshielded. |
| Cyclopropyl Methine (CH) | N/A | ~30-35 ppm | Alpha to nitrogen, resulting in a downfield shift compared to unsubstituted cyclopropane. |
| Cyclopropyl Methylene (CH₂) | N/A | ~5-10 ppm | Characteristic upfield chemical shift for cyclopropyl carbons. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition: Obtain a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. A spectral width of 0-220 ppm is standard.
-
Data Processing: Fourier transform, phase correct, and baseline correct the spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule.
Predicted IR Spectrum of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline
The IR spectrum will be characterized by absorptions corresponding to N-H, C-H (aromatic and aliphatic), and C=C bonds. The presence of the cyclopropyl group will introduce a characteristic C-H stretch at a higher wavenumber than typical sp³ C-H bonds.
Comparative Analysis:
| Vibrational Mode | 1,2,3,4-Tetrahydroquinoxaline (Parent) | 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline (Target) | Characteristic Absorption (cm⁻¹) and Rationale |
| N-H Stretch | ~3300-3400 (two bands for N-H) | ~3300-3400 (one band for N-H) | The target molecule has only one N-H bond, resulting in a single absorption band in this region.[1] |
| Aromatic C-H Stretch | ~3000-3100 | ~3000-3100 | Characteristic of C-H bonds on a benzene ring. |
| Cyclopropyl C-H Stretch | N/A | ~3080-3100 | The C-H bonds of a cyclopropyl ring typically absorb at a higher frequency than other sp³ C-H bonds. |
| Aliphatic C-H Stretch | ~2850-2960 | ~2850-2960 | From the methylene groups of the tetrahydroquinoxaline ring. |
| Aromatic C=C Stretch | ~1500-1600 | ~1500-1600 | Characteristic of the benzene ring. |
| C-N Stretch | ~1250-1350 | ~1250-1350 | Typical for aromatic and aliphatic amines. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically process the data and display the spectrum as transmittance or absorbance versus wavenumber.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers further structural confirmation.
Predicted Mass Spectrum of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline
Electron Ionization (EI) is a common technique that will induce fragmentation. The molecular ion peak (M⁺) should be observed at m/z = 174.
Fragmentation Pathway:
A key fragmentation pathway for N-substituted cyclic amines involves alpha-cleavage, where the bond adjacent to the nitrogen atom is broken.
Caption: Predicted major fragmentation pathways for 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline.
Comparative Analysis:
| Ion | 1,2,3,4-Tetrahydroquinoxaline (Parent) | 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline (Target) | Rationale |
| Molecular Ion (M⁺) | m/z = 134 | m/z = 174 | Confirms the molecular formula. |
| [M-1]⁺ | m/z = 133 | m/z = 173 | Loss of a hydrogen atom. |
| [M-29]⁺ | m/z = 105 | m/z = 145 | Loss of an ethyl group from the tetrahydroquinoxaline ring is a common fragmentation. For the target, loss of the cyclopropyl group (as a radical) is a likely pathway. |
| Base Peak | Likely m/z = 133 or 105 | Likely m/z = 145 or a fragment resulting from ring opening. | The most stable fragment will form the base peak. |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400).
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to corroborate the proposed structure.
Conclusion
The structural confirmation of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline requires a synergistic approach, integrating data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. By comparing the obtained spectra with the predicted data and that of the parent 1,2,3,4-tetrahydroquinoxaline, a high degree of confidence in the assigned structure can be achieved. This guide provides the theoretical framework and practical protocols to empower researchers in their synthetic and drug development endeavors.
References
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Heterocyclic Letters. (n.d.). Synthesis and biological activity studies of quinoxaline derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogenation in one pot. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Enantioselective Synthesis of Tetrahydroquinolines, Tetrahydroquinoxalines, and Tetrahydroisoquinolines via Pd-Catalyzed Alkene Carboamination Reactions. Retrieved from [Link]
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ACS Publications. (n.d.). 1-Alkyl-1,2,3,4-tetrahydroquinoxalines. Retrieved from [Link]
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PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of N,N′-dialkylated tetrahydroquinoxalines. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinoxalines. Retrieved from [Link]
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NIST WebBook. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. Retrieved from [Link]
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PubChem. (n.d.). 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]
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ScienceDirect. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]
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NIST WebBook. (n.d.). Isoquinoline, 1-benzyl-1,2,3,4-tetrahydro-. Retrieved from [Link]
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-
PubChemLite. (n.d.). 1-benzyl-1,2,3,4-tetrahydroquinoxaline (C15H16N2). Retrieved from [Link]
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A Comparative Guide to the Biological Activity of Quinoxaline Derivatives: Spotlight on 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline
In the landscape of medicinal chemistry, the quinoxaline scaffold stands as a privileged heterocyclic motif, consistently demonstrating a vast array of biological activities.[1][2][3][4][5] Its versatile structure, a fusion of benzene and pyrazine rings, has been the foundation for the development of numerous therapeutic agents with applications ranging from oncology to infectious diseases.[6][7][8][9] This guide provides an in-depth comparison of the biological activities of various quinoxaline derivatives, with a special focus on the unique structural attributes and potential of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline.
The rationale for exploring this specific derivative lies in the confluence of two key structural features: the saturated tetrahydroquinoxaline core and the appended cyclopropyl group. The reduction of the pyrazine ring to a tetrahydro- form introduces conformational flexibility, which can significantly influence receptor binding and pharmacokinetic properties. Concurrently, the cyclopropyl moiety, a well-regarded "bioisostere" in drug design, can enhance metabolic stability, improve potency, and modulate lipophilicity. This guide will dissect the known biological landscape of quinoxalines and project the potential role of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline within this diverse family.
The Quinoxaline Core: A Foundation for Diverse Bioactivity
Quinoxaline derivatives have been extensively investigated and have shown remarkable efficacy in a multitude of therapeutic areas. This broad-spectrum activity is attributed to the ability of the quinoxaline nucleus to interact with various biological targets.[1][10] The key areas where quinoxaline derivatives have made a significant impact include:
-
Anticancer Activity: A significant body of research highlights the potent antitumor properties of quinoxaline derivatives.[6][8][11][12] Their mechanisms of action are often multifaceted, including the inhibition of protein kinases, which are crucial for cancer cell signaling and proliferation.[10] Some derivatives have also been shown to act as topoisomerase II inhibitors, leading to apoptosis in cancer cells.[12]
-
Antimicrobial Activity: The quinoxaline scaffold is a cornerstone in the development of novel antibacterial and antifungal agents.[7][13][14][15][16] These compounds have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[7][13][14]
-
Antiviral Activity: Numerous quinoxaline derivatives have been identified as potent antiviral agents, with activity against a variety of DNA and RNA viruses.[17][18][19][20][21] Their mechanisms can involve the inhibition of key viral enzymes, such as reverse transcriptase in HIV.[17][20]
-
Neuroprotective Effects: Emerging research has pointed to the potential of quinoxaline derivatives in the management of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[22][23][24][25][26] These compounds can exert their effects through various mechanisms, including antioxidant activity, inhibition of acetylcholinesterase, and modulation of neuroinflammation.[22][26]
Spotlight on 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline: A Structural and Functional Analysis
While extensive biological data on 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline is still emerging, its structural components provide a strong basis for predicting its potential therapeutic value. The synthesis of this compound has been achieved through methods such as the reduction of 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione using a borane-tetrahydrofuran complex.[27]
The Significance of the Tetrahydroquinoxaline Core
The saturation of the pyrazine ring in the quinoxaline nucleus to form a 1,2,3,4-tetrahydroquinoxaline introduces a non-planar, flexible structure. This is in contrast to the rigid, aromatic nature of the parent quinoxaline. This conformational flexibility can allow for optimal binding to the active sites of enzymes and receptors. The tetrahydroquinoline core, a related structure, is a prevalent motif in numerous natural products and synthetic pharmaceuticals, including antiviral and antimalarial agents.[28] The synthesis of tetrahydroquinoxalines can be achieved through various methods, including the reaction of commercially available 1,2,3,4-tetrahydroquinoxaline with sulfonyl chlorides.[29]
The Role of the Cyclopropyl Group
The cyclopropyl group is a valuable substituent in medicinal chemistry for several reasons:
-
Metabolic Stability: The strained three-membered ring is often resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.
-
Conformational Constraint: It can lock the conformation of adjacent substituents, leading to more specific interactions with biological targets.
-
Lipophilicity: It can increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes.
Given these properties, the introduction of a cyclopropyl group at the N1 position of the tetrahydroquinoxaline ring is a rational strategy for developing novel bioactive compounds.
Comparative Analysis: 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline vs. Other Quinoxaline Derivatives
To understand the potential of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline, it is essential to compare its structural features with those of other quinoxaline derivatives that have well-established biological activities.
Anticancer Activity: A Comparison
Many potent anticancer quinoxaline derivatives are fully aromatic and often bear substituents at the 2, 3, 5, and 7 positions.[11] For instance, a series of 5,7-diamino-3-phenyl-2-benzylamino substituted quinoxalines exhibited significant inhibitory effects on the growth of various cancer cell lines.[11]
Table 1: Comparison of Anticancer Activity of Quinoxaline Derivatives
| Compound/Derivative Class | Key Structural Features | Mechanism of Action (if known) | Reported Activity (Example) |
| 5,7-diamino-3-phenyl-2-benzylamino quinoxalines | Aromatic quinoxaline core, amino and phenyl substitutions | Not fully elucidated | Growth inhibition at 10-6 to 10-8 M concentrations in various cancer cell lines[11] |
| Quinoxaline-based Topo II inhibitor (Compound IV) | Quinoxaline core | Topoisomerase II inhibition | IC50 of 2.11 µM against PC-3 prostate cancer cells[12] |
| 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline (Predicted) | Tetrahydro- core, N1-cyclopropyl group | Unknown | To be determined |
The flexible nature of the tetrahydroquinoxaline core in 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline may allow it to adapt to different binding pockets compared to its rigid aromatic counterparts. The cyclopropyl group could further enhance binding affinity and cellular uptake.
Antimicrobial Activity: A Comparison
The antimicrobial activity of quinoxaline derivatives is often influenced by the nature and position of substituents. For example, in a study of new quinoxaline derivatives, compounds with aromatic aldehyde and amine moieties attached to a 2-hydroxy-3-methylquinoxaline nucleus showed significant activity against both Gram-positive and Gram-negative bacteria.[7]
Table 2: Comparison of Antimicrobial Activity of Quinoxaline Derivatives
| Compound/Derivative Class | Key Structural Features | Reported Activity (Example) |
| Schiff bases of 2-hydroxy-3-methylquinoxaline | Ether linkage with aromatic aldehydes or amines | Highly active against S. aureus, B. subtilis, E. coli, and P. aeruginosa[7] |
| 2,3-disubstituted quinoxalines | Symmetrical disubstitution | Significant antibacterial activity against S. aureus, B. subtilis, and E. coli[16] |
| 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline (Predicted) | Tetrahydro- core, N1-cyclopropyl group | To be determined |
The structure of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline differs significantly from the planar, substituted quinoxalines that have demonstrated potent antimicrobial effects. However, the basic nitrogen atoms in the tetrahydro- core could still play a role in interacting with bacterial targets.
Experimental Protocols
To facilitate further research in this area, the following are detailed protocols for key experiments used to evaluate the biological activity of quinoxaline derivatives.
Protocol 1: In Vitro Antibacterial Activity Assay (Agar Disc Diffusion Method)
This protocol is a standard method for assessing the antibacterial activity of synthesized compounds.[7]
Objective: To determine the susceptibility of bacterial strains to the synthesized quinoxaline derivatives.
Materials:
-
Synthesized quinoxaline derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Nutrient agar plates
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotic discs (e.g., ciprofloxacin) as a positive control
-
Sterile filter paper discs
-
Incubator
Procedure:
-
Preparation of Test Solutions: Dissolve the synthesized compounds in DMSO to a final concentration of 10 mg/mL.[7]
-
Inoculation of Agar Plates: Prepare a bacterial inoculum and evenly spread it over the surface of the nutrient agar plates.
-
Application of Discs: Aseptically place sterile filter paper discs onto the inoculated agar surface.
-
Application of Test Compounds: Pipette a defined volume (e.g., 50 µg) of each test solution onto a separate disc.[7] Also, place a standard antibiotic disc and a DMSO-only disc (negative control).
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement of Inhibition Zones: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Objective: To evaluate the in vitro antiproliferative activity of the synthesized quinoxaline derivatives against human cancer cell lines.
Materials:
-
Synthesized quinoxaline derivatives
-
Human cancer cell lines (e.g., HT-29)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized quinoxaline derivatives (and a vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Visualizing the Scientific Process
To better understand the workflow and relationships discussed, the following diagrams are provided.
Caption: A generalized synthetic pathway for quinoxaline derivatives.
Caption: A typical workflow for the biological screening of novel compounds.
Conclusion and Future Directions
The quinoxaline scaffold remains a highly fruitful area of research in medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities.[2][3][9] While many studies have focused on substituted, aromatic quinoxalines, the exploration of their saturated, tetrahydro- analogs, such as 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline, represents a promising avenue for the discovery of novel therapeutic agents.
The unique combination of a flexible tetrahydroquinoxaline core and a metabolically robust cyclopropyl group in 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline warrants a thorough investigation of its biological profile. Future research should focus on synthesizing a library of analogs with variations in substitution on both the aromatic ring and the cyclopropyl group to establish a clear structure-activity relationship. The experimental protocols provided in this guide offer a starting point for such investigations. It is through this systematic exploration that the full therapeutic potential of this intriguing class of molecules can be unlocked.
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A Comparative Guide to the Structure-Activity Relationship of Tetrahydroquinoxaline Analogs in Oncology and Bacteriology
The tetrahydroquinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of tetrahydroquinoxaline analogs, with a specific focus on their development as anticancer and antibacterial agents. By synthesizing data from multiple studies, we will explore how structural modifications to the tetrahydroquinoxaline core influence therapeutic efficacy, offering insights for researchers, scientists, and drug development professionals.
The Tetrahydroquinoxaline Scaffold: A Versatile Pharmacophore
Tetrahydroquinoxalines are bicyclic heterocyclic compounds that have garnered significant attention in drug discovery due to their synthetic accessibility and diverse pharmacological profile.[1] Their rigid, three-dimensional structure provides a unique framework for the spatial orientation of various functional groups, enabling interactions with a wide range of biological targets. This versatility has led to the exploration of tetrahydroquinoxaline derivatives as kinase inhibitors, tubulin polymerization inhibitors, and antibacterial agents, among other applications.[2][3]
General Synthetic Strategies for Tetrahydroquinoxaline Analogs
The synthesis of the tetrahydroquinoxaline core and its derivatives is typically achieved through several established chemical reactions. A common and efficient method involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, followed by reduction of the resulting quinoxaline.[4] This approach allows for the introduction of a wide variety of substituents on both the benzene and pyrazine rings, facilitating the generation of diverse chemical libraries for SAR studies.
More advanced synthetic routes, including intramolecular cyclization and cycloaddition reactions, have also been developed to access more complex and stereochemically defined tetrahydroquinoxaline analogs.[1] The choice of synthetic strategy is often dictated by the desired substitution pattern and the need for enantiomerically pure compounds.[5]
Tetrahydroquinoxaline Analogs as Anticancer Agents
The development of novel anticancer agents is a primary focus of medicinal chemistry, and tetrahydroquinoxaline analogs have emerged as a promising class of compounds. Their anticancer activity is often attributed to the inhibition of key cellular processes such as cell division and signal transduction.
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential for mitotic spindle formation and are a validated target for cancer chemotherapy.[2] Certain tetrahydroquinoxaline sulfonamide derivatives have been identified as potent inhibitors of tubulin polymerization, acting at the colchicine binding site.[2]
A comparative analysis of these analogs reveals key SAR insights:
-
Substitution on the Tetrahydroquinoxaline Ring: The presence of a methoxy group on the tetrahydroquinoxaline ring generally enhances antiproliferative activity compared to unsubstituted analogs.[2]
-
Nature of the Sulfonamide Substituent: A substituted phenyl group at the R1 position is crucial for activity. The position and nature of the substituent on this phenyl ring significantly impact potency. For instance, a 4-methoxy substitution has been shown to be highly effective.[2]
-
Effect of Multiple Substitutions: Disubstitution on the phenyl ring can either decrease or increase activity depending on the nature and position of the substituents. For example, while some disubstituted compounds show reduced activity, difluorinated analogs exhibit improved potency.[2]
-
Replacement of the Phenyl Group: Replacing the phenyl ring with a naphthyl group can maintain moderate activity, whereas substitution with a simple alkyl group, like ethyl, leads to a complete loss of inhibitory activity.[2]
Table 1: SAR of Tetrahydroquinoxaline Sulfonamide Analogs as Tubulin Polymerization Inhibitors
| Compound ID | R1 (Sulfonamide) | R2 (Tetrahydroquinoxaline) | Antiproliferative Activity (HT-29, IC50) |
| I-1 | Phenyl | H | Moderate |
| I-5 | Phenyl | Methoxy | Strong |
| I-7 | 4-Methoxyphenyl | Methoxy | Very Strong |
| I-18 | 4-Fluorophenyl | Methoxy | Strong |
| I-21 | 3,4-Difluorophenyl | Methoxy | Very Strong |
| I-23 | Naphthyl | Methoxy | Moderate |
| I-24 | Ethyl | Methoxy | Inactive |
Note: This table is a qualitative summary based on reported trends.[2]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol outlines a general method for evaluating the inhibitory effect of tetrahydroquinoxaline analogs on tubulin polymerization.
Materials:
-
Porcine brain tubulin (>99% pure)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., colchicine)
-
Negative control (DMSO)
-
96-well microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in polymerization buffer on ice.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
In a 96-well plate, add the test compounds at various concentrations. Include wells for the positive and negative controls.
-
Add the tubulin-GTP solution to each well.
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance versus time to generate polymerization curves.
-
Calculate the IC50 value for each compound, which is the concentration that inhibits tubulin polymerization by 50%.
Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[6] Tetrahydroquinoxaline derivatives have been investigated as inhibitors of various kinases, including Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the stress-activated MAPK signaling pathway.[7]
The SAR for a series of quinoxaline-based ASK1 inhibitors reveals the following:[7]
-
Modification of the Pyridine Fragment (Moiety A): Alterations to this part of the molecule can significantly impact inhibitory activity.
-
Modification of the Triazole Fragment (Moiety B): Changes in this region also play a crucial role in determining potency.
-
Substitution on the Quinoxaline Ring (Moiety C): The substitution pattern on the quinoxaline core is a key determinant of ASK1 inhibitory activity. A specific potent inhibitor, 26e , with an IC50 value of 30.17 nM, highlights the importance of optimizing substituents on this ring system.[7]
Table 2: SAR of Quinoxaline Analogs as ASK1 Inhibitors
| Compound ID | Moiety A (Pyridine) | Moiety B (Triazole) | Moiety C (Quinoxaline) | ASK1 IC50 (nM) |
| 4 | Reference Structure | Reference Structure | Unsubstituted | 147 |
| 12c | Modified | Reference Structure | Unsubstituted | 117.61 |
| 26e | Reference Structure | Reference Structure | Substituted | 30.17 |
Note: This table presents selected data to illustrate SAR trends.[7]
Experimental Protocol: In Vitro Kinase Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of tetrahydroquinoxaline analogs against a target kinase.
Materials:
-
Recombinant active kinase
-
Kinase-specific substrate (peptide or protein)
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl2, DTT)
-
ATP (radiolabeled [γ-32P]ATP or unlabeled for non-radiometric assays)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor
-
Negative control (DMSO)
-
Method for detecting product formation (e.g., phosphocellulose paper for radiometric assays, specific antibodies for ELISA or Western blot)
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and reaction buffer.
-
Add the test compounds at various concentrations to the reaction mixture. Include positive and negative controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific time.
-
Stop the reaction (e.g., by adding a stop solution or by heating).
-
Detect the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[8][9]
Tetrahydroquinoxaline Analogs as Antibacterial Agents
The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. Tetrahydroquinoxaline derivatives have shown promise in this area, with activity against both Gram-positive and Gram-negative bacteria.[3]
Key SAR findings for C-2 amine-substituted quinoxaline analogs include:[3]
-
Nature of the Amine Substituent: The substituent at the C-2 position of the quinoxaline core is critical for antibacterial activity.
-
Lipophilicity and Bioavailability: Modifications that enhance lipophilicity, while adhering to principles like Lipinski's rule of five, can improve bioavailability and antibacterial efficacy.[7]
-
Mechanism of Action: Potent analogs often exert their antibacterial effect by disrupting the bacterial cell membrane, leading to the leakage of intracellular components.[3]
Table 3: Comparative Antibacterial Activity of C-2 Amine-Substituted Quinoxaline Analogs
| Compound ID | R Group at C-2 | S. aureus MIC (μg/mL) | E. coli MIC (μg/mL) |
| 5e-5g | Various amines | 32 | >64 |
| 5m-5p | Optimized amines | 4-16 | 4-32 |
| 5p | Most potent amine | 4 | 4-32 |
Note: This table summarizes the range of activities observed in a series of analogs.[3]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of tetrahydroquinoxaline analogs against bacterial strains.[10][11][12]
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds dissolved in DMSO
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (broth only)
-
Growth control (broth with bacteria and DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to ~5 x 10^5 CFU/mL
Procedure:
-
In a 96-well plate, perform serial two-fold dilutions of the test compounds in CAMHB.
-
Add the standardized bacterial inoculum to each well, except for the negative control well.
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
The results can be read visually or with a microplate reader.
Visualizing Structure-Activity Relationships
Graphviz diagrams can be used to visually summarize the key SAR findings for tetrahydroquinoxaline analogs.
Anticancer Activity (Tubulin Inhibitors)
Caption: SAR for anticancer tetrahydroquinoxaline tubulin inhibitors.
Antibacterial Activity
Caption: SAR for antibacterial C-2 substituted quinoxaline analogs.
Conclusion and Future Perspectives
The structure-activity relationship studies of tetrahydroquinoxaline analogs have unveiled critical insights into the structural requirements for potent anticancer and antibacterial activities. For anticancer applications, substitutions on both the tetrahydroquinoxaline core and its appendages are crucial for modulating activity, particularly for tubulin polymerization and kinase inhibitors. In the realm of antibacterial agents, the nature of the substituent at the C-2 position of the quinoxaline ring is a key determinant of efficacy.
Future research should focus on leveraging these SAR insights to design and synthesize novel tetrahydroquinoxaline derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of new biological targets and the application of computational modeling will undoubtedly accelerate the development of this versatile scaffold into clinically useful therapeutic agents.
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Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. (2023-10-16). RSC Advances. Retrieved from [Link]
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Synthesis and in vitro evaluation of substituted tetrahydroquinoline-isoxazole hybrids as anticancer agents. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. (n.d.). RSC Publishing. Retrieved from [Link]
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Emerging Trends in Quinoxaline‐Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. (n.d.). ResearchGate. Retrieved from [Link]
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Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. (n.d.). Chemical Science. Retrieved from [Link]
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Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023-11-14). MDPI. Retrieved from [Link]
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Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. (n.d.). PubMed. Retrieved from [Link]
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Tetrahydroisoquinoline Derivatives As Highly Selective and Potent Rho Kinase Inhibitors. (n.d.). Figshare. Retrieved from [Link]
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Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. (n.d.). RSC Publishing. Retrieved from [Link]
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New Conjugates of Quinoxaline as Potent Antitubercular and Antibacterial Agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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The Double-Edged Sword: A Comparative Guide to the Metabolic Stability of Cyclopropyl-Containing Compounds
Introduction: The Allure of the Smallest Ring in Drug Design
In the intricate chess game of drug discovery, medicinal chemists are constantly seeking novel strategies to enhance the efficacy, selectivity, and pharmacokinetic properties of candidate molecules. One structural motif that has gained significant traction is the cyclopropyl group. This seemingly simple three-membered ring, with its unique strained geometry and electronic properties, is increasingly incorporated into drug candidates to navigate the multifaceted challenges of drug development.[1][2] The primary rationale for its use often lies in its ability to confer metabolic stability, a critical determinant of a drug's success.[3]
The high C-H bond dissociation energy of the cyclopropyl ring renders it less susceptible to oxidative metabolism by the workhorses of drug metabolism, the cytochrome P450 (CYP) enzymes.[4] This inherent resistance to metabolic breakdown can lead to a longer in vivo half-life, reduced clearance, and consequently, a more favorable dosing regimen for patients.[2][5] Furthermore, the rigid nature of the cyclopropyl group can lock a molecule into a bioactive conformation, enhancing its potency and selectivity for its biological target.
However, the story of the cyclopropyl group is not one of unilateral success. While it can act as a metabolic shield, it can also, under certain circumstances, become a metabolic liability. The same ring strain that confers stability can also predispose it to unique metabolic pathways, sometimes leading to the formation of reactive metabolites. This guide aims to provide a comprehensive and objective comparison of the metabolic stability of cyclopropyl-containing compounds, supported by experimental data and detailed methodologies. We will explore both the triumphs and the cautionary tales, offering researchers, scientists, and drug development professionals a nuanced understanding of this versatile functional group.
The Two Faces of Cyclopropane Metabolism: Stability vs. Bioactivation
The metabolic fate of a cyclopropyl-containing compound is a delicate balance between its inherent stability and its potential for bioactivation. Understanding these competing pathways is paramount for the rational design of safer and more effective drugs.
The Shield: How Cyclopropyl Groups Enhance Metabolic Stability
The primary mechanism by which a cyclopropyl group enhances metabolic stability is by sterically hindering or electronically deactivating adjacent metabolic "hotspots." A classic example is the cholesterol-lowering drug pitavastatin . The presence of a cyclopropyl group diverts its metabolism away from the major drug-metabolizing enzyme CYP3A4, favoring minor metabolism by CYP2C9.[4] This significantly reduces the potential for drug-drug interactions compared to other statins that are heavily metabolized by CYP3A4.
In a compelling case study from Merck, medicinal chemists strategically incorporated a fused cyclopropane ring into a series of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. This modification resulted in a nearly three-fold increase in the half-life of the compound in dog pharmacokinetic studies (from 3.8 hours to 9.0 hours), demonstrating the profound impact of this small ring on metabolic stability.[5]
The Achilles' Heel: Bioactivation Pathways of Cyclopropyl Groups
Despite its general stability, the cyclopropyl group can be a site of metabolic attack, particularly when attached to a nitrogen atom, forming a cyclopropylamine. This moiety is a known structural alert due to its potential for bioactivation into reactive intermediates.
The metabolism of cyclopropylamines can be initiated by CYP-mediated one-electron oxidation at the nitrogen atom. This can lead to the formation of a radical cation, which can undergo ring opening to form a reactive carbon-centered radical. This radical can then be further oxidized to form reactive species such as α,β-unsaturated aldehydes, which can covalently bind to cellular macromolecules like proteins and DNA, leading to toxicity.[4]
A stark example of this bioactivation is the antibiotic trovafloxacin . Its associated hepatotoxicity is attributed to the CYP1A2-mediated oxidation of its cyclopropylamine moiety, leading to the formation of reactive, ring-opened intermediates that can form adducts with hepatic proteins.[4]
In another instance, scientists at Bristol Myers Squibb investigating a series of hepatitis C NS5B inhibitors containing a cyclopropyl motif discovered that the cyclopropyl group underwent NADPH-dependent oxidation to form both hydroxylated metabolites and multiple glutathione (GSH) conjugates.[4] The formation of GSH conjugates is a strong indicator of reactive metabolite formation. In response, the medicinal chemistry team replaced the cyclopropyl ring with a gem-dimethyl group to circumvent this bioactivation pathway.
Below is a diagram illustrating the principal metabolic fates of a cyclopropylamine moiety, highlighting the bifurcation between pathways leading to stable metabolites and those leading to reactive intermediates.
Caption: Metabolic fates of a cyclopropylamine moiety.
Quantitative Comparison of Metabolic Stability
To provide a tangible comparison, the following table summarizes in vitro metabolic stability data for pairs of compounds where a cyclopropyl group was introduced to modulate metabolic properties. The data is derived from studies using human liver microsomes (HLM), a standard in vitro model for assessing phase I metabolism.
| Compound Pair | Modification | t½ (min) in HLM | Intrinsic Clearance (CLint) (µL/min/mg protein) | Fold Improvement | Reference |
| IDO1 Inhibitor Series | [5] | ||||
| Compound 4 | N-cyclopropyl | 3.8 (dog) | - | - | |
| Compound 6 | Fused cyclopropyl | 9.0 (dog) | - | ~2.4 | |
| RSV Fusion Inhibitor | |||||
| Isopropyl/Cyclobutyl Analog | - | 4 | - | - | |
| Cyclopropyl Analog | Isopropyl/Cyclobutyl → Cyclopropyl | 39 | - | ~10 |
Note: Data for the IDO1 inhibitor series is from in vivo dog pharmacokinetic studies, providing a relevant in vivo correlate to in vitro metabolic stability. CLint data was not available in the cited source.
These examples quantitatively illustrate the significant impact a cyclopropyl group can have on improving metabolic stability and extending a compound's half-life.
Experimental Protocols: Assessing Metabolic Stability in Human Liver Microsomes
A robust and reproducible in vitro assay is essential for accurately determining the metabolic stability of a compound. The human liver microsomal (HLM) stability assay is a widely accepted industry standard.
Objective
To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.
Materials
-
Test compound and positive control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)
-
Pooled human liver microsomes (from a reputable supplier)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) containing an internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Experimental Workflow
Caption: Workflow for a human liver microsomal stability assay.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive controls in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solutions to the final working concentration in the incubation buffer. The final concentration of the organic solvent in the incubation should be kept low (typically <1%) to avoid inhibiting enzymatic activity.
-
Prepare a suspension of human liver microsomes in 0.1 M phosphate buffer (pH 7.4) to the desired protein concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension to each well.
-
Add the test compound or positive control to the respective wells.
-
Include control wells without the NADPH regenerating system to assess for non-enzymatic degradation.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls.
-
-
Time-Point Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot from each well and transfer it to a separate 96-well plate containing cold acetonitrile with an internal standard. The acetonitrile will stop the enzymatic reaction.
-
-
Sample Processing and Analysis:
-
After the final time point, centrifuge the plate with the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of the remaining compound versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the following equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL)
Conclusion: A Tool to be Wielded with Expertise
The cyclopropyl group is undeniably a powerful tool in the medicinal chemist's arsenal for enhancing metabolic stability. Its ability to shield against oxidative metabolism has been successfully demonstrated in numerous drug discovery programs, leading to compounds with improved pharmacokinetic profiles. However, it is not a universal panacea. The potential for bioactivation, particularly in the context of cyclopropylamines, necessitates a thorough understanding of its metabolic pathways and careful consideration during the design phase.
The judicious use of the cyclopropyl moiety, guided by a deep understanding of its metabolic liabilities and supported by robust in vitro and in vivo experimental data, will continue to be a valuable strategy in the quest for safer and more effective medicines. This guide serves as a starting point for researchers to navigate the complexities of cyclopropane metabolism and to make informed decisions in their drug discovery endeavors.
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Åstrand, A., et al. (2019). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. Labordoc. [Link]
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Validating the Mechanism of Action for Novel Tetrahydroquinoxaline Compounds: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of novel tetrahydroquinoxaline compounds. Moving beyond a simple checklist of experiments, we delve into the causal logic behind experimental choices, emphasizing self-validating protocols and objective comparison against established therapeutic alternatives.
Introduction: The Emergence of Tetrahydroquinoxalines in Drug Discovery
The 1,2,3,4-tetrahydroquinoxaline (THQ) scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry.[1] Its structural features allow for three-dimensional diversity, making it an attractive core for developing inhibitors of various biological targets.[1] Notably, derivatives of this class have shown promise as potent anticancer agents, acting through mechanisms such as the inhibition of tubulin polymerization and the modulation of protein kinase activity.[2][3][4]
Validating the precise MoA is a critical step in the preclinical development of any novel compound.[5] It provides the scientific rationale for its therapeutic application and de-risks the significant investment required for clinical trials.[5] This guide will navigate the multifaceted process of MoA validation for a hypothetical novel tetrahydroquinoxaline compound, designated as THQ-Novel.
Section 1: Initial Target Identification and Deconvolution
The first crucial step is to identify the direct molecular target(s) of THQ-Novel. Phenotypic screens may reveal a desired cellular outcome, such as apoptosis in cancer cells, but they do not elucidate the direct binding partner. Target deconvolution methodologies are therefore essential.[6]
Affinity-Based Target Identification
Affinity chromatography coupled with mass spectrometry is a robust and widely used technique for target identification.[7][8] This method relies on immobilizing the small molecule to isolate its binding partners from a complex biological mixture, such as a cell lysate.[9]
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: Synthesize an analog of THQ-Novel incorporating a linker arm and a biotin tag. It is crucial to ensure that the modification does not abrogate the biological activity of the compound. A control compound, structurally similar but inactive, should also be synthesized.
-
Matrix Preparation: Covalently attach the biotinylated THQ-Novel probe to streptavidin-coated agarose or magnetic beads.[10]
-
Protein Binding: Incubate the THQ-Novel-bound beads with a proteome source (e.g., lysate from a responsive cancer cell line). Perform a parallel incubation with beads linked to the inactive control compound and beads alone to control for non-specific binding.
-
Washing: Stringently wash the beads with appropriate buffers to remove non-specifically bound proteins.[10]
-
Elution: Elute the specifically bound proteins. This can be achieved by competitive elution with an excess of the non-biotinylated THQ-Novel, or by using denaturing conditions (e.g., SDS-PAGE sample buffer).[10]
-
Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise unique protein bands that appear in the THQ-Novel lane but not in the control lanes. Identify the proteins using mass spectrometry (e.g., LC-MS/MS).[11]
Logical Framework for Target Identification
Caption: Workflow for unbiased target deconvolution of THQ-Novel.
Section 2: Validating Target Engagement and Primary Mechanism
Once a putative target is identified (for this guide, we will assume β-tubulin), the next step is to validate this interaction and elucidate the primary mechanism of action.
Direct Binding Affinity
Surface Plasmon Resonance (SPR) is a powerful biophysical technique to quantify the binding kinetics and affinity between a small molecule and its protein target in real-time.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize purified recombinant β-tubulin onto a sensor chip.
-
Analyte Preparation: Prepare a series of concentrations of THQ-Novel in a suitable running buffer.
-
Binding Measurement: Inject the different concentrations of THQ-Novel over the sensor chip surface and monitor the change in the SPR signal (response units) over time.
-
Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Comparative Analysis of Binding Affinity
| Compound | Target Protein | Binding Affinity (KD) | Assay Method |
| THQ-Novel | β-Tubulin | 15 nM | SPR |
| Alternative Compound A (Colchicine) | β-Tubulin | 300 nM | Isothermal Titration Calorimetry |
| Known Inhibitor B (Vincristine) | β-Tubulin | 50 nM | Fluorescence Polarization |
Functional Validation: In Vitro Tubulin Polymerization Assay
If THQ-Novel binds to tubulin, it is likely to affect its polymerization into microtubules. This can be assessed using an in vitro polymerization assay.[12]
Experimental Protocol: Turbidity-Based Tubulin Polymerization Assay
-
Reagents: Use purified tubulin protein (>99% pure), GTP, and a polymerization buffer.[13]
-
Reaction Setup: In a 96-well plate, mix tubulin with GTP in the polymerization buffer. Add varying concentrations of THQ-Novel, a known polymerization inhibitor (e.g., colchicine), a known stabilizer (e.g., paclitaxel), and a vehicle control.[14]
-
Measurement: Place the plate in a spectrophotometer pre-warmed to 37°C. Measure the optical density (OD) at 340 nm every 30 seconds for 60-90 minutes.[13]
-
Data Analysis: Plot OD versus time. An increase in OD signifies microtubule polymerization.[14] Inhibitors will suppress the rate and extent of polymerization, while stabilizers will enhance it.
Mechanism of Tubulin Polymerization Inhibition
Caption: Comparative mechanisms of microtubule-targeting agents.
Section 3: Cellular and Phenotypic Validation
Demonstrating a biochemical effect is necessary but not sufficient. The MoA must be validated in a cellular context to confirm its relevance to the observed phenotype.
Cellular Microtubule Disruption
Immunofluorescence microscopy can visualize the effect of THQ-Novel on the cellular microtubule network.
Experimental Protocol: Immunofluorescence Staining of Microtubules
-
Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., HeLa) on coverslips and treat with THQ-Novel, colchicine (positive control), and vehicle (negative control) for an appropriate time.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.
-
Staining: Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Acquire images using a fluorescence or confocal microscope. Look for disruption of the filamentous microtubule network in treated cells compared to the well-defined network in control cells.
Cell Cycle Analysis
Disruption of microtubule dynamics typically leads to cell cycle arrest at the G2/M phase.[2] This can be quantified by flow cytometry.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cancer cells with various concentrations of THQ-Novel and control compounds for a duration corresponding to one to two cell cycles (e.g., 24-48 hours).
-
Cell Staining: Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye such as propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content per cell.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M). A significant increase in the G2/M population in THQ-Novel-treated cells provides strong evidence for mitotic arrest.
Comparative Analysis of Cellular Effects
| Compound | Cell Line | IC50 (MTT Assay) | G2/M Arrest (% of Cells) | Phenotype |
| THQ-Novel | HT-29 | 0.5 µM | 75% at 1 µM | Microtubule disruption, Apoptosis |
| Colchicine | HT-29 | 1.2 µM | 68% at 2.5 µM | Microtubule disruption, Apoptosis |
| Doxorubicin (DNA Damaging Agent) | HT-29 | 0.8 µM | 25% at 1 µM | DNA damage, Apoptosis |
This comparative table demonstrates the distinct cellular phenotype induced by THQ-Novel, aligning with its proposed MoA as a tubulin polymerization inhibitor and distinguishing it from agents with different mechanisms like Doxorubicin.
Conclusion
The validation of a novel compound's mechanism of action is an iterative and multi-faceted process. By employing a logical sequence of unbiased target deconvolution, direct biophysical validation, and functional cellular assays, a robust and defensible MoA can be established. This guide provides a template for such an investigation into novel tetrahydroquinoxaline compounds, emphasizing the importance of comparative analysis against known agents to contextualize and substantiate the findings. This rigorous approach is fundamental to building a compelling case for the continued development of new therapeutic entities.
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The Ascendant Trajectory of Quinoxalinone Derivatives in Oncology: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of anticancer drug discovery is in a perpetual state of evolution, driven by the urgent need for more selective and potent therapeutic agents. Within this dynamic field, the quinoxalinone scaffold has asserted itself as a "privileged structure," a versatile molecular framework yielding a multitude of derivatives with significant anticancer potential.[1] This guide offers a comprehensive, data-supported comparison of the efficacy of various quinoxalinone derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their performance. Our objective is to provide an in-depth resource for researchers actively engaged in the development of next-generation cancer therapeutics.
Decoding the Anticancer Mechanisms of Quinoxalinone Scaffolds
Quinoxalinone derivatives exert their cytotoxic effects against cancer cells through a variety of sophisticated mechanisms, often targeting multiple signaling pathways crucial for tumor progression and survival.[2] Understanding these mechanisms is paramount for the rational design of more effective and targeted therapies.
A primary mode of action for many quinoxalinone derivatives is the inhibition of protein kinases . These enzymes are pivotal components of intracellular signaling cascades that regulate cell growth, proliferation, and survival. Notably, quinoxalinones have been shown to inhibit key kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), both of which are instrumental in tumor angiogenesis and cell proliferation.[1][3] By competitively binding to the ATP-binding sites of these kinases, these derivatives effectively halt downstream signaling.[4]
Another significant mechanism is the inhibition of topoisomerase II . This enzyme plays a critical role in DNA replication and repair. Certain quinoxalinone derivatives can stabilize the covalent complex between topoisomerase II and DNA, leading to DNA strand breaks and ultimately triggering programmed cell death, or apoptosis.[5][6]
The induction of apoptosis and cell cycle arrest is a common downstream consequence of the primary mechanisms of action.[1] By disrupting critical cellular processes, quinoxalinone derivatives can force cancer cells into a state of programmed cell death and halt their division at specific checkpoints, most commonly the G2/M phase.[5]
Caption: Key anticancer mechanisms of quinoxalinone derivatives.
Comparative Efficacy: A Data-Driven Analysis
The true measure of a potential anticancer agent lies in its cytotoxic efficacy against various cancer cell lines. The following tables summarize the in vitro anticancer activity of a selection of quinoxalinone derivatives, as indicated by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value signifies greater potency.
| Compound | Cancer Cell Line | IC50 (µM) | Primary Mechanism of Action |
| Compound IV | PC-3 (Prostate) | 2.11 | Topoisomerase II Inhibition, Apoptosis Induction |
| Compound III | PC-3 (Prostate) | 4.11 | Topoisomerase II Inhibition, Apoptosis Induction |
| Compound VIIIc | HCT116 (Colon) | 2.5 | Cell Cycle Arrest (G2/M) |
| Compound XVa | HCT116 (Colon) | 4.4 | Not specified |
| Compound 11 | Multiple | 0.81 - 2.91 | EGFR and COX-2 Inhibition |
| Compound 13 | Multiple | 0.81 - 2.91 | EGFR and COX-2 Inhibition |
Data compiled from multiple sources.[3][5][6]
Structure-Activity Relationship (SAR): The Blueprint for Potency
The anticancer activity of quinoxalinone derivatives is intrinsically linked to their chemical structure.[7] Subtle modifications to the quinoxalinone core can dramatically influence their biological activity. Structure-activity relationship (SAR) studies are therefore crucial for optimizing the potency and selectivity of these compounds.[8]
Key SAR insights include:
-
Substituents on the Quinoxaline Ring: The nature and position of substituents on the benzene ring of the quinoxalinone nucleus can significantly impact activity. Electron-withdrawing groups, such as halogens, at the 6th and/or 7th positions can enhance cytotoxic effects.[8][9]
-
Linker Groups: The type of linker connecting the quinoxalinone core to other moieties is critical. For instance, an NH linker at the third position has been shown to be essential for activity, while aliphatic linkers tend to decrease it.[8]
-
Heterocyclic Moieties: The addition of other heterocyclic systems, such as a benzoxazole moiety at the second position, can lead to higher anticancer activity compared to other heterocyclic substitutions.[8]
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A Researcher's Guide to Assessing Off-Target Effects of Modified Tetrahydroquinoxaline Compounds
Introduction: The Double-Edged Sword of Tetrahydroquinoxaline Analogs
The tetrahydroquinoxaline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents with applications ranging from anticancer to antimicrobial.[1][2] Their synthetic tractability allows for extensive modification, leading to potent and selective binders for a variety of therapeutic targets. A notable example involves novel THQ sulfonamide derivatives designed as colchicine binding site inhibitors, which have demonstrated significant antiproliferative activities.[3] However, this chemical versatility comes with an inherent challenge: the potential for off-target interactions.
Off-target effects, where a drug interacts with unintended biomolecules, are a primary cause of adverse drug reactions (ADRs) and a significant contributor to late-stage clinical failures.[4][5] For researchers and drug development professionals, a rigorous and early assessment of these unintended interactions is not just a regulatory hurdle, but a fundamental aspect of developing safer and more effective therapeutics. This guide provides a comprehensive framework for evaluating the off-target profile of modified tetrahydroquinoxaline compounds, integrating both computational and experimental strategies to build a robust safety profile. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
Pillar 1: Proactive Profiling with In Silico Tools
Before committing to resource-intensive wet lab experiments, a well-designed in silico screening cascade can provide invaluable predictive insights into the potential off-target liabilities of your THQ compounds.[6] These computational methods leverage vast databases of known drug-target interactions to predict potential binding partners based on the chemical structure of your compound.[7]
While no single in silico tool is exhaustive, using a combination of methods can create a more comprehensive list of potential off-target sites.[8][9] It is crucial to remember that these are predictive tools and their outputs require experimental validation.
Recommended In Silico Approach:
-
Similarity-Based Prediction: Employ tools like the Similarity Ensemble Approach (SEA) to identify potential off-targets by comparing the 2D structure of your THQ analog against ligands with known biological activities.[10] This method is effective at identifying novel interactions.[10]
-
Pharmacophore and Shape-Based Screening: Utilize 3D methods to screen your compound against a library of pharmacophore models or by assessing shape similarity to known binders of various targets. This can reveal interactions that 2D similarity might miss.[11]
The output of this in silico analysis will be a prioritized list of potential off-target proteins, which will guide the design of your subsequent in vitro screening strategy.
Pillar 2: The In Vitro Gauntlet - A Multi-Pronged Experimental Approach
Experimental validation is the cornerstone of off-target assessment. A tiered and multi-faceted approach, starting with broad screening panels and progressing to more focused mechanistic studies, is the most efficient and scientifically sound strategy.
Broad Panel Screening: Casting a Wide Net
The initial step in experimental off-target profiling is to screen your modified THQ compounds against large, well-curated panels of common off-target liabilities. Several contract research organizations (CROs) offer standardized safety panels that cover a wide range of protein classes.[5][12][13][14]
-
Kinase Profiling: Due to the structural similarities in the ATP-binding pocket across the kinome, kinase inhibitors are notoriously promiscuous.[15][16] Screening against a comprehensive kinase panel is essential, even if your primary target is not a kinase. This can reveal unexpected inhibitory activities that could lead to toxicity or provide opportunities for drug repurposing.[15][17]
-
GPCR (G-Protein Coupled Receptor) Panels: GPCRs represent the largest family of drug targets and are implicated in a vast array of physiological processes.[18][19] Off-target interactions with GPCRs can lead to a wide range of side effects, particularly affecting the central nervous, cardiovascular, and gastrointestinal systems.[18] Both binding and functional assays should be considered to get a complete picture of a compound's activity at these receptors.[18][20]
-
General Safety Panels: Reputable CROs offer comprehensive safety panels (e.g., a 44- or 94-target panel) that include a diverse set of targets known to be associated with adverse drug reactions.[5][12][13] These panels typically include receptors, ion channels, transporters, and enzymes.[5][12]
Below is a comparative table illustrating hypothetical data from a broad panel screen for two modified THQ compounds.
| Target Class | Assay Type | THQ-Analog-A (% Inhibition @ 10µM) | THQ-Analog-B (% Inhibition @ 10µM) |
| Kinases | Radiometric Kinase Assay | EGFR: 85%, SRC: 62%, LCK: 45% | EGFR: 15%, SRC: 8%, LCK: 5% |
| GPCRs | Radioligand Binding Assay | 5-HT2B: 92%, Alpha-1A: 78% | 5-HT2B: 5%, Alpha-1A: 12% |
| Ion Channels | Electrophysiology | hERG: 55% | hERG: 3% |
| Transporters | Radioligand Uptake | SERT: 68% | SERT: 9% |
This is example data and does not represent real experimental results.
Delving Deeper: Secondary and Functional Assays
Any "hits" identified in the broad panel screens must be followed up with more detailed secondary and functional assays to confirm the interaction and understand its biological consequence.
-
Dose-Response Studies: Determine the potency (IC50 or EC50) of the off-target interaction. This is critical for assessing the therapeutic window of your compound.
-
Functional Assays: Move beyond simple binding assays to understand how the compound affects the function of the off-target protein. For example, for a GPCR hit, you could perform a calcium flux or cAMP assay to determine if the compound is an agonist or antagonist.[20] For a kinase hit, a cellular assay measuring the phosphorylation of a downstream substrate is essential.
Experimental Protocol: Cellular Kinase Off-Target Functional Assay
This protocol describes a general method to assess the functional consequence of an off-target kinase interaction within a cellular context.
Objective: To determine if a THQ compound inhibits the activity of an identified off-target kinase in live cells.
Principle: This assay quantifies the phosphorylation of a specific substrate of the kinase of interest within cells treated with the test compound. A decrease in substrate phosphorylation indicates inhibition of the kinase.
Materials:
-
Cell line endogenously expressing the kinase of interest and its substrate.
-
Modified Tetrahydroquinoxaline compound.
-
Appropriate cell culture medium and supplements.
-
Phospho-specific primary antibody for the kinase substrate.
-
Total protein primary antibody for the kinase substrate (for normalization).
-
Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore).
-
Lysis buffer.
-
Protein assay reagent (e.g., BCA).
-
Western blot or ELISA reagents.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the THQ compound in cell culture medium.
-
Treat the cells with the compound dilutions for a predetermined time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice to lyse the cells.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay.
-
-
Detection of Substrate Phosphorylation (Western Blot Example):
-
Normalize the protein concentration for all samples.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the phospho-specific primary antibody overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Strip the membrane and re-probe with the total substrate antibody for normalization.
-
-
Data Analysis:
-
Quantify the band intensities for the phospho-specific and total substrate proteins.
-
Calculate the ratio of phospho-substrate to total substrate for each treatment condition.
-
Plot the normalized phospho-substrate levels against the compound concentration to determine the IC50 value.
-
Pillar 3: Assessing Cellular Health - Cytotoxicity and Beyond
A critical component of off-target assessment is evaluating the general cytotoxicity of your THQ compounds.[21][22] A compound that is highly cytotoxic at concentrations close to its on-target effective dose is unlikely to be a viable drug candidate.[23][24]
Fundamental Cytotoxicity Assays
Several straightforward and high-throughput methods are available to assess cell viability and cytotoxicity.[23][25]
-
MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[22]
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, providing a direct measure of cytotoxicity.[21]
-
ATP-Based Assays: The amount of ATP in a cell population is directly proportional to the number of viable cells. Bioluminescent assays that quantify ATP are highly sensitive.[23]
It is advisable to perform cytotoxicity assays in multiple cell lines, including both cancerous and non-cancerous lines, to get a broader understanding of the compound's toxicity profile.
Experimental Protocol: LDH Cytotoxicity Assay
Objective: To quantify the cytotoxicity of a modified THQ compound by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
Principle: LDH is a cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage.[21] The amount of LDH in the medium is proportional to the number of dead cells.
Materials:
-
Target cell line(s).
-
Modified Tetrahydroquinoxaline compound.
-
Appropriate cell culture medium and supplements.
-
Commercially available LDH cytotoxicity assay kit.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Cell Plating:
-
Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the THQ compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compound dilutions.
-
Include wells for:
-
Untreated cells (spontaneous LDH release).
-
Vehicle control.
-
Lysis control (maximum LDH release).
-
-
-
Incubation:
-
Incubate the plate for a period relevant to the intended therapeutic application (e.g., 24, 48, or 72 hours).
-
-
LDH Measurement:
-
Following the manufacturer's instructions for the LDH assay kit, transfer an aliquot of the cell culture supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate at room temperature, protected from light, for the recommended time.
-
Stop the reaction by adding the stop solution provided in the kit.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
-
-
Plot the % cytotoxicity against the compound concentration to determine the CC50 (50% cytotoxic concentration).
-
Visualizing the Workflow and Potential Pathways
To better conceptualize the process of off-target assessment and the potential downstream consequences, the following diagrams are provided.
Caption: A generalized workflow for assessing the off-target effects of novel compounds.
Caption: A hypothetical pathway illustrating on- and off-target effects of a THQ compound.
Conclusion: Building a Foundation of Safety
The assessment of off-target effects is an indispensable component of modern drug discovery and development. For promising scaffolds like modified tetrahydroquinoxalines, a proactive, multi-pronged strategy that combines in silico prediction with rigorous in vitro experimental validation is paramount. By understanding the potential for unintended interactions early in the discovery process, researchers can make more informed decisions, prioritize compounds with the best safety profiles, and ultimately increase the likelihood of clinical success. This guide provides a foundational framework, but it is the thoughtful application and interpretation of these methods that will truly illuminate the path toward safer and more effective medicines.
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A Head-to-Head Comparative Analysis of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline in Monoamine Oxidase Inhibition Assays
Introduction: The Quest for Novel Neuromodulators
In the landscape of neuropharmacology, the modulation of monoamine neurotransmitter levels remains a cornerstone of therapeutic strategies for a spectrum of neurological and psychiatric disorders, including depression and Parkinson's disease.[1][2][3][4][5][6][7] Monoamine oxidases (MAO), enzymes responsible for the degradation of these crucial neurotransmitters, are a key target for therapeutic intervention.[4][5][6][7] The development of novel MAO inhibitors with improved efficacy and safety profiles is an ongoing endeavor in medicinal chemistry.
This guide presents a comprehensive head-to-head comparison of a novel investigational compound, 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline , against established standard monoamine oxidase inhibitors. The tetrahydroquinoxaline scaffold is a recognized pharmacophore present in numerous biologically active molecules, suggesting its potential for interaction with enzymatic targets like MAO.[8][9] This document is intended for researchers, scientists, and drug development professionals, providing in-depth experimental protocols, comparative data, and mechanistic insights to facilitate the evaluation of this novel chemical entity.
The Scientific Rationale: Why Monoamine Oxidase?
Monoamine oxidases exist in two primary isoforms, MAO-A and MAO-B, which exhibit distinct substrate specificities and inhibitor sensitivities.[1][3][10] MAO-A preferentially metabolizes serotonin and norepinephrine, making its inhibitors valuable in the treatment of depression.[3] Conversely, MAO-B primarily metabolizes dopamine, and its inhibitors are utilized in the management of Parkinson's disease.[3][11] The ability of a compound to selectively inhibit one isoform over the other is a critical determinant of its therapeutic potential and side-effect profile.
Our investigation focuses on characterizing the inhibitory activity and selectivity of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline against both MAO-A and MAO-B. For this comparative analysis, we have selected the following well-characterized standard compounds:
-
Clorgyline: A potent and selective irreversible inhibitor of MAO-A.[2]
-
Selegiline (L-deprenyl): A selective irreversible inhibitor of MAO-B.[2][11]
-
Tranylcypromine: A non-selective, irreversible MAO inhibitor.[10][12]
Experimental Design: A Multi-faceted Approach to Characterization
To ensure a robust and comprehensive evaluation, our experimental workflow is designed to assess the inhibitory potential and selectivity of the test compounds through a validated in vitro fluorometric assay.
Caption: High-level overview of the experimental workflow for MAO inhibition profiling.
Detailed Experimental Protocol: Fluorometric MAO Inhibition Assay
This protocol is adapted from commercially available monoamine oxidase assay kits and established methodologies.[2][13][14] The assay quantifies the hydrogen peroxide (H₂O₂) produced from the oxidative deamination of a monoamine substrate by MAO.[1]
Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
p-Tyramine hydrochloride (MAO substrate)[13]
-
Horseradish Peroxidase (HRP)
-
Amplex® Red reagent (or a similar fluorogenic probe)
-
1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline (Test Compound)
-
Clorgyline, Selegiline, Tranylcypromine (Standard Inhibitors)
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (λex = 530-560 nm, λem = 585-595 nm)
Step-by-Step Procedure:
-
Compound Dilution:
-
Prepare stock solutions of the test compound and standard inhibitors in DMSO.
-
Perform serial dilutions in Assay Buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should be kept below 1% to minimize solvent effects.
-
-
Enzyme and Inhibitor Pre-incubation:
-
To separate wells of a 96-well plate, add 50 µL of either MAO-A or MAO-B enzyme solution diluted in Assay Buffer.
-
Add 25 µL of the diluted test compound or standard inhibitor to the respective wells.
-
For control wells, add 25 µL of Assay Buffer (for 100% activity) or a known potent inhibitor (for background fluorescence).
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
-
Initiation of the Enzymatic Reaction:
-
Prepare a substrate working solution containing p-tyramine, HRP, and Amplex® Red in Assay Buffer.
-
Add 25 µL of the substrate working solution to all wells to initiate the reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at 1-minute intervals for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor.
-
Normalize the reaction rates to the control (100% activity) and plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[11]
-
Comparative Data Summary
The following table summarizes the hypothetical IC₅₀ values and selectivity indices obtained for 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline and the standard inhibitors.
| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity Index (MAO-A/MAO-B) |
| 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline | 150 | 25 | 0.17 |
| Clorgyline | 8 | 1,200 | 0.007 |
| Selegiline | 950 | 15 | 63.3 |
| Tranylcypromine | 200 | 250 | 0.8 |
Note: The data for 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline is hypothetical and presented for illustrative purposes.
Interpretation of Results and Mechanistic Insights
Based on our hypothetical data, 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline demonstrates potent inhibition of both MAO-A and MAO-B, with a notable preference for MAO-B. The selectivity index, calculated as the ratio of the IC₅₀ for MAO-A to that of MAO-B, is 0.17, indicating a roughly 6-fold greater potency for MAO-B.
This profile suggests that 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline is a potent, non-selective MAO inhibitor with a moderate preference for MAO-B. Its potency against MAO-B is comparable to the standard selective inhibitor, Selegiline. However, its significant inhibition of MAO-A distinguishes it from highly selective MAO-B inhibitors.
The mechanism of MAO inhibition often involves the formation of a covalent adduct with the FAD cofactor of the enzyme. The cyclopropyl group, present in our test compound, is a known feature in some mechanism-based irreversible inhibitors. Further kinetic studies, such as dialysis experiments, would be necessary to determine the reversibility of inhibition by 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline.
Caption: A simplified diagram of the monoamine oxidase catalytic cycle and the point of intervention for MAO inhibitors.
Conclusion and Future Directions
This guide provides a framework for the head-to-head comparison of novel compounds, such as 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline, against standard MAO inhibitors. Our hypothetical findings position this compound as a potent, non-selective MAO inhibitor with a moderate preference for MAO-B.
To further elucidate the therapeutic potential of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline, the following studies are recommended:
-
Reversibility Assays: To determine if the inhibition is reversible or irreversible.
-
In Vivo Studies: To assess the compound's efficacy and safety in animal models of depression and Parkinson's disease.
-
Pharmacokinetic Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Off-Target Screening: To evaluate the compound's selectivity against a broader panel of receptors and enzymes.
The data and protocols presented herein serve as a valuable resource for researchers in the field of neuropharmacology and drug discovery, enabling a rigorous and standardized approach to the evaluation of novel MAO inhibitors.
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Unlocking the Therapeutic Potential of Quinoxaline Derivatives: A Comparative Guide for Drug Discovery
The quinoxaline scaffold, a privileged heterocyclic motif composed of a benzene ring fused to a pyrazine ring, has emerged as a cornerstone in modern medicinal chemistry.[1][2] Its inherent structural features allow for diverse functionalization, leading to a broad spectrum of biological activities. This guide provides an in-depth, comparative analysis of the therapeutic potential of quinoxaline derivatives, with a focus on their anticancer, antiviral, and antimicrobial properties. We will delve into their mechanisms of action, compare their efficacy with established agents, and provide detailed experimental protocols to empower researchers in their quest for novel therapeutics.
The Quinoxaline Core: A Versatile Scaffold for Therapeutic Innovation
Quinoxaline and its derivatives have garnered significant attention due to their wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[3][4][5] The versatility of the quinoxaline ring system allows for interaction with a multitude of biological targets, making it a fertile ground for the development of new drugs.[3] This guide will explore the most promising therapeutic avenues for these compounds, supported by experimental data and validated protocols.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Quinoxaline derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[1][6]
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
A key mechanism of action for many quinoxaline-based anticancer compounds is the inhibition of protein kinases, which are critical regulators of cell growth and survival.[2][7] Many of these derivatives act as selective ATP competitive inhibitors for a range of kinases, including:
-
Receptor Tyrosine Kinases (RTKs):
-
c-Met: A series of novel quinoxaline derivatives have been synthesized and shown to be potent inhibitors of the c-Met kinase enzyme, which is often overexpressed in cancer.[8]
-
VEGFR-2: Quinoxaline-based scaffolds bearing amide, sulphonamide, and urea moieties have been evaluated for their inhibitory activity against VEGFR-2, a key player in angiogenesis.[7]
-
EGFR/HER-2: These kinases are also targeted by certain quinoxaline derivatives.[7]
-
-
Topoisomerase II Inhibition: Some quinoxaline derivatives, such as XK469 and CQS, act as topoisomerase II inhibitors, leading to DNA damage and apoptosis.[9]
-
Induction of Apoptosis: Many quinoxaline derivatives have been found to induce apoptosis in cancer cells, a crucial mechanism for their anticancer activity.[7]
-
Cell Cycle Arrest: Certain derivatives can cause cell cycle arrest at different phases, such as the G2/M phase, thereby inhibiting cancer cell proliferation.[7]
Comparative Efficacy of Anticancer Quinoxaline Derivatives
The in vitro cytotoxic activity of several quinoxaline derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound VIIIc | HCT116 (Colon) | 2.5 | Cell Cycle Arrest (G2/M) | [1] |
| Compound XVa | HCT116 (Colon) | 4.4 | Not specified | [1] |
| Compound IV | PC-3 (Prostate) | 2.11 | Topoisomerase II Inhibition, Apoptosis Induction | [1] |
| FQ | MDA-MB-231 (Breast) | < 16 | c-Met Kinase Inhibition | [1] |
| Compound 3 | HepG2 (Liver) | 10.27 | VEGFR-2 Inhibition | [7] |
| Compound 11 | A549 (Lung) | 0.6 | EGFR Inhibition | [10] |
| Compound 13 | A549 (Lung) | 0.46 | COX-2 Inhibition | [10] |
Experimental Protocol: In Vitro Cell Proliferation Assay (MTT Assay)
This protocol describes a standard method for evaluating the cytotoxic activity of quinoxaline derivatives against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, HepG2, MCF-7)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Quinoxaline derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO2 incubator
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
After 24 hours, treat the cells with various concentrations of the quinoxaline derivatives (typically ranging from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for another 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.
Signaling Pathway Visualization
The following diagram illustrates the inhibition of the c-Met signaling pathway by a quinoxaline derivative.
Caption: Inhibition of the HGF/c-Met signaling pathway by a quinoxaline derivative.
Antiviral Activity: Combating Viral Infections
Quinoxaline derivatives have demonstrated promising antiviral activity against a broad range of viruses, including both DNA and RNA viruses.[11][12][13]
Comparative Efficacy of Antiviral Quinoxaline Derivatives
Several quinoxaline derivatives have shown potent activity against various viral strains.
| Compound | Virus | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Reference |
| Compound 1a | HCMV | < 0.05 | Ganciclovir | 0.59 | [14] |
| Compound 20 | HCMV | < 0.05 | Ganciclovir | 0.59 | [14] |
| S-2720 | HIV-1 RT | Potent Inhibitor | - | - | [12] |
| Compound 1 | Herpes Simplex Virus | - (25% plaque reduction at 20 µg/mL) | - | - | [11] |
Experimental Protocol: Plaque Reduction Assay
This assay is used to determine the antiviral activity of compounds by measuring the reduction in viral plaque formation.
Materials:
-
Host cells (e.g., Vero cells for Herpes Simplex Virus)
-
Virus stock
-
MEM (Minimum Essential Medium) with 2% FBS
-
Quinoxaline derivatives
-
Agarose or methylcellulose overlay
-
Crystal violet staining solution
Procedure:
-
Seed host cells in 6-well plates and grow to confluence.
-
Infect the cell monolayers with a known titer of the virus for 1 hour at 37°C.
-
Remove the viral inoculum and wash the cells with PBS.
-
Add an overlay medium containing different concentrations of the quinoxaline derivative.
-
Incubate the plates at 37°C until plaques are visible (typically 2-3 days).
-
Fix the cells with formaldehyde and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control.
Experimental Workflow Visualization
Caption: Workflow for a Plaque Reduction Assay.
Antimicrobial Activity: A New Frontier Against Drug Resistance
Quinoxaline derivatives have also shown significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[15][16]
Comparative Efficacy of Antimicrobial Quinoxaline Derivatives
The antimicrobial activity is often determined by the minimum inhibitory concentration (MIC).
| Compound | Microorganism | MIC (µg/mL) | Standard Drug | Standard Drug MIC (µg/mL) | Reference |
| Compound 5k | Acidovorax citrulli | - (Good activity) | - | - | [16] |
| Compound 5j | Rhizoctonia solani | 8.54 | Azoxystrobin | 26.17 | [16] |
| Compound 2d | Escherichia coli | 8 | - | - | [17] |
| Compound 3c | Escherichia coli | 8 | - | - | [17] |
| Compound 10 | Candida albicans | 16 | - | - | [17] |
| Compound 8c | E. coli | - (Highly Active) | Ciprofloxacin | - | |
| Compound 8d | E. coli | - (Highly Active) | Ciprofloxacin | - |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Quinoxaline derivatives
-
96-well microtiter plates
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the quinoxaline derivatives in the appropriate broth in a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Synthesis of Quinoxaline Derivatives: A General Approach
The most common method for synthesizing the quinoxaline scaffold is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[18]
General Synthetic Protocol
Materials:
-
o-Phenylenediamine derivative
-
1,2-Dicarbonyl compound (e.g., glyoxal, α-keto acid)
-
Solvent (e.g., ethanol, acetic acid)
-
Catalyst (optional, e.g., acid or base)
Procedure:
-
Dissolve the o-phenylenediamine derivative in the chosen solvent.
-
Add the 1,2-dicarbonyl compound to the solution.
-
If necessary, add a catalytic amount of acid or base.
-
Reflux the reaction mixture for a specified time (e.g., 2-6 hours), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and isolate the product by filtration or extraction.
-
Purify the crude product by recrystallization or column chromatography.
Synthetic Workflow Visualization
Caption: General workflow for the synthesis of quinoxaline derivatives.
Conclusion and Future Directions
Quinoxaline derivatives represent a highly promising class of compounds with a wide range of therapeutic applications. Their demonstrated efficacy as anticancer, antiviral, and antimicrobial agents, coupled with their synthetic accessibility, makes them attractive candidates for further drug development. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as conducting preclinical and clinical studies to validate their therapeutic potential in humans. The protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in their efforts to translate the promise of quinoxaline derivatives into novel and effective therapies.
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- Synthesis and antimicrobial activity of some new quinoxaline derivatives. [URL: https://www.scholarsresearchlibrary.
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- Potential activities of quinoxaline derivatives – a review. [URL: https://www.wisdomlib.
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- Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. [URL: https://www.researchgate.
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- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11162024/]
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- A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. [URL: https://www.researchgate.
- Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. [URL: https://www.mdpi.com/1422-0067/23/22/13897]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline
This guide provides an in-depth, procedural framework for the safe handling and disposal of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline. As a valued professional in research and development, your safety and environmental stewardship are paramount. This document moves beyond simple checklists to explain the rationale behind these essential protocols, ensuring a culture of safety and compliance in your laboratory.
The core structure of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline is a nitrogen-containing heterocyclic amine.[1] While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, established safety principles for analogous compounds, such as quinoxaline and other aromatic amines, provide a robust basis for its risk assessment and handling procedures.[2][3] This guide synthesizes this data with regulatory standards to offer a reliable operational plan.
Hazard Assessment and Chemical Profile
Understanding the potential hazards is the foundation of safe disposal. Based on the toxicological data of the parent compound, 1,2,3,4-tetrahydroquinoxaline, and related aromatic amines, we can infer the primary risks associated with this molecule.[3][4] Aromatic amines as a class are known for potential toxicity and require careful handling to prevent exposure.[3]
Table 1: Inferred Hazard Profile and Safety Recommendations
| Hazard Category | Potential Hazard | Rationale & Recommended Action |
| Acute Toxicity (Oral) | Toxic or harmful if swallowed.[4] | The parent compound 1,2,3,4-tetrahydroquinoxaline is classified as acutely toxic if swallowed.[4] Action: Do not eat, drink, or smoke when handling.[5] In case of ingestion, rinse mouth and seek immediate medical attention.[5][6] |
| Skin/Eye Irritation | May cause skin and serious eye irritation.[2][7] | Structurally similar compounds are known irritants.[2] Aromatic amines can also be absorbed through the skin.[3] Action: Avoid all contact with skin and eyes. Wash hands thoroughly after handling.[8] |
| Inhalation | May cause respiratory tract irritation.[9] | Handling the compound as a powder or aerosol can generate airborne particles. Action: Always handle in a well-ventilated area, preferably within a certified chemical fume hood.[2][8] |
| Chemical Incompatibility | Reacts with strong oxidizing agents, strong acids, and strong bases.[2] | This is a common characteristic of amine compounds. Action: Do not mix waste streams containing this compound with incompatible chemicals. Store separately. |
| Hazardous Decomposition | Thermal decomposition may produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2] | High-temperature events, such as a fire, can liberate these hazardous byproducts. Action: Use appropriate fire extinguishing media (dry chemical, CO₂, or alcohol-resistant foam).[6] |
Immediate Safety Protocols and Personal Protective Equipment (PPE)
Prior to handling or preparing for disposal, the following engineering controls and PPE are mandatory to minimize exposure risk.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Purpose |
| Hand Protection | Chemical-resistant nitrile gloves. | To prevent skin contact and absorption.[8] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | To protect eyes from splashes or airborne dust.[8] |
| Body Protection | A laboratory coat, long pants, and closed-toe shoes. | To protect skin from accidental contact.[2] |
| Respiratory | Not typically required if handled within a fume hood. | If a fume hood is unavailable or if generating aerosols, consult your institution's EHS for respirator requirements. |
Engineering Control: All handling and preparation for disposal must be performed in a well-ventilated area, with a chemical fume hood being the standard.[2]
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline is that it must be managed as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain. [2][10] Disposal must be handled through a licensed hazardous waste facility, coordinated by your institution's Environmental Health and Safety (EHS) office.[2][10]
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.
-
Solid Waste: Collect all contaminated consumables, including gloves, weigh boats, pipette tips, and paper towels, in a dedicated, clearly labeled hazardous waste container for solids.[2]
-
Liquid Waste: Collect solutions containing 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline in a separate, labeled, and sealed container intended for hazardous liquid waste.[10] Do not mix with other solvent waste streams unless compatibility has been explicitly confirmed.[2]
Step 2: Waste Containment
Use only appropriate containers designed for chemical waste.
-
Ensure containers are made of a chemically compatible material (e.g., HDPE or glass for liquids).
-
Containers must be in good condition with a secure, leak-proof lid.[10]
-
Crucially, do not fill liquid waste containers beyond 80% capacity to allow for vapor expansion and prevent spills during transport.[10]
-
Keep the exterior of the container clean and free from contamination.
Step 3: Labeling
Accurate labeling is a regulatory requirement and essential for safety.
-
All waste containers must be clearly marked with the words "Hazardous Waste." [2][10]
-
The label must include:
-
The full chemical name: "1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline" (avoid formulas or abbreviations).[10]
-
A list of all components in the container, including solvents and their approximate concentrations.
-
The primary hazard(s) associated with the waste (e.g., "Toxic," "Irritant").[10]
-
The date when waste was first added to the container (the "accumulation start date").[10]
-
Step 4: Temporary Storage
Store sealed and labeled containers in a designated Satellite Accumulation Area (SAA) while awaiting pickup.
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[10]
-
Ensure the area is secure, well-ventilated, and away from general laboratory traffic.
-
Use secondary containment (such as a chemical-resistant tray) to contain any potential leaks.[10]
Step 5: Institutional Transfer and Disposal
Follow your institution's specific procedures for hazardous waste collection.
-
Contact your EHS office to schedule a waste pickup.[10]
-
Provide them with all necessary information about the waste stream as detailed on your label.
-
Do not attempt to treat or neutralize the chemical waste in the laboratory. Such actions can produce byproducts of unknown toxicity and may violate regulatory protocols.[10] The recommended disposal method for such compounds is high-temperature incineration by a licensed facility.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for managing waste containing 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline.
Caption: Decision workflow for proper waste stream management.
Spill and Decontamination Procedures
Accidents require a swift and correct response to mitigate risk.
-
Minor Spills (Contained within a fume hood):
-
Ensure appropriate PPE is worn.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large liquid spills.
-
Carefully collect the absorbent material and spilled solid using non-sparking tools.
-
Place all contaminated materials into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable laboratory detergent and water, and collect the cleaning materials as hazardous waste.
-
-
Major Spills (Outside of a fume hood):
-
Immediately alert personnel in the area and evacuate.
-
If the substance is volatile or dusty, close the door to the laboratory.
-
Contact your institution's emergency response line and EHS office immediately.[8]
-
Do not attempt to clean up a major spill without specialized training and equipment.
-
Regulatory Framework
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12] While 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline may not be explicitly listed as a hazardous waste, its chemical properties and classification as a heterocyclic amine mean it must be treated as such to ensure full compliance and safety.[3][11] By following the procedures outlined in this guide, you are adhering to the highest standards of laboratory safety and environmental responsibility.
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Navigating the Safe Handling of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline: A Guide to Personal Protective Equipment and Disposal
For Immediate Use by Laboratory Personnel
As the landscape of pharmaceutical research and development continues to evolve, so too does the need for exacting safety protocols in the handling of novel chemical entities. This guide provides essential, immediate safety and logistical information for the handling of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline, a compound of interest for drug development professionals. Our focus is to furnish researchers, scientists, and drug development professionals with the critical information necessary to mitigate risks and ensure a safe laboratory environment.
Hazard Assessment: Understanding the Risks
Anticipated Hazards:
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[2][4]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[2][4]
-
Carcinogenicity: Suspected of causing cancer.[2]
Given these potential risks, the implementation of stringent engineering controls and the consistent use of appropriate Personal Protective Equipment (PPE) are not merely recommended; they are essential for personnel safety.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection and proper use of PPE is the final and critical barrier between laboratory personnel and potential chemical exposure. The following table outlines the recommended PPE for handling 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline.
| Body Part | Equipment | Specifications & Rationale |
| Respiratory | Half-face or full-face respirator with organic vapor and particulate cartridges. | To prevent the inhalation of potentially harmful dust, fumes, or vapors, especially when handling the solid compound or preparing solutions outside of a certified chemical fume hood.[1][5] |
| Eyes & Face | Chemical safety goggles and a face shield. | Provides a secure seal around the eyes to protect against splashes and dust, with the face shield offering an additional layer of protection for the entire face.[1][6] |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene). | Protects hands from direct contact and potential skin absorption. It is crucial to check the manufacturer's glove compatibility data for breakthrough times.[1][5] Double gloving is recommended for enhanced protection.[6] |
| Body | Laboratory coat or chemical-resistant suit. | Guards against spills and prevents the contamination of personal clothing.[1] For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.[5] |
| Feet | Closed-toe, chemical-resistant footwear. | Protects feet from spills and falling objects.[1] |
dot
Caption: PPE Selection Workflow for Handling 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline.
Operational Plan for Safe Handling and Disposal
A systematic approach is crucial for minimizing exposure and ensuring a safe working environment.
Step-by-Step Handling Protocol
-
Preparation:
-
Before commencing any work, thoroughly review this guide and any available safety information for similar compounds.
-
Designate a specific, clearly marked area for handling the compound, preferably within a certified chemical fume hood.[5]
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[5]
-
Assemble all necessary equipment and reagents before introducing the compound.
-
-
Donning PPE:
-
Put on all required PPE as outlined in the table above, ensuring a proper fit.
-
-
Weighing and Transfer:
-
During the Experiment:
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and cleaning agent.
-
Properly remove and dispose of PPE. Gloves should be removed without touching the outer surface.[5]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
-
Spill Response Protocol
In the event of a spill, immediate and appropriate action is critical.
Minor Spill (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wear full PPE, including respiratory protection.
-
Contain the spill with an inert absorbent material such as vermiculite or sand.[7]
-
Carefully sweep or scoop up the absorbed material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.[2][7]
-
Decontaminate the spill area with an appropriate solvent and then wash with soap and water.[7]
Major Spill (Outside of a fume hood):
-
Evacuate the immediate area and alert the appropriate emergency response team.
-
Restrict access to the area.
-
Provide the emergency response team with as much information as possible about the spilled material.
First-Aid Measures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing.[1] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[1] Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Disposal Plan
All waste containing 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline must be treated as hazardous waste.
-
Waste Collection: Collect all waste material, including contaminated PPE, absorbent materials from spills, and empty containers, in a designated, labeled, and sealed container.[1]
-
Disposal: Dispose of hazardous waste in accordance with all local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
Conclusion: A Commitment to Safety
The responsible handling of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline is a shared responsibility. By adhering to these guidelines, researchers can significantly mitigate the risks associated with this compound and maintain a safe and productive laboratory environment. Proactive safety measures and a thorough understanding of potential hazards are the cornerstones of successful and secure scientific advancement.
References
- Personal protective equipment for handling 2-Chloro-3-(2-pyridinyl)quinoxaline - Benchchem.
- Quinoxaline - Apollo Scientific.
- SAFETY D
- Personal protective equipment for handling 4-(Methylthio)quinazoline - Benchchem.
- Spill procedure: Clean-up guidance The following steps should only be taken by those trained and competent to do so. If you are.
- 1-CYCLOPROPYL-1,2,3,4-TETRAHYDRO-ISOQUINOLINE - Safety D
- 2 - SAFETY D
- Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University.
- SAFETY D
- 4 - SAFETY D
- Personal Protective Equipment for Use in Handling Hazardous Drugs.
- 4 - SAFETY D
- 1,2,3,4-Tetrahydroquinoline SDS, 635-46-1 Safety D
- 1,2,3,4-Tetrahydroquinoxaline | C8H10N2 | CID 77028 - PubChem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 1,2,3,4-Tetrahydroquinoxaline | C8H10N2 | CID 77028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. pppmag.com [pppmag.com]
- 7. qmul.ac.uk [qmul.ac.uk]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
